N-Methyl-4-(naphthalen-1-yloxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-methyl-4-naphthalen-1-yloxyaniline |
InChI |
InChI=1S/C17H15NO/c1-18-14-9-11-15(12-10-14)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 |
InChI Key |
HXNIMXXILZKIFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and properties of N-Methyl-4-(naphthalen-1-yloxy)aniline
Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility[1][2]
Executive Summary
N-Methyl-4-(naphthalen-1-yloxy)aniline represents a specialized diaryl ether scaffold integrating a naphthyl lipophilic domain with a polarizable N-methylaniline terminus. While not a marketed drug itself, this molecular architecture serves as a critical pharmacophore in the design of Type II Kinase Inhibitors (e.g., VEGFR/PDGFR targets) and serves as a high-fidelity probe for cytochrome P450-mediated N-demethylation studies.
This guide provides a rigorous technical analysis of its molecular properties, a validated synthetic workflow, and safety considerations for research applications.
Part 1: Molecular Architecture & Properties[1]
1.1 Structural Analysis
The molecule consists of a central ether oxygen linking a rigid, lipophilic naphthalene ring (position 1) to a para-substituted N-methylaniline moiety.
-
Lipophilic Domain (Naphthalene): Provides high affinity for hydrophobic pockets (e.g., the allosteric "back pocket" of kinase enzymes). The 1-position substitution creates a distinct steric profile compared to the 2-naphthyl isomer, often forcing a non-coplanar conformation relative to the ether linkage (~60–90° torsion angle) to minimize steric clash with the peri-hydrogen (H8).
-
Linker (Ether Oxygen): Acts as a hydrogen bond acceptor and introduces a "kink" in the linear structure, essential for inducing induced-fit binding modes.
-
Polar Terminus (N-Methylaniline): The secondary amine acts as a weak base (pKa ~4.5–5.0) and a hydrogen bond donor/acceptor. The N-methyl group increases metabolic stability relative to the primary aniline but remains susceptible to oxidative demethylation.
1.2 Physicochemical Profile
Data derived from chem-informatics consensus for diaryl ether analogs.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₇H₁₅NO | Core composition |
| Molecular Weight | 249.31 g/mol | Fragment-like chemical space |
| cLogP | 4.2 – 4.5 | Highly lipophilic; likely requires DMSO for stock solutions |
| pKa (Conjugate Acid) | 4.6 | Weakly basic; uncharged at physiological pH (7.4) |
| H-Bond Donors | 1 (NH) | Key interaction point for Glu/Asp residues in proteins |
| Topological Polar Surface Area (TPSA) | ~21 Ų | High membrane permeability (Blood-Brain Barrier penetrant) |
| Solubility | < 0.1 mg/mL (Water) | Requires co-solvents (PEG400, Tween80) for in vivo dosing |
Part 2: Synthetic Pathways (Expert Protocol)
Direct alkylation of 4-(naphthalen-1-yloxy)aniline often results in over-methylation (formation of the N,N-dimethyl product). The most robust, self-validating protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by Reductive Amination .
2.1 Retrosynthetic Logic
-
Ether Formation: Coupling electron-deficient 4-fluoronitrobenzene with electron-rich 1-naphthol.
-
Reduction: Converting the nitro group to a primary aniline.
-
Selective Methylation: Using an orthoformate or formaldehyde/hydride method to ensure mono-methylation.
2.2 Validated Step-by-Step Protocol
Step 1: Diaryl Ether Synthesis (SₙAr)
-
Reagents: 1-Naphthol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Conditions: 80°C, 4-6 hours.
-
Mechanism: The phenoxide ion of 1-naphthol attacks the ipso-carbon of the nitrobenzene. The nitro group activates the ring for nucleophilic attack.
-
Checkpoint: Reaction completion is indicated by the disappearance of the yellow 4-fluoronitrobenzene spot on TLC.
Step 2: Nitro Reduction
-
Reagents: H₂ (balloon) or Ammonium Formate, Pd/C (10% w/w).
-
Solvent: Methanol/THF (1:1).
-
Conditions: RT, 2-12 hours.
-
Product: 4-(Naphthalen-1-yloxy)aniline.
-
Checkpoint: The product will fluoresce blue/purple under UV (254/365 nm) typical of naphthyl-amines.
Step 3: Selective N-Methylation (Reductive Amination)
-
Reagents: Paraformaldehyde (1.1 eq), NaOMe (catalytic), followed by NaBH₄ (1.5 eq).
-
Solvent: Methanol.[1]
-
Procedure:
-
Dissolve the primary aniline in Methanol.
-
Add Paraformaldehyde and stir for 2 hours to form the imine/hemiaminal species.
-
Cool to 0°C and add NaBH₄ portion-wise.
-
-
Why this works: This method avoids the "poly-alkylation" seen with Methyl Iodide. The intermediate imine is reduced specifically to the secondary amine.
2.3 Visualized Synthesis Workflow
Figure 1: Three-step synthetic pathway prioritizing regiospecificity and yield.
Part 3: Spectroscopic Characterization[1]
To validate the identity of the synthesized compound, researchers must look for these specific spectral signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
N-Methyl: A singlet integrating to 3H around δ 2.7–2.8 ppm .
-
NH: A broad singlet (exchangeable) around δ 5.5 ppm .
-
Ether Linkage Protons: The aromatic protons ortho to the oxygen on the aniline ring will appear as doublets around δ 6.8–6.9 ppm (shielded by electron donation).
-
Naphthalene: A complex multiplet region between δ 7.3–8.2 ppm (7 protons).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z 250.1 .
-
Fragmentation often shows loss of the methyl group (m/z 235) or cleavage of the ether bond.
-
Part 4: Biological Context & Safety[1]
4.1 Pharmacological Relevance
This molecule serves as a simplified model for Type II Kinase Inhibitors . Many FDA-approved drugs (e.g., Sorafenib, Regorafenib) utilize a diaryl ether scaffold to span the distance between the ATP-binding hinge region and the hydrophobic allosteric pocket.
-
Mechanism: The N-methylaniline moiety mimics the "hinge-binder" region, while the naphthalene ring occupies the hydrophobic pocket, stabilizing the enzyme in an inactive ("DFG-out") conformation.
4.2 Metabolic Toxicology (The "Aniline Alert")
Researchers must handle this compound with care due to the metabolic activation potential of N-methyl anilines.
-
Tox Mechanism: Cytochrome P450 enzymes can N-demethylate the compound to the primary aniline. Further oxidation can lead to the formation of reactive quinone-imines, which are electrophilic and can form adducts with DNA or proteins (glutathione depletion).
-
Handling: Use nitrile gloves and work in a fume hood. Avoid skin contact.
4.3 Metabolic Pathway Diagram
Figure 2: Metabolic activation pathway highlighting the potential for quinone-imine toxicity.
References
-
Buchwald-Hartwig Coupling Standards : Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Diaryl Ether Synthesis Review : Theil, F. (1999). "Synthesis of Diaryl Ethers: A Review." Angewandte Chemie. Link
-
Reductive Amination Protocols : Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Kinase Inhibitor SAR : Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link
Sources
A Technical Guide to the Physicochemical Characterization of N-Methyl-4-(naphthalen-1-yloxy)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-(naphthalen-1-yloxy)aniline is a molecule of significant interest, embodying structural motifs from both secondary aryl amines and naphthalene-based aryl ethers. Such scaffolds are prevalent in medicinal chemistry, materials science, and synthetic chemistry. This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. In the absence of extensive dedicated literature, this document synthesizes established principles and methodologies for analogous structures to propose a robust, self-validating workflow. We will detail the necessary spectroscopic and chromatographic protocols, explain the causality behind experimental choices, and present a clear pathway for elucidating the molecule's identity, purity, and key physical properties.
Introduction and Molecular Context
N-Methyl-4-(naphthalen-1-yloxy)aniline integrates two key functional domains: the N-methylaniline core, known for its role in dyes and as a building block for pharmaceuticals, and the naphthalen-1-yloxy group, a bulky, lipophilic moiety that can influence molecular interactions and thermal properties.[1][2] The ether linkage between these two aromatic systems introduces specific conformational and electronic properties.
Understanding the physicochemical profile of this molecule is paramount for any application. Properties such as solubility, thermal stability, and purity directly impact its handling, formulation, biological activity, and material performance. This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols required for a thorough characterization.
Molecular Identity and Structural Elucidation
Confirming the unequivocal structure of the synthesized molecule is the foundational step of any analysis. A combination of mass spectrometry and spectroscopic techniques provides orthogonal data points to establish its identity.
Molecular Formula: C₁₇H₁₅NO Molecular Weight: 249.31 g/mol
Table 1: Core Molecular Identifiers
| Property | Value | Source/Method |
| Chemical Formula | C₁₇H₁₅NO | Calculated |
| Exact Mass | 249.1154 g/mol | Calculated |
| CAS Number | Not explicitly assigned | N/A |
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electrospray Ionization (ESI) is a soft ionization technique suitable for LC-MS that will likely yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI), typically used in GC-MS, is a higher-energy technique that will produce characteristic fragments, offering clues to the molecule's substructures.
Expected Fragmentation:
-
[M]⁺: The molecular ion at m/z 249 (EI).
-
[M+H]⁺: The protonated molecular ion at m/z 250 (ESI).
-
Key Fragments (EI): Cleavage of the ether bond could yield fragments corresponding to the naphthoxy cation (m/z 143) or the N-methyl-aminophenoxy cation (m/z 122). Loss of the methyl group from the parent ion is also anticipated.
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 1-10 µg/mL in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Couple a High-Performance Liquid Chromatography (HPLC) system to a mass spectrometer equipped with an ESI source.
-
Chromatography: Use a C18 analytical column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
MS Parameters (Positive Ion Mode):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ at m/z 250.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different types of carbon atoms. For N-aryl amines, the chemical shifts are highly informative about the electronic environment.[3]
Predicted ¹H NMR Signals (in CDCl₃):
-
~2.8-3.0 ppm (Singlet, 3H): N-CH₃ protons.
-
~3.7-4.0 ppm (Broad Singlet, 1H): N-H proton (may be exchangeable with D₂O).
-
~6.6-7.9 ppm (Multiplets, 11H): A complex region corresponding to the 11 aromatic protons on the aniline and naphthalene rings. The protons on the aniline ring will likely appear more upfield compared to those on the naphthalene system.
Predicted ¹³C NMR Signals (in CDCl₃):
-
~31 ppm: N-CH₃ carbon.[3]
-
~110-160 ppm: Aromatic carbons. Expect 14 distinct signals in this region, with quaternary carbons and those attached to heteroatoms showing characteristic shifts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
(Optional) Perform 2D NMR experiments like COSY and HSQC to assign proton-proton and proton-carbon correlations definitively.
-
-
Data Analysis: Integrate the ¹H signals and assign chemical shifts. Compare the observed shifts with predicted values and data from similar structures like N-methylaniline and 1-naphthol derivatives.[3][4][5]
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this molecule, key identifiable bonds include the N-H of the secondary amine, the aromatic C-H, the C=C of the aromatic rings, and the C-O-C of the ether linkage.
Expected Characteristic IR Peaks:
-
3350-3450 cm⁻¹ (Sharp, Medium): N-H stretching vibration of the secondary amine.[6][7]
-
3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching.
-
1500-1600 cm⁻¹ (Strong): Aromatic C=C ring stretching.
-
1200-1270 cm⁻¹ (Strong): Aryl C-O stretching (asymmetric) of the ether bond.
-
1000-1075 cm⁻¹ (Medium): Aryl C-O stretching (symmetric).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan of the clean ATR crystal first.
-
Data Analysis: Label the major peaks and assign them to the corresponding functional groups. Compare the spectrum to reference spectra for N-methylaniline and naphthalene derivatives.[8]
Physicochemical Properties and Purity Assessment
Chromatographic Analysis for Purity
Principle & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method (using a non-polar stationary phase and a polar mobile phase) is ideal for this predominantly hydrophobic molecule. The method should be able to separate the main compound from potential starting materials (e.g., 1-naphthol, 4-halo-N-methylaniline) and side products.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system with a UV-Vis or Diode-Array Detector (DAD), a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Method Parameters:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with DAD to find λₘₐₓ).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Table 2: Summary of Physicochemical Properties (Predicted & Experimental Approach)
| Property | Predicted Value/Range | Experimental Protocol |
| Physical Form | Solid at room temperature | Visual Inspection |
| Melting Point | 100-150 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetonitrile, chloroform, THF | Shake-Flask Method |
| Thermal Stability | Stable up to ~200-300 °C | Thermogravimetric Analysis (TGA) |
| pKa (of N-H) | 4.5 - 5.5 (similar to N-methylaniline) | Potentiometric Titration or UV-Vis Spectroscopy |
Thermal Analysis
Principle & Rationale: Thermal analysis provides crucial information about the material's stability and phase transitions. DSC measures heat flow to detect melting, crystallization, and glass transitions. TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition. This is particularly important for naphthalene derivatives, which can have high thermal stability.[1][9][10]
Experimental Protocol: DSC & TGA
-
Instrumentation: A DSC instrument and a separate TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Method:
-
Heat from 25 °C to a temperature above the expected melt (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool back to 25 °C at 10 °C/min.
-
Reheat to observe any changes in thermal behavior.
-
-
TGA Method:
-
Heat from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset and peak of the melting endotherm.
-
From the TGA curve, determine the onset temperature of decomposition (e.g., temperature at 5% weight loss).
-
Integrated Characterization Workflow
The following diagram illustrates the logical flow for a comprehensive physicochemical characterization of a novel compound like N-Methyl-4-(naphthalen-1-yloxy)aniline. This workflow ensures that identity is confirmed before quantitative properties and stability are assessed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 3. chegg.com [chegg.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. iransilicate.com [iransilicate.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aniline, N-methyl- [webbook.nist.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
N-Methyl-4-(naphthalen-1-yloxy)aniline: Technical Profile & Synthesis Guide
[1]
Chemical Identity & Core Specifications[2][3]
N-Methyl-4-(naphthalen-1-yloxy)aniline is a secondary aromatic amine characterized by a biaryl ether scaffold. It serves as a critical pharmacophore fragment in the synthesis of Type II kinase inhibitors, where the diaryl ether moiety occupies the hydrophobic pocket of the enzyme.
| Property | Specification |
| Chemical Name | N-Methyl-4-(naphthalen-1-yloxy)aniline |
| CAS Number | 1517498-67-7 |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| SMILES | CNc1ccc(Oc2cccc3ccccc23)cc1 |
| InChI Key | YFGVGUIWRKZTKO-UHFFFAOYSA-N |
| Appearance | Off-white to pale brown solid (typical of oxidized anilines) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~4.8 (Conjugate acid of the aniline nitrogen) |
Synthetic Methodology
The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline is typically approached via two primary routes. Route A (Reductive Amination) is preferred for laboratory-scale preparation due to its high selectivity for the mono-methylated product, avoiding the formation of the dimethyl impurity. Route B (Convergent SnAr) is utilized when building the ether linkage from scratch.
Route A: Selective N-Methylation (Recommended)
This protocol starts from the primary amine, 4-(naphthalen-1-yloxy)aniline (CAS 76590-19-7).
Reagents:
-
Substrate: 4-(naphthalen-1-yloxy)aniline (1.0 eq)
-
Methylating Agent: Paraformaldehyde (3.0 eq) or Formalin
-
Reductant: Sodium Borohydride (NaBH₄) (3.0 eq) or Sodium Cyanoborohydride (NaBH₃CN)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Protocol:
-
Imine Formation: Dissolve 4-(naphthalen-1-yloxy)aniline in anhydrous Methanol. Add Paraformaldehyde and stir at room temperature for 2 hours. Alternatively, reflux for 1 hour to ensure complete formation of the hemiaminal/imine intermediate.
-
Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).
-
Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl solution.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Route B: Nucleophilic Aromatic Substitution (SnAr)
This route constructs the ether bond first, followed by functional group manipulation.
-
Coupling: Reaction of 1-Naphthol with 1-Fluoro-4-nitrobenzene in the presence of K₂CO₃ in DMF at 80°C yields 1-(4-nitrophenoxy)naphthalene .
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) converts the nitro group to the primary aniline.
-
Methylation: Proceed as in Route A.
Reaction Pathway Visualization
The following diagram illustrates the logical flow for the synthesis, highlighting the critical decision points between starting materials.
Caption: Synthetic pathway for CAS 1517498-67-7 via SnAr coupling and reductive amination.
Applications in Drug Discovery[1]
Pharmacophore Utility: The N-methyl-4-phenoxyaniline motif is a privileged structure in medicinal chemistry. The addition of the bulky naphthalene ring (specifically at the 1-position) increases lipophilicity and steric bulk, which is often exploited to:
-
Fill Hydrophobic Pockets: In kinase ATP-binding sites, the naphthalene group can occupy the "gatekeeper" region or the allosteric back-pocket.
-
Modulate Metabolic Stability: The N-methyl group blocks the primary amine from rapid acetylation (by NAT enzymes) while still allowing for hydrogen bonding interactions.
Handling & Stability:
-
Oxidation Sensitivity: Like most electron-rich anilines, this compound is prone to oxidation upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (nitrile gloves, safety glasses) and handle in a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for reductive amination). [Link]
-
PubChem. (2025).[1] Compound Summary for C17H15NO Isomers. National Library of Medicine. Retrieved from [Link]
N-Methyl-4-(naphthalen-1-yloxy)aniline Derivatives: A Technical Guide to Synthesis, Reactivity, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry, the diaryl ether scaffold represents a privileged pharmacophore, offering a unique combination of conformational flexibility and lipophilicity. Specifically, N-Methyl-4-(naphthalen-1-yloxy)aniline and its unmethylated precursor, 4-(naphthalen-1-yloxy)aniline , have emerged as critical building blocks. The central oxygen atom acts as a molecular "hinge," allowing the bulky, electron-rich naphthalene ring to adopt optimal dihedral angles for interacting with deep hydrophobic pockets in target proteins.
This whitepaper provides an in-depth analysis of the structural rationale, biological applications, and validated synthetic methodologies for this class of compounds, designed specifically for researchers and drug development professionals.
Target Validation & Biological Applications
The utility of the naphthalen-1-yloxy aniline scaffold spans multiple therapeutic areas, from oncology to neurodegeneration, driven by its ability to modulate complex protein-protein interactions (PPIs).
Mcl-1 Oncoprotein Inhibition (Apoptosis Modulation)
Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family, frequently overexpressed in hematological malignancies and solid tumors. Inhibiting Mcl-1 frees pro-apoptotic proteins (such as Bax and Bak) to induce cell death. Structure-based drug design has heavily utilized 4-(naphthalen-1-yloxy)aniline derivatives to synthesize 1-hydroxy-4-sulfamoyl-2-naphthoates[1].
The naphthalene moiety is specifically directed into the hydrophobic p2 pocket of Mcl-1, which is demarcated by a nonpolar FragMap[1]. Because the p2 pocket in Mcl-1 is deeper than in related proteins like Bcl-xL, the bulkiness of the naphthalene ring drives both high affinity (Ki values as low as 31 nM) and exceptional selectivity (up to 20-fold for Mcl-1 over Bcl-xL)[1].
Triazine-Based Antimicrobial & Anticancer Agents
S-triazine derivatives exhibit potent antibacterial, antiplasmodial, and anticancer activities. The nucleophilic substitution of cyanuric chloride with 4-(naphthalen-1-yloxy)aniline derivatives yields non-symmetric triazines[2]. The diaryl ether linkage provides the essential lipophilicity required for cellular membrane penetration, while the triazine core acts as a hydrogen-bond acceptor to interact with kinase hinge regions[2].
Neuroprotective Agents for Parkinson's Disease
Beyond oncology, naphthalene-substituted azetidinone derivatives have been evaluated for targeting Parkinson's disease. These derivatives demonstrate significant radical scavenging activity (up to 88%) and have been shown to prevent neurodegeneration in 6-OHDA lesioned experimental models by blocking mitochondrial pore opening[3].
Quantitative Data: Structure-Activity Relationships (SAR)
The following table summarizes the pharmacological metrics and synthetic yields associated with various applications of the naphthalen-1-yloxy scaffold.
| Compound Class / Scaffold | Target / Application | Key Metric / Yield | Mechanism of Action | Reference |
| 1-Hydroxy-4-sulfamoyl-2-naphthoates | Mcl-1 Oncoprotein | Ki = 31 nM (up to 20-fold selectivity) | Occupies hydrophobic p2 pocket | [1] |
| 4-Chloro-N-aryl-6-(naphthalen-1-yloxy)-triazines | Antimicrobial / Anticancer | 66% - 93% Synthetic Yield | Disruption of cellular processes | [2] |
| Naphthalene-substituted Azetidinones | Parkinson's Disease (Neuroprotection) | 70% - 88% Radical Scavenging | Prevents 6-OHDA neurodegeneration | [3] |
| Aryl 2-Pyridyl Ethers | Cross-Coupling Precursors | 60% - 90% Amination Yield | Ni-catalyzed C-O bond cleavage | [4] |
Mechanistic Pathway: Mcl-1 Inhibition
The following diagram illustrates the signaling pathway and the exact intervention point where N-Methyl-4-(naphthalen-1-yloxy)aniline derivatives exert their pharmacological effect.
Fig 1: Mechanism of Mcl-1 inhibition by naphthalene-aniline derivatives.
Synthetic Methodologies & Protocols
To ensure high purity and yield, the synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline must be tightly controlled. The following protocol outlines a self-validating, three-step synthesis.
Retrosynthetic Workflow
Fig 2: Stepwise synthetic workflow for N-Methyl-4-(naphthalen-1-yloxy)aniline.
Step-by-Step Experimental Protocol
Step 1: Diaryl Ether Formation via SNAr
-
Reagents: 1-Naphthol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.05 eq), K₂CO₃ (2.0 eq), anhydrous DMF.
-
Procedure: Dissolve 1-naphthol in anhydrous DMF. Add K₂CO₃ and stir for 15 minutes at room temperature. Add 1-fluoro-4-nitrobenzene. Elevate the temperature to 120°C and reflux for 6 hours. Quench with ice water and extract with EtOAc.
-
Causality & Rationale: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without causing unwanted side reactions. DMF solvates the potassium ion, leaving a highly reactive, "naked" naphthoxide nucleophile. 1-Fluoro-4-nitrobenzene is chosen over the chloro-variant because the highly electronegative fluorine atom significantly lowers the activation energy required to form the Meisenheimer complex during SNAr.
-
Self-Validation Check: Reaction completion is monitored by TLC (Hexane:EtOAc 4:1). The complete disappearance of the 1-naphthol spot and the emergence of a highly UV-active product spot indicates success.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
-
Reagents: 1-(4-Nitrophenoxy)naphthalene (1.0 eq), 10% Pd/C (0.1 eq), H₂ gas (1 atm), Methanol.
-
Procedure: Dissolve the intermediate in methanol, add Pd/C carefully under an argon atmosphere, and purge the flask with H₂ gas. Stir vigorously at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo.
-
Causality & Rationale: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent the formation of complex metal chelates with the newly formed aniline. Metal contaminants can severely poison catalysts in downstream cross-coupling reactions (e.g., Ni-catalyzed aminations[4]).
-
Self-Validation Check: Validated by the disappearance of the distinct yellow color of the nitro compound. ¹H NMR will show a broad singlet around 3.5–4.0 ppm, corresponding to the newly formed -NH₂ protons.
Step 3: Chemoselective N-Methylation
-
Reagents: 4-(Naphthalen-1-yloxy)aniline (1.0 eq), Paraformaldehyde (1.1 eq), NaBH₃CN (1.5 eq), Methanol/Acetic Acid (9:1).
-
Procedure: Dissolve the aniline in the MeOH/AcOH mixture. Add paraformaldehyde and stir for 30 minutes to form the iminium intermediate. Cool to 0°C, slowly add NaBH₃CN, and stir for 2 hours at room temperature.
-
Causality & Rationale: Reductive amination ensures strict chemoselectivity for the mono-methylated product. Direct alkylation with methyl iodide (MeI) is strictly avoided, as the increased nucleophilicity of the secondary amine thermodynamically favors over-alkylation, leading to an inseparable mixture of secondary, tertiary, and quaternary amines.
-
Self-Validation Check: ESI-MS will display an[M+H]⁺ peak at m/z 250.1. ¹H NMR will confirm success via a new sharp singlet integrating to 3H at ~2.8 ppm (N-CH₃) and the reduction of the amine proton integral from 2H to 1H.
References
1.[1] Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein . nih.gov.1 2.[2] SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM . troindia.in. 2 3.[4] Nickel-Catalyzed Amination of Aryl 2-Pyridyl Ethers via Cleavage of the Carbon–Oxygen Bond | Organic Letters . acs.org. 4 4.[3] Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease . researchgate.net.3
Sources
Biological activity and therapeutic potential of N-Methyl-4-(naphthalen-1-yloxy)aniline
An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of N-Methyl-4-(naphthalen-1-yloxy)aniline
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks known to bind to biological targets—is a cornerstone of rational drug design. This guide introduces N-Methyl-4-(naphthalen-1-yloxy)aniline , a novel chemical entity that synergistically merges the well-established naphthalene and N-methylaniline moieties. While direct research on this specific molecule is nascent, this document provides a comprehensive prospective analysis of its therapeutic potential, grounded in the extensive biological activities reported for its constituent parts. We hypothesize that this hybrid compound holds significant promise, particularly as an anticancer agent, likely acting through mechanisms such as tubulin polymerization disruption. This guide furnishes a plausible synthetic route, detailed protocols for comprehensive biological evaluation, and a framework for elucidating its mechanism of action. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore this promising area of therapeutic discovery.
Introduction: A Rationale for a Novel Naphthalene-Aniline Hybrid
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is a prolific scaffold in pharmacology, forming the core of numerous FDA-approved drugs.[1] Its rigid, planar structure and lipophilic nature allow it to effectively interact with a wide array of biological targets, leading to a plethora of demonstrated biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] Naphthalene derivatives have been identified as potent inhibitors of critical cellular processes, such as microtubule dynamics and topoisomerase function, making them a focal point of oncology research.[3][4]
Concurrently, the aniline scaffold, particularly in its N-alkylated forms, is a crucial component in a multitude of pharmacologically active agents.[5] The 4-anilinoquinazoline and 4-anilinoquinoline cores, for instance, are central to several successful tyrosine kinase inhibitors used in cancer therapy.[6][7]
The strategic fusion of these two privileged structures via a stable ether linkage in N-Methyl-4-(naphthalen-1-yloxy)aniline presents a compelling therapeutic hypothesis. This molecular architecture is designed to leverage the biological activities of both moieties, potentially leading to a compound with enhanced potency, novel mechanisms of action, or improved selectivity against pathological targets. This guide will delineate the scientific basis for this hypothesis and provide the practical framework necessary for its experimental validation.
Proposed Synthesis and Characterization
The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline can be approached through several established organic chemistry reactions. A highly plausible and efficient method is the N-arylation of N-methylaniline derivatives, a common strategy for creating the C-N bond central to many pharmaceutical compounds.[7] The following protocol outlines a microwave-assisted synthesis, which often provides rapid reaction times and high yields.
Experimental Protocol: Microwave-Assisted N-Arylation
Causality Statement: This protocol is selected for its efficiency and compatibility with a diverse range of functional groups, which is crucial for future structure-activity relationship (SAR) studies. Microwave irradiation accelerates the reaction, significantly reducing synthesis time compared to conventional heating.[7]
Materials:
-
1-Iodonaphthalene (or 1-Bromonaphthalene)
-
N-Methyl-4-aminophenol
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Microwave synthesis vial
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave synthesis vial, add N-Methyl-4-aminophenol (1.0 mmol), 1-iodonaphthalene (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 5 mL of DMSO to the vial.
-
Sealing and Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120°C for 30-60 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Methyl-4-(naphthalen-1-yloxy)aniline.
Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Biological Activities & Mechanisms of Action
Based on a comprehensive analysis of structurally related compounds, the primary therapeutic potential of N-Methyl-4-(naphthalen-1-yloxy)aniline is predicted to be in oncology.
Anticancer Potential: A Multi-Target Hypothesis
The fusion of naphthalene and aniline moieties suggests several potential anticancer mechanisms.
-
Primary Hypothesis: Tubulin Polymerization Inhibition: Numerous naphthalene-containing compounds exert their cytotoxic effects by interfering with microtubule dynamics.[4][8] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8] Naphthalene–enamide hybrids have shown potent tubulin polymerization inhibition and outstanding cytotoxicity against liver cancer cells (Huh-7).[4][8]
-
Secondary Hypotheses:
-
Topoisomerase Inhibition: Certain naphthalene derivatives are known to inhibit topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[3]
-
Kinase Inhibition: The anilino-scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[6] It is plausible that the compound could exhibit inhibitory activity against receptor tyrosine kinases or other kinases involved in proliferative signaling.
-
Comparative Cytotoxicity of Related Scaffolds
To establish a benchmark for the potential potency of our target compound, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various naphthalene and aniline derivatives against common human cancer cell lines.
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-Enamide (Compound 5f) | Huh-7 (Liver) | 2.62 | [4][8] |
| Naphthalene-Enamide (Compound 5g) | Huh-7 (Liver) | 3.37 | [4][8] |
| Naphthalene-Triazole Spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 - 0.26 | [3] |
| Naphthalene-Triazole Spirodienone (6a) | HeLa (Cervical) | 0.07 - 0.72 | [3] |
| Naphthalene-1,4-dione Analogue (44) | Cancer Cells | 6.4 | [9] |
| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 (Breast) | 0.11 | [6] |
| 4-Anilinoquinolinylchalcone (4d) | Huh-7 (Liver) | 0.69 | [6] |
This table demonstrates that hybrid molecules containing naphthalene or aniline scaffolds frequently exhibit potent cytotoxic activity in the low micromolar to nanomolar range.
Caption: Hypothesized mechanism via tubulin polymerization inhibition.
Proposed Experimental Validation Workflow
To systematically evaluate the therapeutic potential of N-Methyl-4-(naphthalen-1-yloxy)aniline, a tiered approach is recommended, beginning with broad screening and progressing to detailed mechanistic studies.
Caption: A tiered experimental workflow for compound validation.
Protocol 1: In Vitro Cytotoxicity and Selectivity (MTT Assay)
Causality Statement: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[1][10] Its use on both cancer and non-tumorigenic cell lines is critical for establishing a therapeutic window, a key parameter for any potential drug candidate. A high selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) indicates cancer-specific toxicity.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, Huh-7 liver, A549 lung)
-
Non-tumorigenic cell line (e.g., THLE-2 normal liver, MRC-5 normal lung)
-
DMEM/RPMI-1640 culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well microplates
-
N-Methyl-4-(naphthalen-1-yloxy)aniline (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Causality Statement: This protocol is essential to test the hypothesis that the compound induces cell cycle arrest, a hallmark of agents that interfere with mitosis. By staining DNA with propidium iodide (PI), we can quantify the proportion of cells in each phase (G0/G1, S, G2/M) and directly observe a potential G2/M block.[8]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound and DMSO vehicle
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining buffer. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cell samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Discussion and Future Directions
The conceptual framework presented here strongly supports the investigation of N-Methyl-4-(naphthalen-1-yloxy)aniline as a novel therapeutic agent. The convergence of two pharmacologically privileged scaffolds within a single molecule provides a robust rationale for its potential anticancer activity. The primary hypothesized mechanism—tubulin polymerization inhibition—is a clinically validated strategy for cancer treatment.
However, it is crucial to consider potential liabilities. Aniline and its metabolites can induce methemoglobinemia and subsequent erythrocyte toxicity.[12] Therefore, early toxicological screening and metabolic stability assays will be paramount.
Future research should proceed along a clear trajectory:
-
Synthesis and Confirmation: The first step is the successful synthesis and rigorous characterization of the compound.
-
In Vitro Validation: Execution of the proposed experimental workflow to confirm biological activity, determine potency and selectivity, and elucidate the primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Should the parent compound show promise, a library of analogues should be synthesized to optimize activity. Modifications could include altering substituents on both the naphthalene and aniline rings to improve potency and drug-like properties.
-
In Vivo Efficacy: Promising lead compounds must be evaluated in preclinical animal models of cancer to assess their efficacy and safety in a whole-organism context.[3]
Conclusion
N-Methyl-4-(naphthalen-1-yloxy)aniline stands as a promising, yet unexplored, candidate in the search for novel therapeutics. By rationally combining the naphthalene and N-methylaniline scaffolds, this compound is poised for significant biological activity, most notably in the realm of oncology. This technical guide provides the foundational knowledge, strategic direction, and detailed experimental protocols necessary to unlock its potential. The systematic validation of this molecule and its future analogues could pave the way for a new class of potent and selective therapeutic agents.
References
-
In vitro antiproliferative activity of synthesized naphthalene substituted benzimidazole derivatives studied using MTT assay (96 hrs). ResearchGate. [Link]
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC. [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). RSC Publishing. [Link]
-
N‐Methylaniline. (2025). Journals Overview | Publisso. [Link]
-
Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University. [Link]
-
Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. (2019). The Journal of Organic Chemistry - ACS Publications. [Link]
-
N-Methylanilines as Simple and Efficient Promoters for Radical-Type Cross-Coupling Reactions of Aryl Iodides. (2017). PubMed. [Link]
-
Cytotoxic Evaluation of a Series of Bisalkanoic Anilides and Bisbenzoyl Diamines. Semantic Scholar. [Link]
-
Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Semantic Scholar. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Aniline – Knowledge and References. Taylor & Francis. [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). PMC. [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). RSC Publishing. [Link]
-
Efficient N-Methyl Aniline Production. Scribd. [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC. [Link]
- US3819709A - Synthesis of n-methylaniline.
-
N‐methyl aniline‐based skeleton in pharmaceutical molecule. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journals.publisso.de [journals.publisso.de]
N-Methyl-4-(naphthalen-1-yloxy)aniline: A Technical Guide for Pharmaceutical Intermediate Synthesis and Application
Abstract
This technical guide provides a comprehensive overview of N-Methyl-4-(naphthalen-1-yloxy)aniline, a molecule of significant interest as a potential pharmaceutical intermediate. Due to the limited direct literature on this specific compound, this document leverages established principles of organic synthesis and medicinal chemistry to propose robust synthetic routes, outline detailed characterization protocols, and explore potential therapeutic applications based on structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for the synthesis and evaluation of this and related diaryl ether amine scaffolds.
Introduction: The Significance of the Diaryl Ether Amine Moiety
The diaryl ether linkage is a privileged structural motif in medicinal chemistry, present in a wide array of biologically active compounds. This is attributed to its metabolic stability and optimal geometry, which allows for precise interactions with biological targets. When combined with an N-methylaniline scaffold, the resulting N-Methyl-4-(naphthalen-1-yloxy)aniline structure presents a unique three-dimensional arrangement of aromatic and lipophilic groups with hydrogen bond accepting and donating capabilities. This combination suggests a high potential for this molecule to serve as a key intermediate in the synthesis of novel therapeutics targeting a range of disease areas. The naphthalene moiety, in particular, is found in numerous FDA-approved drugs and is known to interact with various biological receptors.
Physicochemical Properties and Structural Features
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₁₅NO | Based on structural components. |
| Molecular Weight | 249.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | High molecular weight and aromaticity. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, DCM) | Predominantly non-polar aromatic structure. |
| LogP | High | Indicates significant lipophilicity. |
The key structural features that will dictate its chemical reactivity and potential biological activity include the nucleophilic secondary amine, the electron-rich naphthalene and benzene rings, and the flexible ether linkage.
Proposed Synthetic Pathways
The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline can be approached through several established and reliable methods for the formation of C-O and C-N bonds. Two primary retrosynthetic disconnections are considered here, leading to two distinct and viable synthetic strategies.
Retrosynthetic Analysis
The primary disconnections for the target molecule are at the ether linkage (C-O bond) and the amine linkage (C-N bond).
Caption: Retrosynthetic analysis of N-Methyl-4-(naphthalen-1-yloxy)aniline.
Strategy 1: Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, typically involving a copper catalyst.[1][2]
Reaction Scheme:
Caption: Proposed synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline via Ullmann Condensation.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iodo-N-methylaniline (1.0 eq), 1-naphthol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous, high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Methyl-4-(naphthalen-1-yloxy)aniline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the copper catalyst and other reactants.
-
High-Boiling Solvent: The Ullmann condensation typically requires high temperatures to proceed at a reasonable rate.[1]
-
Base: The base is crucial for deprotonating the phenol, making it a more potent nucleophile.
-
Copper(I) Iodide: A common and effective catalyst for this transformation.[3]
Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.[4][5][6]
Reaction Scheme:
Caption: Proposed synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline via Buchwald-Hartwig Amination.
Detailed Experimental Protocol:
-
Synthesis of Precursor: First, synthesize 4-(naphthalen-1-yloxy)aniline via an Ullmann or Buchwald-Hartwig O-arylation of 4-aminophenol with 1-bromonaphthalene.
-
N-Methylation Reaction Setup: In a round-bottom flask, dissolve 4-(naphthalen-1-yloxy)aniline (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a suitable solvent like acetone or DMF.
-
Addition of Methylating Agent: Add a methylating agent such as methyl iodide or dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: A suitable palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are critical for the efficiency of the Buchwald-Hartwig reaction.[7]
-
Base: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
-
Anhydrous Solvent: The reaction is sensitive to water, which can deactivate the catalyst.
Analytical and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Methyl-4-(naphthalen-1-yloxy)aniline.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the naphthalene and benzene rings (multiple signals in the 6.8-8.2 ppm range).- A singlet for the N-CH₃ protons around 2.8-3.0 ppm.- A broad singlet for the N-H proton (if present as an impurity or in a different solvent). |
| ¹³C NMR | - Multiple signals in the aromatic region (110-160 ppm).- A signal for the N-CH₃ carbon around 30-40 ppm. |
| FT-IR | - N-H stretch (if secondary amine is present as starting material) around 3300-3500 cm⁻¹.- C-H stretches (aromatic) above 3000 cm⁻¹.- C-N stretch around 1250-1350 cm⁻¹.- Strong C-O-C (aryl ether) stretch around 1200-1270 cm⁻¹.[8][9][10][11] |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess for volatile impurities.
Potential Applications as a Pharmaceutical Intermediate
While N-Methyl-4-(naphthalen-1-yloxy)aniline itself has no documented therapeutic use, its structural features are present in several classes of biologically active molecules. This suggests its potential as a valuable intermediate in the synthesis of novel drug candidates.
Analgesic and Anti-inflammatory Agents
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] The N-Methyl-4-(naphthalen-1-yloxy)aniline scaffold could be elaborated to introduce a propionic acid moiety, potentially leading to new analgesic and anti-inflammatory agents.
Anticancer Agents
Many kinase inhibitors used in cancer therapy contain diaryl ether or N-aryl amine motifs. These structures are often crucial for binding to the ATP-binding pocket of kinases. The unique topology of N-Methyl-4-(naphthalen-1-yloxy)aniline could be exploited to design novel kinase inhibitors.
Antifungal and Antimicrobial Agents
Naphthylamine derivatives have shown promising antifungal and cytotoxic activities.[13] The combination of the naphthalene ring system with the N-methylaniline moiety could lead to the development of new antimicrobial agents.
Central Nervous System (CNS) Active Agents
The lipophilic nature of this molecule suggests good blood-brain barrier penetration. Structurally related compounds have shown activity as antidepressants and antipsychotics. Further modification of the N-Methyl-4-(naphthalen-1-yloxy)aniline core could yield novel CNS-active compounds.
Safety and Handling
Detailed toxicological data for N-Methyl-4-(naphthalen-1-yloxy)aniline is not available. However, based on its structural components, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Anilines and their derivatives can be toxic and may be absorbed through the skin.[14] Naphthalene-containing compounds can also pose health risks.
Conclusion
N-Methyl-4-(naphthalen-1-yloxy)aniline represents a promising, yet underexplored, scaffold for the development of new pharmaceutical agents. This technical guide provides a solid foundation for its synthesis and characterization, drawing upon established and reliable chemical transformations. The proposed synthetic routes via Ullmann condensation and Buchwald-Hartwig amination offer flexibility and are amenable to optimization. The potential applications of this intermediate are broad, spanning from anti-inflammatory and anticancer agents to CNS-active compounds. Further research into the synthesis and biological evaluation of derivatives of N-Methyl-4-(naphthalen-1-yloxy)aniline is warranted to fully realize its potential in drug discovery.
References
- U.S. Patent 3,819,709A, "Synthesis of n-methylaniline," issued June 25, 1974.
- Garrido, J. A., et al. (2012).
-
Wikipedia contributors. (2023, December 19). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025).
-
Wikipedia contributors. (2024, February 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved March 7, 2026, from [Link]
- Monge, M. A., et al. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Tetrahedron Letters, 43(38), 6695-6698.
- U.S. Patent 2,455,931A, "Method of making n-methyl aniline," issued December 14, 1948.
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved March 7, 2026, from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- The Ullmann Ether Condensation. (2012).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with N-Methylbenzo[d]dioxol-5-amine.
- Fiveable. (2026, March 2). Spectroscopy of Ethers.
- Short Communication: Synthesis of Naftifine. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Useful Spectroscopic D
- Li, C., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(2), 478-485.
- U.S. Patent 7,119,093B2, "3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition," issued October 10, 2006.
- Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-methyl-N-(naphthalen-2-yl)benzamide.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- European Patent EP 2784056B1, "Method for the selective production of n-methyl-para-anisidine," issued September 12, 2018.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16).
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- Danish Patent DK/EP 2784056 T3, "Method for the selective production of n-methyl-para-anisidine," issued October 1, 2014.
- Recent Developments and Multiple Biological Activities Available with 1, 8-Naphthyridine Derivatives: A Review. (n.d.).
- WIPO Patent Application WO2004080945A1, "Process for the preparation of n-methyl-1-naphthalenemethanamine," published September 23, 2004.
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024, December 28). International Journal of Pharmaceutical Sciences.
- Chemistry and Pharmacology of Alkylamides from N
- BenchChem. (2025). In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline.
- 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities. (n.d.). MDPI.
- Synthesis of N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propane... (n.d.).
- NIST. (n.d.). Aniline, N-methyl-.
- ChemSec. (n.d.). 4-(naphthalen-1-ylmethyl)aniline.
- MCE. (n.d.). 3-chloro-N-methyl-4-(naphthalen-2-yloxy)aniline.
- Hartwig, A., & MAK Commission. (2025, August 8). N‐Methylaniline.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.publisso.de [journals.publisso.de]
Toxicological Profile and Safety Data Synthesis for N-Methyl-4-(naphthalen-1-yloxy)aniline
A Technical Whitepaper for Preclinical Drug Development and Chemical Safety
Executive Summary & Chemical Identity
N-Methyl-4-(naphthalen-1-yloxy)aniline (closely related to CAS: 76590-19-7[1]) is a complex diaryl ether derivative utilized as an advanced intermediate in organic synthesis and pharmaceutical development. Structurally, it comprises a 1-naphthyloxy moiety linked to an N-methylaniline core. This structural duality presents a unique toxicological profile: it inherits the severe hematological and systemic toxicity associated with N-methylanilines[2][3], alongside the irritant and environmental hazards characteristic of naphthol derivatives[4][5].
For researchers and safety professionals, understanding the synergistic hazards of this molecule is critical. This whitepaper synthesizes the mechanistic toxicology, Safety Data Sheet (SDS) parameters, and validated experimental protocols required to handle and evaluate this compound safely.
Table 1: Physicochemical Identity and Structural Alerts
| Parameter | Description / Value | Toxicological Implication |
| Chemical Name | N-Methyl-4-(naphthalen-1-yloxy)aniline | N/A |
| Structural Motif | Diaryl ether with secondary amine | Prone to oxidative cleavage and N-oxidation. |
| N-Methylaniline Moiety | Secondary aromatic amine | High Alert: CYP450 bioactivation leading to methemoglobinemia and organ damage[2][3]. |
| Naphthyloxy Moiety | Fused bicyclic aromatic ether | Moderate Alert: Potential for severe eye damage, skin irritation, and aquatic toxicity[6]. |
| Solubility | Lipophilic; insoluble in water, soluble in organic solvents | High potential for dermal absorption and bioaccumulation[3][4]. |
Mechanistic Toxicology: The Causality of Hazard
To establish robust safety protocols, one must understand why a compound is toxic. The toxicity of N-Methyl-4-(naphthalen-1-yloxy)aniline is not merely a function of direct cellular insult, but rather a consequence of hepatic bioactivation.
CYP450-Mediated Bioactivation and Methemoglobinemia
The N-methylaniline substructure is highly susceptible to N-oxidation by hepatic cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2). This metabolic pathway converts the secondary amine into an N-hydroxylamine intermediate[3].
The Causality Loop:
-
The lipophilic parent compound is rapidly absorbed via dermal, inhalation, or oral routes[2].
-
In the liver, CYP450 enzymes oxidize the amine to N-hydroxylamine.
-
This reactive metabolite enters the bloodstream and penetrates erythrocytes.
-
Inside the red blood cell, the N-hydroxylamine establishes a redox cycle, oxidizing the ferrous iron (
) in hemoglobin to ferric iron ( )[3]. -
The resulting methemoglobin is incapable of binding oxygen, leading to systemic tissue hypoxia, cyanosis, and potentially fatal central nervous system depression.
Local Irritation and Environmental Persistence
If the diaryl ether bond undergoes enzymatic or hydrolytic cleavage, it yields 1-naphthol derivatives. 1-Naphthol is a severe irritant, known to cause serious eye damage (H318) and respiratory tract irritation[4]. Furthermore, these bulky aromatic structures exhibit high persistence in aquatic environments, binding tightly to humic substances in soil and demonstrating severe toxicity to aquatic life with long-lasting effects[3][5].
Caption: Mechanistic pathway of CYP450-mediated bioactivation and subsequent methemoglobinemia.
Core Safety Data Sheet (SDS) Parameters
Based on the toxicological profiles of its constituent moieties, the following GHS classification and handling protocols must be strictly enforced in the laboratory.
Table 2: GHS Hazard (H) and Precautionary (P) Statements
| Code | Statement Text | Source Derivation |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. | N-Methylaniline[2][7] |
| H315 / H318 | Causes skin irritation / Causes serious eye damage. | 1-Naphthol[6] |
| H370 / H372 | Causes damage to organs (Blood, Kidneys, Liver) through prolonged exposure. | N-Methylaniline[2][7] |
| H410 | Very toxic to aquatic life with long-lasting effects. | Both Moieties[2][5] |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | Standard Precaution[6][8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Standard Precaution[6] |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | Acute Toxicity Response[7][8] |
Handling, Storage, and Emergency Protocols
-
Storage: The compound must be stored in a tightly closed, amber-colored container to prevent photo-degradation[4]. Store in a cool, dry, well-ventilated area (e.g., a dedicated organics cabinet) isolated from strong oxidizers, acid chlorides, and halogens[3][4].
-
Engineering Controls: All manipulations (weighing, dissolution, transferring) must be performed inside a certified chemical fume hood or localized exhaust ventilation system to prevent inhalation of aerosolized particulates[4][6].
-
Spill Mitigation: In the event of a spill, remove all ignition sources. Do not dry-sweep. Use spark-proof tools to collect the material into a sealed hazardous waste container. Wash the affected area with soap and water only after bulk material pickup is complete[3][4].
Experimental Protocols for Toxicity Validation
To empirically validate the toxicity of N-Methyl-4-(naphthalen-1-yloxy)aniline during preclinical development, researchers must employ self-validating in vitro systems. Standard cell viability assays (like MTT on fibroblasts) are insufficient because they lack the CYP450 enzymes required to bioactivate the compound.
The following protocol utilizes a HepG2 / Erythrocyte Co-Culture System . HepG2 cells provide the metabolic competence (CYP450 activity) to generate the reactive N-hydroxylamine, while the primary erythrocytes serve as the biological target for methemoglobin formation.
Protocol: In Vitro Bioactivation and Methemoglobin Quantification
Step 1: Cell Preparation and Co-Culture Setup
-
Culture HepG2 (human hepatocellular carcinoma) cells in DMEM supplemented with 10% FBS until 80% confluent.
-
Isolate fresh human or rat erythrocytes from whole blood via centrifugation (2500 x g, 5 mins). Wash three times with PBS.
-
Resuspend erythrocytes in PBS to a 5% hematocrit solution.
-
Seed HepG2 cells into a 6-well plate (
cells/well) and allow 24 hours for attachment. Add 1 mL of the 5% erythrocyte suspension to each well.
Step 2: Compound Dosing
-
Dissolve N-Methyl-4-(naphthalen-1-yloxy)aniline in cell-culture grade DMSO to create a 10 mM stock.
-
Prepare working dilutions in PBS. Dose the co-culture wells at final concentrations of 0.1 µM, 1 µM, 10 µM, and 100 µM.
-
Self-Validating Controls: Include a vehicle control (0.1% DMSO) and a positive control (Sodium Nitrite,
, 1 mM) to ensure the assay accurately detects methemoglobinemia.
Step 3: Incubation and Extraction
-
Incubate the co-culture for 4 to 24 hours at 37°C in a 5%
atmosphere. -
Carefully aspirate the supernatant (containing the erythrocytes and reactive metabolites) without disturbing the adherent HepG2 layer.
-
Centrifuge the supernatant to pellet the erythrocytes, discard the liquid, and lyse the red blood cells using 1% Triton X-100 in phosphate buffer (pH 6.8).
Step 4: Methemoglobin Quantification (Evelyn-Malloy Method)
-
Measure the absorbance of the lysate at 630 nm (
). This peak corresponds to methemoglobin. -
Add 1 drop of 5% Potassium Cyanide (KCN) to the lysate. KCN converts methemoglobin to cyanomethemoglobin, abolishing the 630 nm peak.
-
Read the absorbance again at 630 nm (
). -
Calculate the change in absorbance (
), which is directly proportional to the methemoglobin concentration. Compare against a total hemoglobin baseline to determine the % MetHb.
Caption: Step-by-step in vitro workflow for assessing drug-induced methemoglobinemia.
References
- BIOFOUNT: 4-(Naphthalen-1-yloxy)aniline (CAS 76590-19-7).
- Flinn Scientific: 1-Naphthol Safety Data Sheet (SDS).
- Carl ROTH: Safety Data Sheet: 1-Naphthol.
- Biochem Chemopharma: SAFETY DATA SHEET SDS/MSDS 1-NAPHTHOL.
- Sigma-Aldrich: SAFETY DATA SHEET: 1-Naphthol.
- TCI Chemicals: SAFETY DATA SHEET - N-Methylaniline.
- Yufeng: N-Methylaniline SDS, Safety Data Sheets.
- CPAchem: Safety data sheet: N-Methylaniline.
- Chemos GmbH&Co.KG: Safety Data Sheet: N-Nitroso-N-methylaniline.
Sources
- 1. 76590-19-7|4-(Naphthalen-1-yloxy)aniline|4-(Naphthalen-1-yloxy)aniline|-范德生物科技公司 [39.100.107.131]
- 2. tcichemicals.com [tcichemicals.com]
- 3. N-Methylaniline SDS, Safety Data Sheets [yufenggp.com]
- 4. 1-Naphthol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. cpachem.com [cpachem.com]
- 8. chemos.de [chemos.de]
Methodological & Application
Application Note: Synthesis Protocol for N-Methyl-4-(naphthalen-1-yloxy)aniline
Abstract & Introduction
This application note details a robust, scalable synthesis protocol for N-Methyl-4-(naphthalen-1-yloxy)aniline , a high-value diaryl ether intermediate often utilized in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets).
The synthesis of diaryl ethers is frequently complicated by low reactivity or regioselectivity issues. Furthermore, the selective mono-methylation of primary anilines poses a significant challenge in organic synthesis, often resulting in mixtures of unreacted primary amine, desired secondary amine, and over-alkylated tertiary amine.
This protocol overcomes these challenges via a three-step convergent strategy:
-
Nucleophilic Aromatic Substitution (
): Utilizing 4-fluoronitrobenzene for enhanced electrophilicity.[1] -
Catalytic Hydrogenation: Clean reduction of the nitro group.
-
N-Formylation/Reduction Sequence: A "Gold Standard" method to guarantee exclusive mono-methylation, avoiding the over-alkylation common with direct alkyl halide use.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the ether linkage and the distinct reactivity of the nitrogen center.
Figure 1: Retrosynthetic strategy emphasizing the late-stage introduction of the methyl group to prevent side reactions.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-Nitrophenoxy)naphthalene ( )
Rationale: We utilize 1-fluoro-4-nitrobenzene rather than the chloro-analog. In
Reaction Scheme:
Materials:
| Reagent | Equiv. | MW ( g/mol ) | Quantity |
|---|---|---|---|
| 1-Naphthol | 1.0 | 144.17 | 14.4 g |
| 1-Fluoro-4-nitrobenzene | 1.1 | 141.10 | 15.5 g |
| Potassium Carbonate (
Protocol:
-
Setup: Charge a 500 mL round-bottom flask (RBF) with 1-Naphthol (14.4 g) and anhydrous DMF (150 mL). Stir until dissolved.
-
Base Addition: Add
(27.6 g) in a single portion. The suspension may turn slightly dark. -
Substrate Addition: Add 1-Fluoro-4-nitrobenzene (15.5 g).
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of 1-naphthol. -
Workup:
-
Pour the reaction mixture into ice-water (600 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.
-
Yield Target: 85–92%.
Step 2: Reduction to 4-(naphthalen-1-yloxy)aniline
Rationale: Catalytic hydrogenation is preferred over Fe/acid reductions for purity profiles in pharmaceutical applications, avoiding iron residues.
Protocol:
-
Setup: Dissolve the nitro intermediate (10 g) from Step 1 in Methanol (100 mL) and THF (50 mL) in a hydrogenation vessel.
-
Catalyst: Carefully add 10% Pd/C (5 wt% loading, ~0.5 g). Caution: Pd/C is pyrophoric when dry.
-
Reaction: Purge with
, then charge with (balloon pressure or 30 psi in a Parr shaker). Stir at RT for 3–12 hours. -
Workup: Filter through a Celite pad to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate in vacuo.
-
Purification: The crude amine is typically pure enough for the next step. If dark, pass through a short silica plug (DCM/MeOH).
Step 3: Selective N-Mono-Methylation (Formylation-Reduction)
Rationale: Direct methylation with Methyl Iodide (MeI) is not recommended as it inevitably produces the N,N-dimethyl byproduct. The Formylation-Reduction sequence guarantees mono-selectivity by installing a single carbon atom in an oxidized state (formyl) and then reducing it.
Part A: N-Formylation
-
Reagent Preparation: Prepare the mixed anhydride by adding Formic Acid (5 equiv) to Acetic Anhydride (2 equiv) at 0°C and stirring for 30 mins at 55°C.
-
Addition: Dissolve the aniline from Step 2 (5 g) in THF (20 mL). Add the mixed anhydride solution dropwise at 0°C.
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (significant polarity shift).
-
Workup: Quench with sat.
. Extract with EtOAc. Dry ( ) and concentrate to obtain the N-formyl intermediate (off-white solid).
Part B: Reduction to N-Methyl Amine
-
Setup: Suspend
(2.5 equiv) in anhydrous THF (50 mL) under Argon at 0°C. -
Addition: Dissolve the N-formyl intermediate in THF (20 mL) and add dropwise to the LAH suspension. Caution: Exothermic gas evolution.
-
Reflux: Heat to reflux (66°C) for 2–4 hours.
-
Fieser Quench (Critical for Safety):
-
Cool to 0°C.[5]
-
For every x grams of LAH used: add x mL water, then x mL 15% NaOH, then 3x mL water.
-
Stir until a white granular precipitate forms.
-
-
Isolation: Filter the salts. Dry the filtrate (
) and concentrate. -
Final Purification: Flash Column Chromatography (Hexane/EtOAc) or conversion to the HCl salt for storage.
Mechanism of Action:
Understanding the initial coupling is vital for troubleshooting. The reaction proceeds via the Meisenheimer complex.[6]
Figure 2: The electronegativity of Fluorine stabilizes the transition state leading to the Meisenheimer complex, accelerating the reaction compared to Chlorobenzene derivatives.
Quality Control & Analytical Data
Expected analytical parameters for the final product N-Methyl-4-(naphthalen-1-yloxy)aniline :
| Technique | Expected Signal / Characteristic |
| HPLC Purity | >98% (UV 254 nm) |
| 1H NMR (DMSO-d6) | |
| MS (ESI+) | |
| Appearance | Off-white to pale brown solid. |
References
-
Nucleophilic Arom
) Mechanism:- Topic: Stabilization of Meisenheimer complexes by electroneg
-
Source: Imperial College London, "Nucleophilic Aromatic Substitution." Link
-
Synthesis of Diaryl Ethers
-
Selective N-Monomethylation
-
Intermediate Data
- Topic: Physical properties of 4-(naphthalen-1-yloxy)aniline (CAS 125404-00-4).
-
Source: Sigma-Aldrich / MilliporeSigma Product Data. Link
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Strategic HPLC Method Development for N-Methyl-4-(naphthalen-1-yloxy)aniline
Abstract & Scope
This guide details the strategic method development for N-Methyl-4-(naphthalen-1-yloxy)aniline , a hydrophobic secondary amine often encountered as a synthesis intermediate or degradation product in the manufacturing of naphthyl-ether based pharmaceuticals (e.g., Terbinafine analogs).[1][2]
Due to the molecule's dual nature—possessing a lipophilic naphthalene moiety (High LogP) and a basic secondary amine (pKa ~4.8–5.2)—it presents classic chromatographic challenges: peak tailing due to silanol interactions and carryover due to low solubility in aqueous phases. This protocol prioritizes a High-pH Reversed-Phase approach using hybrid silica technology to ensure superior peak symmetry and robustness.[2]
Analyte Assessment & Physicochemical Profiling[1][2][3][4][5][6]
Before column selection, we must understand the "personality" of the molecule to predict its behavior.[1]
| Property | Value (Estimated) | Chromatographic Implication |
| Structure | N-Methyl-4-(naphthalen-1-yloxy)aniline | Aromatic Stacking: The naphthalene ring allows for |
| pKa (Base) | ~4.9 (Aniline Nitrogen) | pH Sensitivity: At neutral pH (7.0), it is uncharged.[1] At acidic pH (<3.0), it is protonated ( |
| LogP | ~4.2 – 4.8 | Hydrophobicity: Highly retained on C18.[1][2] Requires high organic content for elution.[1][2] Risk of precipitation in 100% aqueous buffer.[1][2] |
| UV Max | ~220 nm, ~280 nm | Detection: The naphthalene system provides strong UV absorbance. 280 nm is more selective; 220 nm is more sensitive.[1] |
Method Development Workflow
The following diagram outlines the decision matrix used to select the optimal stationary and mobile phases.
Figure 1: Decision matrix for selecting pH strategy based on analyte properties.
Primary Protocol: High-pH Reversed-Phase (Recommended)[2]
Scientific Rationale: By operating at pH 10.0 , the secondary amine is fully deprotonated (neutral).[1] Neutral basic compounds do not interact via ion-exchange with residual silanols on the silica surface, virtually eliminating peak tailing.[1] This method requires Hybrid Silica columns (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini) which are stable up to pH 12.[1]
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | Hybrid C18, 150 x 4.6 mm, 3.5 µm | Do not use standard silica C18 above pH 8.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1][2]0) | Adjust pH with Ammonium Hydroxide.[1][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol causes higher backpressure but different selectivity.[1][2] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1][2] |
| Temp | 40°C | Reduces viscosity and improves mass transfer.[1][2] |
| Detection | UV @ 280 nm | Naphthalene specific.[1][2] Use 220 nm for trace impurities.[1][2] |
| Injection Vol | 5 - 10 µL | Dissolve sample in 50:50 ACN:Water.[2] |
Gradient Program[1][2]
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40 | Initial Hold (Retention of polar impurities) |
| 2.00 | 40 | End of Hold |
| 12.00 | 90 | Linear Ramp (Elution of N-Methyl-4-(naphthalen-1-yloxy)aniline) |
| 15.00 | 90 | Wash (Remove highly lipophilic dimers) |
| 15.10 | 40 | Return to Initial |
| 20.00 | 40 | Re-equilibration |
Secondary Protocol: Low-pH LC-MS Compatible[2]
Scientific Rationale:
If Mass Spectrometry (MS) detection is required, non-volatile buffers like bicarbonate are less ideal.[1] We use Formic Acid (pH ~2.7).[1][2] The amine will be protonated (
Chromatographic Conditions
-
Column: Charged Surface Hybrid C18 (e.g., Waters CSH C18) or Phenyl-Hexyl.[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Similar to the High-pH method, but retention times may shift slightly earlier as the ionized amine is more polar than the neutral form.[1]
Critical Mechanism: The Silanol Effect
Understanding why we choose specific columns is vital for troubleshooting.
Figure 2: Mechanism of amine tailing and mitigation strategies.
Sample Preparation & System Suitability[1][2][4][7]
Diluent Strategy
Crucial Warning: The target analyte is highly hydrophobic.[1][2]
-
Do NOT dissolve in 100% Acetonitrile if injecting large volumes (>10 µL) into a low-organic initial gradient; this causes "solvent effect" (split peaks).[2]
System Suitability Criteria (Acceptance Limits)
-
Tailing Factor (
): NMT (Not More Than) 1.5. -
Theoretical Plates (
): > 5,000. -
Retention Time %RSD: < 1.0% (n=5 injections).
-
Resolution (
): > 2.0 between the main peak and any nearest impurity (e.g., unreacted 1-fluoronaphthalene or N-methylaniline).[1][2]
References
-
Waters Corporation. (2023).[1][2] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][2]
-
Shimadzu. (2022).[1][2] HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2014).[1][2] Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]
-
PubChem. (2023).[1][2] Compound Summary: N-Methylaniline (Structural Analog Data).[1][2][4] Retrieved from [Link][2]
Sources
- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 2. 4-(Naphthalen-1-yl)aniline | 125404-00-4 [sigmaaldrich.com]
- 3. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniline, N-methyl- [webbook.nist.gov]
Optimizing reaction conditions for N-methylation of 4-(naphthalen-1-yloxy)aniline
Application Note: Optimizing Reaction Conditions for N-Methylation of 4-(naphthalen-1-yloxy)aniline
Abstract
This guide details the optimization of N-methylation conditions for 4-(naphthalen-1-yloxy)aniline , a lipophilic, electron-rich aniline derivative often utilized as a scaffold in kinase inhibitor development.[1][2] The primary challenge in modifying this substrate is achieving selectivity between mono-methylation (secondary amine) and di-methylation (tertiary amine) while managing the solubility constraints imposed by the bulky naphthalene moiety.[1][2] We present two distinct, validated protocols: Protocol A (Reductive Amination) for high-selectivity mono-methylation, and Protocol B (Direct Alkylation) for controlled di-methylation.[1][2]
Introduction & Strategic Analysis
The Substrate Challenge
The target molecule, 4-(naphthalen-1-yloxy)aniline , presents specific chemical behaviors that dictate the synthetic strategy:
-
Electronic Activation: The ether linkage (-O-) at the para position is an electron-donating group (EDG).[1][2] This increases the nucleophilicity of the aniline nitrogen, making it highly reactive toward electrophiles like methyl iodide (MeI). Consequently, the reaction rate for the second methylation often exceeds the first, leading to unavoidable over-methylation in standard SN2 reactions.
-
Solubility Profile: Unlike simple aniline, the naphthalene group renders this molecule significantly lipophilic (LogP > 4.0).[2] Standard protic solvents like pure methanol may result in poor solubility at room temperature, necessitating the use of co-solvents (DCM, DCE, or THF).
Selectivity Strategy
To solve the selectivity problem, we utilize Reductive Amination as the primary route for mono-methylation.[1][2] By forming a discrete imine/hemiaminal intermediate with formaldehyde and reducing it in situ with a mild hydride source (sodium triacetoxyborohydride), we kinetically prevent the formation of the tertiary amine.
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision logic and reaction pathways for optimizing this transformation.
Figure 1: Decision tree for selecting the optimal methylation pathway based on target product requirements.
Detailed Protocols
Protocol A: Selective Mono-Methylation (Reductive Amination)
Best for: Synthesizing the secondary amine with >95% selectivity.[1][2]
Reagents:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (2.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) [Primary] / Methanol (MeOH) [Optional co-solvent 10:1][1][2]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equiv of 4-(naphthalen-1-yloxy)aniline in anhydrous DCM (0.1 M concentration). Note: If solubility is incomplete, add MeOH dropwise until clear, but keep DCM as the major carrier to ensure STAB stability.
-
Imine Formation: Add 1.5 equiv of Paraformaldehyde and 1.0 equiv of AcOH.[1][2] Stir at Room Temperature (RT) for 30–60 minutes. The solution may become slightly cloudy as the paraformaldehyde depolymerizes and reacts.
-
Reduction: Cool the mixture to 0°C. Add 2.5 equiv of NaBH(OAc)3 portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH4, STAB is less reactive and will not reduce the aldehyde/ketone before it forms the imine, nor will it reduce other sensitive functional groups easily.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.
-
Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup: Extract the organic layer with DCM (3x).[1][2] Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Di-Methylation (Direct Alkylation)
Best for: Synthesizing the tertiary amine or quaternary salt.[1][2]
Reagents:
-
Base: Potassium Carbonate (K2CO3) (3.0 equiv) or Sodium Hydride (NaH) (2.0 equiv for faster rate)[1][2]
Procedure:
-
Setup: Dissolve substrate in anhydrous DMF (0.2 M).
-
Base Addition: Add K2CO3 (powdered). Stir for 15 minutes.
-
Alkylation: Add MeI dropwise at 0°C.
-
Heating: Warm to 60°C and stir for 4–6 hours. Caution: MeI is volatile and toxic; use a sealed tube or efficient reflux condenser.[1]
-
Workup: Dilute with water (to dissolve salts) and extract with Ethyl Acetate. The product will be highly lipophilic.
Analytical Methods (QC & Validation)
Due to the hydrophobicity of the naphthalene ring, standard reverse-phase HPLC requires a high-organic gradient.
HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Naphthalene max) and 210 nm |
| Gradient | 0-2 min: 50% B (Isocratic hold for solubility)2-10 min: 50% -> 95% B10-15 min: 95% B (Wash) |[1][2]
Expected Retention Order:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Paraformaldehyde not depolymerizing. | Ensure AcOH is added. Gently heat the formaldehyde/amine mixture to 40°C before adding the reducing agent to ensure imine formation. |
| Over-Methylation (Protocol A) | Too much aldehyde or reducing agent.[1][2] | Strictly limit Paraformaldehyde to 1.1 equiv.[1][2] Add reagents slowly at 0°C. |
| Substrate Precipitation | Solvent too polar (e.g., pure MeOH).[1][2] | Switch to DCM or a DCM/THF mixture.[1][2] The naphthalene ring requires non-polar solvation. |
| Poor Separation (HPLC) | Compounds are too lipophilic.[1][2] | Increase the initial organic % in the gradient (start at 60% B). Use a Phenyl-Hexyl column for better pi-pi selectivity.[1][2] |
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]
-
N-Methylation of Anilines: Li, H., et al. "Selective N-Monomethylation of Primary Anilines with Methanol Catalyzed by Iridium Complexes."[1][2] Organometallics, 2022.[2] Link[1]
-
Solubility of Naphthalene Derivatives: "Solubility of 4-Nonylaniline and related lipophilic anilines." BenchChem Technical Guides, 2025. Link[1]
-
HPLC of Lipophilic Amines: "HPLC Method for Analysis of Aniline Derivatives on Primesep 100." SIELC Technologies Application Notes. Link
Sources
Application Notes and Protocols for the Crystallization and Purification of N-Methyl-4-(naphthalen-1-yloxy)aniline
Abstract
This comprehensive guide provides detailed application notes and protocols for the crystallization and purification of N-Methyl-4-(naphthalen-1-yloxy)aniline, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development. It emphasizes the causal relationships behind experimental choices, ensuring scientifically sound and reproducible results. The protocols are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to guarantee the desired purity and quality of the final compound.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-Methyl-4-(naphthalen-1-yloxy)aniline, by virtue of its aromatic amine and naphthalene ether moieties, is a valuable scaffold in medicinal chemistry. The efficacy and safety of any active pharmaceutical ingredient (API) are directly dependent on the purity of its preceding intermediates.[1] Even trace impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final drug product. Therefore, robust and well-characterized purification protocols are not merely a matter of good laboratory practice but a fundamental requirement for regulatory compliance and successful drug development.
Crystallization stands out as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds like N-Methyl-4-(naphthalen-1-yloxy)aniline.[2][3] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. A successful crystallization process yields a product with high purity, a well-defined crystalline form, and desirable physical properties for downstream processing.
Physicochemical Properties and Their Impact on Purification Strategy
A successful purification strategy begins with a thorough understanding of the molecule's physicochemical properties.
| Property | Implication for Crystallization and Purification |
| Molecular Structure | The presence of aromatic rings (aniline and naphthalene) suggests the potential for π-π stacking interactions, which can facilitate crystal lattice formation.[4] |
| Functional Groups | The secondary amine (-NH(CH3)) is a hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. These groups will influence solvent selection. The basicity of the amine allows for potential salt formation with acids, which can be an alternative purification strategy.[5][6] |
| Polarity | The molecule possesses both polar (amine, ether) and non-polar (naphthalene, benzene rings) regions, suggesting it will be soluble in a range of organic solvents. |
| Thermal Stability | The compound is expected to be thermally stable, making recrystallization from boiling solvents a viable option. However, prolonged exposure to high temperatures in the presence of oxygen could lead to oxidation of the amine group, often indicated by discoloration. |
Strategic Approach to Crystallization of N-Methyl-4-(naphthalen-1-yloxy)aniline
The overall workflow for the crystallization of N-Methyl-4-(naphthalen-1-yloxy)aniline is a multi-step process that begins with the crude material and ends with a highly pure, crystalline solid.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Solvent Selection and Extraction Protocol for N-Methyl-4-(naphthalen-1-yloxy)aniline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Physicochemical Profiling
N-Methyl-4-(naphthalen-1-yloxy)aniline is a bulky, lipophilic secondary amine featuring a naphthyl ether linkage. In pharmaceutical synthesis, compounds with this structural motif often serve as critical intermediates or active pharmaceutical ingredients (APIs). Aqueous liquid-liquid extractions (LLE) are crucial for purifying such compounds and removing synthetic impurities[1].
Designing an efficient extraction requires a deep understanding of the molecule's physicochemical properties. The secondary amine is weakly basic, while the dual aromatic ring system drives extreme hydrophobicity.
Table 1: Physicochemical Profile & Extraction Implications
| Property | Estimated Value | Mechanistic Impact on Extraction Strategy |
| Molecular Weight | 249.31 g/mol | Moderate size; necessitates organic solvents with high aromatic solvating power. |
| LogP | ~4.5 – 5.0 | Highly lipophilic. The neutral free base will partition almost exclusively into the organic phase. |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weak base. According to the Henderson-Hasselbalch equation, quantitative protonation requires a pH < 2.5[2]. |
| Ionization State | pH Dependent | Enables orthogonal purification via acid-base liquid-liquid extraction. |
Causality in Solvent Selection
The efficiency of extraction into an organic phase can be optimized by adjusting the pH of the aqueous phase to maximize the concentration of the electrically neutral species[2]. However, the choice of the organic solvent dictates the phase separation speed, emulsion risk, and environmental sustainability.
While halogenated solvents like dichloromethane (DCM) have historically been used for bulky aromatics, modern pharmaceutical development prioritizes greener alternatives to improve solvent sustainability[3].
Table 2: Solvent Selection Matrix for Free Base Extraction
| Solvent | Density (vs Water) | Solvating Power | Sustainability / Safety | Recommendation & Causality |
| Dichloromethane (DCM) | 1.33 g/mL (Bottom) | Excellent | Poor (Halogenated, Toxic) | Avoid unless necessary. Use only if severe emulsions prevent the use of lighter solvents[3]. |
| Ethyl Acetate (EtOAc) | 0.90 g/mL (Top) | Good | Good (Biodegradable) | Viable. However, EtOAc can undergo hydrolysis at the extreme pH values (>10 or <2) required for this extraction. |
| Methyl tert-butyl ether (MTBE) | 0.74 g/mL (Top) | Good | Moderate (Flammable) | Optimal. MTBE is stable across all pH ranges, offers excellent phase separation, and easily dissolves the highly lipophilic free base. |
Extraction Logic and Workflow
The purification relies on a classic acid-base extraction cycle. By manipulating the pH, we force the molecule to toggle between a water-soluble ammonium salt and an organic-soluble free base.
Figure 1: pH-dependent phase distribution logic based on pKa and LogP.
Figure 2: Acid-base liquid-liquid extraction workflow.
Validated Experimental Protocol
This protocol is designed as a self-validating system . At each phase separation, empirical checks are mandated to ensure the theoretical partition coefficient translates to physical reality.
Phase 1: Forward Extraction (Isolating the Salt)
-
Solubilization: Dissolve the crude reaction mixture containing N-Methyl-4-(naphthalen-1-yloxy)aniline in MTBE (10 mL per gram of crude).
-
Acidification: Add an equal volume of 1M aqueous HCl.
-
Mechanistic Note: The pH must drop below 2. If the crude mixture contains residual strong bases, additional HCl may be required.
-
-
Partitioning: Agitate vigorously for 5 minutes, venting frequently. Allow the layers to separate.
-
Self-Validation Check 1: Sample both the top (MTBE) and bottom (Aqueous) layers. Analyze via TLC (UV 254 nm) or LC-MS.
-
Success Criteria: The target mass (m/z 250.1[M+H]+) must be entirely in the aqueous layer. If target remains in the MTBE, the pH is insufficiently low, or the highly lipophilic HCl salt has saturated the aqueous layer. (See Troubleshooting).
-
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the MTBE layer (which now contains neutral and acidic impurities) only after validation.
Phase 2: Reverse Extraction (Recovering the Free Base)
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH exceeds 8.
-
Visual Cue: The solution will turn cloudy as the highly lipophilic free base precipitates out of the aqueous phase.
-
-
Extraction: Add fresh MTBE (10 mL per gram of theoretical yield) to the basic aqueous suspension. Agitate vigorously until the cloudiness resolves and two clear phases form.
-
Self-Validation Check 2: Analyze both layers.
-
Success Criteria: The target molecule must be entirely in the top (MTBE) layer.
-
-
Washing & Drying: Separate the MTBE layer. Wash it once with saturated aqueous NaCl (brine) to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent in vacuo to yield the purified N-Methyl-4-(naphthalen-1-yloxy)aniline.
Expert Troubleshooting Insights
-
The "Three-Phase" Problem (Insoluble Salts): Highly lipophilic amines (LogP > 4) often form hydrochloride salts that are poorly soluble in cold water, leading to an oily third phase at the interface.
-
Resolution: If this occurs, switch the extraction acid from 1M HCl to 1M Methanesulfonic acid (MsOH) or Phosphoric acid (H₃PO₄). Mesylate and phosphate salts of bulky amines exhibit significantly higher aqueous solubility than their chloride counterparts. Alternatively, adding 5% v/v Methanol to the aqueous phase can disrupt the interfacial emulsion.
-
-
Emulsion Mitigation: If the MTBE/Water interface refuses to resolve, the stabilizing effect of ionic surfactants or particulate matter is likely at play[4].
-
Resolution: Filter the entire biphasic mixture through a thin pad of Celite to remove microscopic particulates stabilizing the emulsion, or add brine to increase the aqueous ionic strength ("salting out").
-
References
-
Karageorgis, G., et al. "A digital tool for liquid–liquid extraction process design." RSC Publishing, 2025. URL:[Link]
-
"Acid dissociation constant." Wikipedia, 2008. URL: [Link]
-
Prat, D., et al. "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" National Institutes of Health (NIH), 2019. URL:[Link]
-
"Switchable Solvents." ACS GCI Pharmaceutical Roundtable. URL:[Link]
Sources
- 1. A digital tool for liquid–liquid extraction process design - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00104H [pubs.rsc.org]
- 2. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 3. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switchable Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Catalytic hydrogenation procedures involving N-Methyl-4-(naphthalen-1-yloxy)aniline
Application Note: Catalytic Hydrogenation Architectures for N-Methyl-4-(naphthalen-1-yloxy)aniline
Executive Summary & Strategic Rationale
N-Methyl-4-(naphthalen-1-yloxy)aniline represents a privileged pharmacophore found in various kinase inhibitors and lipophilic bioactive agents.[1] Its synthesis and modification via catalytic hydrogenation present a specific chemoselective challenge: preserving the labile diaryl ether (C-O) bond while effecting reduction elsewhere on the molecule.
This guide details two critical hydrogenation workflows involving this molecule:
-
Synthesis via Nitro Reduction: Converting the precursor 1-(4-nitrophenoxy)naphthalene to the aniline without cleaving the ether linkage.
-
Reductive N-Methylation: Transforming the primary aniline to the N-methyl target using formaldehyde equivalents under hydrogenation conditions.[1]
Critical Mechanistic Insight: The naphthalene ring renders the molecule electron-rich, while the ether linkage is susceptible to hydrogenolysis (cleavage) over Nickel or Palladium catalysts at elevated temperatures (>60°C). Successful protocols must operate in a kinetic window that reduces the nitro/imine group fast enough to prevent catalyst poisoning, yet mild enough to leave the C-O bond and the naphthalene aromatic system intact.
Reaction Pathway Visualization
The following diagram illustrates the synthetic flow and the competitive side-reactions (hydrogenolysis) that must be avoided.
Caption: Synthetic pathway for N-Methyl-4-(naphthalen-1-yloxy)aniline showing the critical path (solid lines) and hydrogenolysis risks (red dotted lines).
Protocol A: Chemoselective Nitro Reduction
This protocol synthesizes the primary amine intermediate from 1-(4-nitrophenoxy)naphthalene.[1] The priority is Ether Stability .
Catalyst Selection Matrix
| Catalyst System | Activity (Nitro) | Selectivity (Ether Retention) | Recommendation |
| 5% Pd/C (Unpoisoned) | High | Moderate | Recommended (at <3 bar, <40°C).[1] Standard choice. |
| 1% Pt/C (Vanadium doped) | High | Excellent | Best for preventing dehalogenation (if halogens present). |
| Raney Nickel | Moderate | Low | Avoid. High risk of C-O cleavage and ring saturation.[1] |
| Fe/HCl (Chemical) | High | High | Good alternative, but generates waste (non-catalytic). |
Detailed Procedure
Equipment: Parr Shaker Hydrogenator or High-Pressure Autoclave (Hastelloy/SS). Scale: 10 mmol basis.
-
Preparation: In a 250 mL pressure bottle, dissolve 1-(4-nitrophenoxy)naphthalene (2.65 g, 10 mmol) in Tetrahydrofuran (THF) (30 mL) and Methanol (20 mL). The co-solvent system ensures solubility of the naphthalene derivative while mitigating flammability risks of pure ethers.
-
Catalyst Loading: Under an Argon blanket, carefully add 5% Pd/C (50% water wet) (150 mg, ~3 mol% loading). Note: Wet catalyst is essential to prevent ignition of methanol vapors.[1]
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3.0 bar (45 psi) .
-
Agitate vigorously at Ambient Temperature (20-25°C) .
-
Warning: Do not heat above 40°C. Higher temperatures promote hydrogenolysis of the diaryl ether to 1-naphthol and aniline.[1]
-
-
Monitoring: Monitor H2 uptake. Reaction is typically complete within 2-4 hours.[1] Confirm consumption of starting material via TLC (Hexane/EtOAc 3:1) or HPLC.
-
Workup:
Protocol B: Reductive N-Methylation
This protocol converts the primary amine from Protocol A into the final N-Methyl target.
Mechanism: Condensation of the amine with formaldehyde forms an imine/hemiaminal intermediate, which is rapidly reduced by H2/Pd to the secondary amine.
Optimization for Mono-Methylation
Direct methylation often leads to the N,N-dimethyl byproduct.[1] To favor the N-mono-methyl product, we utilize a controlled stoichiometry of formaldehyde and specific solvent effects.[1]
Detailed Procedure
-
Reactants: Charge the hydrogenation vessel with 4-(naphthalen-1-yloxy)aniline (2.35 g, 10 mmol) and Methanol (50 mL).
-
Aldehyde Source: Add Formaldehyde (37% aq.[1] solution) (0.85 g, 10.5 mmol, 1.05 equiv). Crucial: Do not use a large excess of formaldehyde, or the dimethyl product will dominate.
-
Catalyst: Add 5% Pd/C (sulfided) (200 mg).
-
Why Sulfided? Sulfided Pt or Pd catalysts are less active for ring hydrogenation, protecting the naphthalene ring during this transformation.
-
-
Reaction Conditions:
-
Pressure: 5 bar (75 psi) H2 .
-
Temperature: 35°C .[1]
-
Time: 4-6 hours.
-
-
Workup & Purification:
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Formation of 1-Naphthol | Hydrogenolysis of Ether Bond | Reduce Temperature (<30°C); Switch solvent to Toluene; Use Pt/C instead of Pd/C. |
| Naphthalene Ring Saturation | Catalyst too active / High Pressure | Use Sulfided Pd/C; Reduce pressure to 1 atm (balloon); Stop reaction immediately upon H2 uptake cessation. |
| Low Conversion | Catalyst Poisoning by Amine | Add 1.0 equiv of Acetic Acid to protonate the amine product (prevents it from binding strongly to Pd surface). |
| Over-methylation (Dimethyl) | Excess Formaldehyde | Strictly limit Formaldehyde to 1.0-1.1 equiv; Use a syringe pump to add Formaldehyde slowly during hydrogenation.[1] |
References
-
Samant, B. S., & Kabalka, G. W. (2012).[4] Hydrogenolysis–hydrogenation of aryl ethers: selectivity pattern. Chemical Communications.[1][5][6] (Discusses the selectivity challenges of diaryl ethers over Ni/Pd).
-
Cantu, R., et al. (2022). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers. (Provides mechanistic insight into the fragility of the C-O bond).
-
BenchChem Technical Guides. (2025). Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline. (General protocols for reductive methylation of anilines).
-
RSC Green Chemistry. (2023). Selective mono-N-methylation of amines using methanol. (Advanced protocols for controlling mono- vs di-methylation).
Sources
- 1. US2455931A - Method of making n-methyl aniline - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenolysis–hydrogenation of aryl ethers: selectivity pattern - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogenolysis–hydrogenation of aryl ethers: selectivity pattern - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Storage Conditions and Shelf-Life of N-Methyl-4-(naphthalen-1-yloxy)aniline
The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with N-Methyl-4-(naphthalen-1-yloxy)aniline .
Abstract & Compound Identity
N-Methyl-4-(naphthalen-1-yloxy)aniline (Approximate MW: 249.31 g/mol ; Formula: C₁₇H₁₅NO) is a secondary aromatic amine featuring a naphthalene ether linkage. Often utilized as a specialized intermediate in the synthesis of kinase inhibitors or as a fluorescent probe precursor, its stability is governed by the susceptibility of its secondary amine moiety to oxidation and the potential photosensitivity of the naphthalene ring.
This guide defines the critical storage parameters required to prevent the common degradation pathways: oxidative coupling (browning), N-demethylation, and photo-induced radical formation.
Physicochemical Profile
| Property | Value (Predicted/Class-Based) | Relevance to Storage |
| Physical State | Solid (Powder/Crystalline) | Hygroscopicity risk; surface area affects oxidation rate. |
| Solubility | DMSO, Ethanol, Methanol, DCM | Hydrophobic; low water solubility limits aqueous buffer stability. |
| pKa (Amine) | ~4.5 - 5.0 (Aniline derivative) | Weak base; susceptible to salt formation with atmospheric CO₂/acids. |
| Oxidation Potential | High (Secondary Amine) | Critical: Must be stored under inert gas. |
Storage Stability Profile
Solid State Stability
The solid compound is relatively stable if the crystal lattice is undisturbed. However, the electron-rich aniline ring makes it prone to autoxidation, leading to colored impurities (quinoid species).
-
Recommended Condition: -20°C (Long-term) or 4°C (Short-term < 1 month).
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory for long-term storage.
-
Light: Strictly Light Sensitive. Store in amber vials or foil-wrapped containers.
-
Shelf-Life:
-
Under Argon @ -20°C: 24 Months.
-
Under Air @ 4°C: 3–6 Months (Expect slight discoloration).
-
Solution Stability
Once dissolved, the degradation rate accelerates significantly due to increased molecular mobility and dissolved oxygen in solvents.
-
Solvent Choice: Anhydrous DMSO is preferred for stock solutions. Avoid protic solvents (Methanol/Ethanol) for storage >1 week due to potential solvolysis or enhanced oxidation rates.
-
Freeze-Thaw: Limit to max 3 cycles . Repeated cycling introduces moisture and oxygen.
-
Shelf-Life (Solution):
-
DMSO @ -80°C: 6 Months.
-
DMSO @ -20°C: 1 Month.
-
Room Temp: Use immediately (< 24 hours).
-
Mechanism of Degradation (Visualized)
The primary failure mode is the oxidation of the secondary amine to a radical cation, followed by coupling or polymerization.
Figure 1: Predicted oxidative degradation pathway of N-methylated anilines upon exposure to air and light.
Detailed Protocols
Protocol A: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable stock solution minimizing oxidation risks.
-
Equilibration: Allow the vial of solid N-Methyl-4-(naphthalen-1-yloxy)aniline to warm to room temperature before opening (approx. 30 mins). This prevents water condensation on the cold solid.
-
Weighing: Weigh the required amount (e.g., 2.5 mg) quickly under low-light conditions.
-
Solvent Addition: Add Anhydrous DMSO (Dimethyl Sulfoxide) to achieve 10 mM concentration.
-
Calculation: Volume (mL) = [Mass (mg) / MW (249.31)] / Concentration (M).
-
Example: For 2.5 mg, add ~1.00 mL DMSO.
-
-
Dissolution: Vortex gently. If necessary, sonicate for 30 seconds. Avoid heating >40°C.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
-
Storage: Flush tubes with Argon gas, cap tightly, and store at -80°C .
Protocol B: Quality Control (QC) Check via HPLC
Objective: Verify purity before use in critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 280/300 nm (naphthalene absorption).
-
Acceptance Criteria:
Handling & Disposal Workflow
Figure 2: Standard Operating Procedure (SOP) for handling sensitive aniline derivatives.
Troubleshooting & FAQ
Q: The compound has turned from off-white to light brown. Is it still usable? A: The color change indicates surface oxidation (formation of "aniline black" or azo impurities).
-
Action: Perform the HPLC QC check (Protocol B).
-
Guidance: If purity is >90%, it may be usable for non-critical screening. For IC50 determination or in vivo work, discard and repurchase .
Q: Can I use ethanol instead of DMSO? A: Yes, but Ethanol evaporates more easily, changing the concentration of stored aliquots. Ethanol also absorbs atmospheric water more readily than DMSO. Use Ethanol only for immediate use, not long-term storage.
Q: How do I dispose of the compound? A: Treat as Hazardous Chemical Waste (Toxic/Irritant). Do not pour down the drain. Collect in a dedicated organic waste container compatible with amines.
References
-
PubChem. Compound Summary: N-Methylaniline (Structural Analog Stability Data). National Library of Medicine. Available at: [Link]
Sources
Application Note: Laboratory-Scale Handling, Synthesis, and Integration of N-Methyl-4-(naphthalen-1-yloxy)aniline in Drug Discovery
Introduction & Structural Rationale
N-Methyl-4-(naphthalen-1-yloxy)aniline is a highly specialized diaryl ether intermediate utilized in the rational design of small-molecule therapeutics, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The diaryl ether (DE) scaffold is a privileged motif in medicinal chemistry, frequently employed to access deep hydrophobic pockets in target proteins while maintaining favorable physicochemical properties such as lipid solubility and cell membrane penetration (1)[1].
Causality in Molecular Design:
-
Diaryl Ether Linkage: The oxygen bridge provides a flexible hinge that allows the naphthalene and aniline rings to adopt non-planar conformations. This flexibility is critical for navigating the narrow ATP-binding clefts of kinases and optimizing
stacking interactions with aromatic residues in the binding pocket (2)[2]. -
N-Methylation: The substitution of the aniline nitrogen with a methyl group serves a dual purpose. First, it eliminates a hydrogen-bond donor, which enhances lipophilicity and blood-brain barrier (BBB) penetration. Second, when converted into an amide or urea during downstream synthesis, the N-methyl group severely restricts the conformational rotation of the resulting bond. This forces the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding.
Physicochemical Properties
To ensure reproducible experimental outcomes, the physical parameters of the compound must be strictly accounted for during assay design and synthetic planning.
| Property | Value / Description |
| Chemical Name | N-Methyl-4-(naphthalen-1-yloxy)aniline |
| Molecular Formula | C17H15NO |
| Molecular Weight | 249.31 g/mol |
| Structural Class | N-alkylated aromatic amine / Diaryl ether |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in H2O |
| Stability | Susceptible to N-oxidation; light and air sensitive |
Safety & Handling Protocols
Primary and secondary aromatic amines pose significant toxicological risks, including potential mutagenicity, carcinogenicity, and severe aquatic toxicity (3)[3]. The N-methylaniline moiety is electron-rich and highly prone to oxidation, necessitating stringent handling protocols to maintain compound integrity.
-
Personal Protective Equipment (PPE): Double-layer nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. All manipulations of the dry powder must be performed within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.
-
Storage Conditions: Store the compound in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient oxygen and UV light will lead to the formation of N-oxides and colored degradation products, which can cause false positives in fluorescence-based High-Throughput Screening (HTS) assays.
-
Spill & Disposal: In the event of a spill, absorb with an inert material (e.g., vermiculite) and dispose of in a designated hazardous waste container for incineration. Do not use bleach for cleanup, as it can react with amines to generate highly toxic chlorinated amine byproducts.
Experimental Methodologies
Protocol A: Preparation of 10 mM Master Stock for High-Throughput Screening (HTS)
Rationale: N-Methyl-4-(naphthalen-1-yloxy)aniline must be fully solubilized without degrading the sensitive N-methylamine group. Anhydrous DMSO prevents hydrolytic degradation and maintains compound integrity for cellular assays.
-
Equilibration: Equilibrate the sealed vial of N-Methyl-4-(naphthalen-1-yloxy)aniline to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation on the cold powder.
-
Weighing: Weigh exactly 2.49 mg of the compound using a calibrated microbalance.
-
Transfer: Transfer the solid to a sterile, amber 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO (
99.9% purity). -
Agitation: Vortex gently for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–3 minutes until the solution is completely clear.
-
Inerting: Purge the headspace of the microcentrifuge tube with a gentle stream of Argon gas for 5 seconds.
-
Storage: Aliquot the master stock into 50 µL single-use volumes to avoid repeated freeze-thaw cycles, and store immediately at -20°C.
Protocol B: Synthesis of a Urea-Based Kinase Inhibitor Derivative
Rationale: The secondary amine of N-Methyl-4-(naphthalen-1-yloxy)aniline is sterically hindered compared to a primary aniline. Therefore, coupling reactions require highly reactive electrophiles (like isocyanates) and non-nucleophilic bases to drive the reaction to completion without side reactions.
-
Initiation: Dissolve 1.0 eq (100 mg, 0.4 mmol) of N-Methyl-4-(naphthalen-1-yloxy)aniline in 5 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask under a Nitrogen atmosphere.
-
Base Addition: Add 1.5 eq (104 µL) of N,N-Diisopropylethylamine (DIPEA). The bulky nature of DIPEA prevents it from competing with the secondary amine for the electrophile.
-
Electrophile Addition: Cool the flask to 0°C in an ice bath. Dropwise, add 1.1 eq of the desired aryl isocyanate dissolved in 2 mL of anhydrous DCM.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The product spot will appear more polar than the starting material.
-
Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous
. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude N-methyl urea derivative via flash column chromatography (silica gel) to yield the final inhibitor candidate.
Experimental Workflow Visualization
Caption: Workflow detailing the dual utilization of N-Methyl-4-(naphthalen-1-yloxy)aniline in HTS preparation and lead compound synthesis.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - Journal of Agricultural and Food Chemistry (ACS).
- Diaryl ether derivatives as anticancer agents - A review - ResearchGate.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthetic Yield of N-Methyl-4-(naphthalen-1-yloxy)aniline
Welcome to the Technical Support Center. The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline is a critical pathway for generating advanced pharmaceutical intermediates. Because this molecule contains a sterically hindered diaryl ether linkage and a sensitive mono-methylated aniline, standard out-of-the-box conditions often result in poor yields or over-reaction.
This guide provides troubleshooting protocols, mechanistic insights, and validated methodologies for the three-stage synthesis: (1) Diaryl ether formation via Nucleophilic Aromatic Substitution (SNAr), (2) Nitro group reduction, and (3) Selective mono-N-methylation.
Workflow Visualization
Fig 1: Three-step synthetic workflow for N-Methyl-4-(naphthalen-1-yloxy)aniline.
Phase 1: Diaryl Ether Formation (SNAr Coupling)
Q: My coupling of 1-naphthol and 1-fluoro-4-nitrobenzene is stalling at 40% yield, and the mixture is turning black. How can I drive this to completion? A: The steric bulk of the peri-hydrogen on the 1-naphthol ring significantly hinders nucleophilic attack. Furthermore, 1-naphthol is highly susceptible to oxidative dimerization (forming binaphthols) under basic conditions if ambient oxygen is present.
-
Mechanistic Fix: Switch your solvent to anhydrous DMSO and elevate the temperature to 85 °C. DMSO effectively solvates the potassium cation of K₂CO₃, leaving the naphthoxide anion highly "naked" and nucleophilic.
-
Protocol Optimization: Degas the solvent by sparging with Argon to prevent oxidation. Use 1-fluoro-4-nitrobenzene rather than the chloro-analog, as the highly electronegative fluorine atom better stabilizes the Meisenheimer complex intermediate during the SNAr mechanism[1].
Step-by-Step Protocol: SNAr Coupling
-
Charge a flame-dried flask with 1-naphthol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMSO (0.5 M) and sparge the suspension with Argon for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.2 eq) dropwise via syringe.
-
Heat the mixture to 85 °C for 12 hours under a positive pressure of Argon.
-
Quench by pouring the hot mixture into crushed ice/water; the intermediate 1-(4-nitrophenoxy)naphthalene will precipitate. Filter, wash with cold water, and dry under a vacuum.
Phase 2: Nitro Reduction to Primary Aniline
Q: I am using Pd/C and H₂ for the reduction of 1-(4-nitrophenoxy)naphthalene, but I observe cleavage of the ether bond. What is the alternative? A: While diaryl ethers are generally stable, extended exposure to highly active Pd/C under pressurized hydrogen can occasionally lead to hydrogenolysis (cleavage) of the C–O bond, especially if trace acidic impurities are present.
-
Mechanistic Fix: Transition to a milder, single-electron transfer reduction method. The Béchamp reduction (Iron powder and Ammonium Chloride) is highly chemoselective for the nitro group and leaves the diaryl ether linkage completely intact[1].
Step-by-Step Protocol: Iron/NH₄Cl Reduction
-
Dissolve 1-(4-nitrophenoxy)naphthalene in a 4:1 mixture of Ethanol:Water (0.2 M).
-
Add Iron powder (5.0 eq, 325 mesh) and NH₄Cl (2.0 eq).
-
Reflux the suspension at 80 °C for 2–4 hours. Monitor by TLC until the starting material is consumed.
-
Filter the hot mixture through a Celite pad to remove iron oxides, washing the cake generously with hot ethanol.
-
Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄ to yield 4-(naphthalen-1-yloxy)aniline.
Phase 3: Selective Mono-N-Methylation (The Critical Step)
Q: Direct methylation with Methyl Iodide (MeI) yields a 50/50 mixture of mono- and di-methylated products. How do I achieve >95% mono-selectivity? A: This is the most common bottleneck in aniline chemistry. Primary anilines are less nucleophilic than their secondary counterparts. Once the first methyl group is added, the nitrogen becomes more electron-rich (due to the inductive effect of the methyl group), making the second methylation kinetically faster than the first[2].
-
Mechanistic Fix: Abandon direct alkylation with alkyl halides. Instead, utilize an in-situ protection-deprotection pathway using Dimethyl Carbonate (DMC)[3]. DMC acts as a green methylating agent that forms a carbamate intermediate, strictly preventing over-alkylation[4]. Alternatively, a transition-metal-free reductive amination using formaldehyde as both the carbon source and reductant can be employed[5].
Data Presentation: Comparison of N-Methylation Strategies
| Methylation Strategy | Reagents & Conditions | Mono-Methyl Yield (%) | Di-Methyl Yield (%) | Mechanistic Notes |
| Direct Alkylation | MeI, K₂CO₃, DMF, 25°C | 45% | 40% | Poor selectivity; secondary amine outcompetes primary amine. |
| Methanol / Ni Catalyst | MeOH, Ni/ZnAlOx, 160°C | 82% | <5% | High selectivity but requires specialized heterogeneous catalysts and an autoclave[6]. |
| Metal-Free Reductive | Formaldehyde, K₂CO₃, 130°C | 85% | <2% | Formaldehyde acts as both carbon source and reductant; excellent for electron-rich anilines[5]. |
| Continuous Flow DMC | DMC, DBU, NMP, 250°C | 88% | 0% | Absolute selectivity via carbamate intermediate; highly scalable in flow reactors[3]. |
Step-by-Step Protocol: Highly Selective Mono-Methylation via DMC
Note: This protocol leverages the principles of carbamate intermediacy to halt over-alkylation[2][3].
-
In a heavy-walled pressure vessel or Schlenk tube, dissolve 4-(naphthalen-1-yloxy)aniline (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to create a 2.0 M solution.
-
Add Dimethyl Carbonate (DMC) (3.0 eq) and the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Seal the vessel securely and heat to 150–200 °C for 4–6 hours behind a blast shield. (Note: If utilizing a continuous flow reactor, a residence time of 12 minutes at 250 °C provides optimal throughput[3]).
-
Cool the vessel to room temperature, carefully vent any generated CO₂, and dilute the mixture with Ethyl Acetate.
-
Wash the organic layer extensively with water and brine to remove NMP and DBU.
-
Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate pure N-Methyl-4-(naphthalen-1-yloxy)aniline.
References
1.[6] Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC. 2.[2] Technical Support Center: Optimization of N-methylation Reactions for Aniline Compounds. Benchchem. 3.[4] Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. 4.[1] Comparison of one-step and two-step methods of polyimidization and substitution effect in the synthesis of new poly(ester-imide)s with bulky pendent group. ResearchGate. 5.[5] Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. 6.[3] Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT.
Sources
Identifying common impurities in N-Methyl-4-(naphthalen-1-yloxy)aniline synthesis
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline. The synthesis, while conceptually straightforward, involves two critical transformations: an aryl ether formation followed by an N-methylation. Each step presents unique challenges that can lead to a range of impurities, compromising the yield, purity, and reproducibility of your experiments.
This document moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind common issues. By anticipating and diagnosing these problems, you can implement robust, self-validating protocols to ensure the integrity of your synthesis.
Core Synthetic Pathway Overview
The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline is typically approached in a two-step sequence. First, an aryl ether linkage is formed, commonly via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling, to create the intermediate 4-(naphthalen-1-yloxy)aniline. Second, this intermediate undergoes selective N-methylation to yield the final product.
Caption: General two-step synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline.
Troubleshooting Guide & FAQs
This section addresses the most common impurities and synthetic challenges in a question-and-answer format.
FAQ 1: My N-methylation is not selective. How do I identify and prevent the N,N-dimethyl impurity?
Issue: You are observing a significant byproduct with a higher molecular weight and different chromatographic behavior than your target compound. This is the most common impurity in this synthesis.
A. Identification and Characterization:
The primary suspect is the over-methylated product, N,N-Dimethyl-4-(naphthalen-1-yloxy)aniline . Distinguishing between the desired mono-methyl and undesired di-methyl product is straightforward with standard analytical techniques.
| Technique | Mono-methyl (Desired Product) | Di-methyl (Impurity) | Rationale |
| ¹H NMR | N-H proton signal present (broad singlet, ~3.5-4.5 ppm). N-CH₃ signal integrates to 3H. | Absence of N-H proton signal. N-(CH₃)₂ signal is a sharp singlet integrating to 6H. | The number of protons on the nitrogen and attached methyl groups is definitive. |
| Mass Spec (MS) | M+ peak corresponding to C₁₇H₁₅NO. | (M+14)+ peak corresponding to C₁₈H₁₇NO. | The addition of a second methyl group (CH₂) increases the mass by 14 Da. |
| HPLC | Typically a later retention time. | Typically an earlier retention time. | The di-methyl product is often less polar, leading to faster elution on normal-phase columns. |
| TLC | Lower Rf value (more polar). | Higher Rf value (less polar). | The presence of the N-H group in the desired product increases its polarity. |
B. Root Cause and Prevention:
Over-methylation is a classic competitive reaction. The initially formed secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second methylation event. This is especially prevalent when using highly reactive methylating agents or harsh conditions.[1][2]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully limit the amount of your methylating agent (e.g., dimethyl sulfate, methyl iodide) to 1.0-1.1 equivalents relative to the 4-(naphthalen-1-yloxy)aniline intermediate.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second methylation.
-
Choose a Selective Methylating Agent: For challenging cases, consider alternative methylating agents. Dimethyl carbonate (DMC) in the presence of zeolite catalysts, for instance, has been shown to achieve very high selectivity for mono-N-methylation over di-methylation.[3] Using methanol as both a solvent and methylating agent over a heterogeneous catalyst can also offer high selectivity under optimized conditions.[4][5][6]
-
Monitor Closely: Track the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-methylated product.
Caption: Reaction pathway showing the formation of the common over-methylation impurity.
C. Purification Strategy:
The polarity difference between the secondary and tertiary amines makes them readily separable by flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The less polar N,N-dimethyl impurity will elute first, followed by the desired N-methyl product.
FAQ 2: My aryl ether formation step is low-yielding. How do I identify unreacted starting materials?
Issue: Analysis of the first reaction step shows significant amounts of starting materials remaining, indicating an incomplete or failed coupling reaction.
A. Identification and Characterization:
The primary impurities will be the unreacted starting materials: 1-naphthol and the 4-substituted aniline precursor (e.g., 4-bromoaniline, 4-aminophenol).
-
TLC Analysis: Use a solvent system like 70:30 Hexane:Ethyl Acetate. 1-naphthol and 4-aminophenol are highly polar and will have very low Rf values. 4-bromoaniline is less polar and will have a higher Rf. Compare the crude reaction mixture to spots of the pure starting materials.
-
¹H NMR: Unreacted 1-naphthol will show a characteristic phenolic -OH peak. The aromatic signals of both starting materials will be distinct from the coupled product.
-
Purification: If the reaction cannot be driven to completion, unreacted phenolic starting materials can often be removed by a basic wash (e.g., 1M NaOH) during aqueous workup, which deprotonates the phenol and extracts it into the aqueous layer. Unreacted anilines can be removed with an acidic wash (e.g., 1M HCl).
B. Root Cause and Prevention:
Aryl ether couplings, particularly Ullmann and Buchwald-Hartwig reactions, are sensitive to several factors.[7][8][9]
Troubleshooting Protocol:
-
Catalyst System: The choice of catalyst and ligand is critical. For Buchwald-Hartwig C-O couplings, sterically hindered biarylphosphine ligands are often required.[9][10] For Ullmann reactions, the source and activation of the copper catalyst are key; often, copper(I) salts with ligands like phenanthroline are effective.[7][11]
-
Base Strength: Buchwald-Hartwig reactions often require strong, non-nucleophilic bases like NaOtBu or K₃PO₄.[12] Ullmann condensations typically use milder bases like K₂CO₃ or Cs₂CO₃.[13] Ensure the base is strong enough for the specific reaction but not so strong as to cause decomposition.
-
Anhydrous & Inert Conditions: Both palladium and copper catalysts can be sensitive to oxygen and moisture. Ensure solvents are dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Ullmann reactions traditionally require high temperatures (>150 °C).[7] Modern Buchwald-Hartwig systems can often run at lower temperatures (80-110 °C). Insufficient temperature can lead to a stalled reaction.
FAQ 3: I'm seeing discoloration and have concerns about metal contamination. How do I remove residual catalyst?
Issue: The final product is off-color (e.g., gray, brown, or green) or downstream applications require ultra-low metal content.
A. Identification:
While discoloration can be an indicator, it is not quantitative. The definitive method for quantifying trace metal contamination (Pd or Cu) is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or ICP - Optical Emission Spectrometry (ICP-OES) .
B. Root Cause and Prevention:
Homogeneous catalysts used in cross-coupling reactions are dissolved in the reaction medium and can be challenging to separate completely from the product.[4]
Troubleshooting & Purification Protocol:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a plug of Celite® or silica gel. This can remove a significant portion of precipitated or adsorbed metals.
-
Metal Scavengers: For more complete removal, stir the crude product solution with a metal scavenger. These are functionalized materials (often silica or polymer beads) that chelate the metal, allowing it to be filtered off. Common scavengers include those with thiol, amine, or thiourea functional groups.
-
Recrystallization: A carefully chosen recrystallization can be highly effective. The metal impurities often remain in the mother liquor, yielding a pure, crystalline product.
-
Consider Heterogeneous Catalysts: For future syntheses, explore heterogeneous catalysts (e.g., Pd/C, Pt/C).[4] These are solid-supported catalysts that can be easily removed by simple filtration at the end of the reaction, greatly simplifying purification.
Caption: A standard workflow for removing residual metal catalysts from the final product.
References
-
N-Methylation of amines and nitroarenes with methanol using heterogeneous platinum catalysts | Request PDF. ResearchGate. [Link]
-
Purification-Free Synthesis of Aryl Ethers via the Mitsunobu Reaction. Thieme. [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Preparation of N-Aryl Azacrown Ether Derivatives, Using Arene−Iron Chemistry. ACS Publications. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Ullmann condensation - wikidoc. Wikidoc. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. ACS Publications. [Link]
- US3450608A - Purification of ethers - Google Patents.
-
(PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation - PubMed. PubMed. [Link]
-
The Synthesis and Purification of Ethers | Journal of the American Chemical Society. ACS Publications. [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Royal Society of Chemistry. [Link]
-
Short Communication. NISCAIR. [Link]
- US3819709A - Synthesis of n-methylaniline - Google Patents.
-
Selective C- and N-Methylation of Secondary Alcohols and Nitroaromatics with Methanol Catalyzed by a New Ru(II)-Azo Complex | Organometallics. ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. Springer. [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. IRIS. [Link]
-
Synthesis of (6-hydroxy-4-phenyl-1, 4-dihydronaphthalen-1-yl) Amino Derivatives by Chalcone Routes Indian Journal of Advances in Chemical Science. ijacskros.com. [Link]
-
(PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts - ResearchGate. ResearchGate. [Link]
-
Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
- 1. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. iris.unive.it [iris.unive.it]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 11. Ullmann condensation - wikidoc [wikidoc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Resolving Solubility Issues with N-Methyl-4-(naphthalen-1-yloxy)aniline (NMNA)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of rigid, planar molecules. N-Methyl-4-(naphthalen-1-yloxy)aniline (NMNA) is a classic example of a "brick dust" and "grease" hybrid molecule. Its diaryl ether backbone, coupled with the highly lipophilic naphthalene ring, provides significant
This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind NMNA's behavior and provide self-validating, field-proven protocols to keep your compound in solution.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does NMNA precipitate immediately when I dilute my DMSO stock into my aqueous cell culture medium?
The Causality: This is a classic manifestation of the "solvent shift" phenomenon. When you dilute a high-concentration DMSO stock into an aqueous buffer, the mole fraction of water increases drastically. The hydration shell of the aqueous medium cannot accommodate the hydrophobic bulk of the naphthalene and phenyl rings. This thermodynamic incompatibility leads to a rapid increase in the chemical potential of the solute. To minimize free energy, NMNA molecules self-associate via hydrophobic interactions and
Q2: How can I achieve a 10 µM final concentration in my biochemical assay without exceeding 0.5% DMSO?
The Causality: Most cell lines and biochemical targets exhibit toxicity or artifactual responses when DMSO exceeds 0.5% to 1.0% (v/v)[2]. To bypass this, you must alter the microenvironment of the drug rather than the bulk solvent. We recommend utilizing 2-Hydroxypropyl-
Q3: My oral PK study in mice showed near-zero bioavailability when dosed as a suspension in 0.5% CMC. How do I fix this?
The Causality: NMNA exhibits dissolution-rate-limited absorption, typical of BCS Class II/IV compounds. A simple carboxymethyl cellulose (CMC) suspension fails because the dissolution rate of the macroscopic drug crystals in gastrointestinal (GI) fluids is too slow to allow for absorption before transit. To resolve this, you must formulate NMNA as a Self-Microemulsifying Drug Delivery System (SMEDDS). By pre-dissolving NMNA in an isotropic mixture of oils, surfactants, and co-solvents, the formulation spontaneously emulsifies into nanometer-sized droplets (<100 nm) upon contact with GI fluids and mild peristaltic agitation. This massive increase in surface area ensures the drug remains solubilized for rapid absorption via the intestinal mucosa or lymphatic transport[4][5].
Part 2: Experimental Workflows & Visualizations
Decision tree for resolving NMNA solubility issues across in vitro and in vivo experimental models.
Thermodynamic stabilization of NMNA via HP-β-CD inclusion complexation for aqueous assays.
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of HP- -CD Inclusion Complex for In Vitro Assays
This protocol utilizes cyclodextrin complexation to achieve high micromolar concentrations of NMNA in aqueous media without exceeding toxic DMSO limits.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-
-CD in your target aqueous buffer (e.g., PBS or unsupplemented DMEM). Filter sterilize through a 0.22 µm PES membrane. -
Stock Preparation: Dissolve NMNA powder in anhydrous DMSO to create a 10 mM concentrated stock. Vortex vigorously until optically clear[2].
-
Complexation: Place 950 µL of the 20% HP-
-CD solution on a magnetic stirrer at 500 RPM. Slowly add 50 µL of the 10 mM NMNA DMSO stock dropwise directly into the vortex center. -
Equilibration: Seal the tube and incubate on a rotary shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.
-
Self-Validation Step: Centrifuge the equilibrated solution at 14,000
g for 10 minutes. Carefully sample the supernatant and measure the absorbance via UV-Vis spectrophotometry against a standard curve. If the calculated concentration matches your theoretical yield (approx. 500 µM), the complexation is successful. The presence of a visible pellet indicates incomplete complexation or saturation[2].
Protocol B: Formulation of a Basic SMEDDS for Oral Dosing
This protocol outlines the creation of a thermodynamically stable microemulsion pre-concentrate to bypass dissolution-rate limits in the gut.
-
Excipient Blending: In a glass vial, combine 30% Capmul MCM (Oil phase), 50% Tween 80 (Surfactant), and 20% Transcutol P (Co-surfactant/Co-solvent) by weight. Vortex for 5 minutes until a homogenous, isotropic mixture is formed[5][6].
-
Drug Loading: Add NMNA powder to the excipient blend to achieve a target loading of 10 mg/mL.
-
Solubilization: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by continuous stirring overnight to ensure complete solubilization.
-
Self-Validation Step (Dispersion Test): Dilute 10 µL of the loaded SMEDDS formulation into 1 mL of 0.1N HCl (Simulated Gastric Fluid) at 37°C. A successful formulation will spontaneously form a transparent or slightly bluish translucent dispersion within 1 minute. If the solution turns milky white and opaque, the emulsion droplet size is too large (>100 nm), indicating a need to increase the surfactant-to-oil ratio[6].
Part 4: Quantitative Data Presentation
To guide your formulation strategy, the following table summarizes the expected solubility profile of NMNA across various solvents and excipient systems.
| Solvent / Excipient System | Classification | Expected Solubility Limit | Primary Application |
| Purified Water (pH 7.4) | Aqueous | < 1 µM | None (Precipitates) |
| Anhydrous DMSO | Polar Aprotic Organic | > 50 mM | High-concentration Stock Storage |
| 10% HP- | Inclusion Complex | ~ 250 - 500 µM | In vitro Cellular & Biochemical Assays |
| Capmul MCM | Medium Chain Triglyceride | ~ 15 - 25 mg/mL | Lipid Phase for SMEDDS (In vivo) |
| Tween 80 | Non-ionic Surfactant | ~ 30 - 40 mg/mL | Emulsifier for SMEDDS (In vivo) |
| Transcutol P | Hydrophilic Co-solvent | > 50 mg/mL | Co-solvent for SMEDDS (In vivo) |
Note: Data represents typical solubility ranges for highly lipophilic diaryl ether derivatives and should be empirically verified for specific NMNA crystalline polymorphs.
References
- Source: isciii.
- Title: Lipid-Based Formulation of Nateglinide as a Promising Strategy for Managing Solubility Challenges in Type II Diabetes Therapy: A SMEDDS Approach Source: Pharma Excipients URL
- Title: Strategies to Formulate Lipid-based Drug Delivery Systems Source: American Pharmaceutical Review URL
- Source: PMC (nih.gov)
- Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays Source: Benchchem URL
- Title: Impact of 2-hydroxypropyl- -cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction Source: Mario Schubert URL
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. marioschubert.ch [marioschubert.ch]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Minimizing Side Reactions in N-Methyl-4-(naphthalen-1-yloxy)aniline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the three-step synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline. This molecule requires precise chemoselectivity, particularly during the nucleophilic aromatic substitution (SNAr), nitro reduction, and N-methylation phases.
Below, you will find a mechanistic breakdown of the reaction pathway, troubleshooting FAQs addressing specific side reactions, quantitative strategy comparisons, and a self-validating standard operating protocol (SOP).
Part 1: Workflow & Reaction Pathway Visualization
To effectively troubleshoot, we must first map the kinetic and thermodynamic traps within the synthetic route. The diagram below illustrates the intended pathway alongside the most common side reactions that deplete overall yield.
Figure 1: Three-step synthetic workflow for N-Methyl-4-(naphthalen-1-yloxy)aniline and major side reactions.
Part 2: Troubleshooting FAQs
Step 1: SNAr Coupling (Diaryl Ether Formation)
Q: During the coupling of 1-naphthol and 1-fluoro-4-nitrobenzene, I am seeing high levels of 4-nitrophenol and binaphthol impurities. What is the mechanistic cause, and how do I prevent this? A: These impurities arise from two distinct competing pathways driven by ambient conditions rather than the reagents themselves.
-
Causality: 1-Naphthol is highly electron-rich and susceptible to single-electron oxidation by atmospheric oxygen, generating naphthoxy radicals that rapidly dimerize to form binaphthols. Concurrently, if adventitious water is present, the inorganic base (e.g., K2CO3) generates hydroxide ions. The highly activated 1-fluoro-4-nitrobenzene will undergo SNAr with the hydroxide, hydrolyzing into 4-nitrophenol.
-
Solution: This is an environmental control issue. You must rigorously degas your solvent (DMF or DMSO) via sparging with Argon for at least 30 minutes. Use strictly anhydrous K2CO3 or Cs2CO3, and run the reaction under a positive pressure of inert gas.
Step 2: Nitro Reduction
Q: My reduction step is yielding a mixture of the desired aniline alongside cleaved 1-naphthol and aniline. How do I prevent the diaryl ether bond from breaking? A: You are observing hydrogenolysis (catalytic cleavage of the C-O bond).
-
Causality: While diaryl ethers are generally stable, the extended
-system of the naphthyl ring can coordinate strongly to palladium surfaces during catalytic hydrogenation[1]. This coordination alters the metal's electronics and lowers the activation energy required for C-O bond insertion and subsequent cleavage[2]. -
Solution: Abandon standard Pd/C under high hydrogen pressure. Instead, switch to a milder, chemoselective reduction method. Iron powder with ammonium chloride (Fe/NH4Cl) in aqueous ethanol is highly selective for nitro groups and completely inert toward diaryl ethers. Alternatively, if heterogeneous catalysis is required for scale-up, use Pt/C or a poisoned catalyst (like Lindlar's) which suppresses C-O insertion.
Step 3: N-Methylation
Q: Direct alkylation of 4-(naphthalen-1-yloxy)aniline with methyl iodide gives a messy mixture of primary, secondary, and tertiary amines. What is the most selective protocol for mono-N-methylation? A: This is the most notorious bottleneck in secondary aniline synthesis.
-
Causality: The fundamental challenge in the mono-N-alkylation of primary anilines is that the resulting secondary amine is significantly more nucleophilic than the starting primary amine[3]. This is due to the electron-donating inductive effect of the newly installed methyl group. Consequently, the secondary amine outcompetes the primary amine for the alkylating agent, inevitably leading to N,N-dimethylation[4].
-
Solution: You must bypass direct alkylation. The most robust benchtop method is a Protection-Reduction sequence (Formylation followed by reduction). By converting the amine to a formamide, you completely deactivate the nitrogen toward a second addition. Subsequent reduction of the carbonyl yields exclusively the mono-methylated product. For greener, large-scale applications, using Dimethyl Carbonate (DMC) with a Zeolite Y catalyst provides steric constraint within the catalyst pores, preventing the bulky N,N-dimethyl product from forming[3].
Part 3: Data Presentation: N-Methylation Strategy Comparison
To guide your experimental design, the following table summarizes the quantitative performance of various N-methylation strategies applied to bulky anilines.
| N-Methylation Strategy | Reagents / Catalyst | Mono-Methyl Selectivity | Scalability | Primary Side Reaction |
| Direct Alkylation | MeI, K2CO3, DMF | Poor (< 50%) | High | N,N-dimethylation |
| Reductive Amination | CH2O, NaBH3CN | Moderate (~70%) | High | N,N-dimethylation |
| Dimethyl Carbonate | DMC, Zeolite Y, 130 °C | High (> 90%) | Excellent | Unreacted primary amine |
| Formylation-Reduction | 1. Ethyl formate2. LiAlH4 or BH3 | Excellent (> 98%) | Moderate | Incomplete reduction |
Part 4: Standard Operating Protocol (SOP)
Highly Selective Mono-N-Methylation via Formylation-Reduction
This protocol utilizes a self-validating two-step sequence to guarantee >98% selectivity for N-Methyl-4-(naphthalen-1-yloxy)aniline.
Step 3A: Formylation (Protection)
-
Setup: In an oven-dried round-bottom flask under Argon, dissolve 4-(naphthalen-1-yloxy)aniline (1.0 eq) in excess ethyl formate (acts as both reactant and solvent, ~10 mL/mmol).
-
Reaction: Add a catalytic amount of formic acid (0.1 eq). Reflux the mixture at 60 °C for 12 hours.
-
Self-Validation (In-Process Control): Remove an aliquot, concentrate, and analyze via 1H NMR. The reaction is complete when the primary amine protons (~3.6 ppm) disappear, replaced by a broad amide N-H peak (~8.0 ppm) and a sharp formyl singlet (-CHO) at ~8.3 ppm.
-
Workup: Evaporate the unreacted ethyl formate under reduced pressure to yield the crude N-(4-(naphthalen-1-yloxy)phenyl)formamide as a solid. Dry thoroughly under high vacuum.
Step 3B: Reduction (Methylation)
-
Setup: Suspend the crude formamide (1.0 eq) in anhydrous THF (5 mL/mmol) under Argon and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of Borane-Dimethylsulfide complex (BH3·SMe2, 2.0 M in THF, 2.5 eq) dropwise to manage the exothermic evolution of hydrogen gas. (Note: BH3 is preferred over LiAlH4 for functional group tolerance and easier workup).
-
Reaction: Remove the ice bath and reflux the mixture at 70 °C for 4 hours.
-
Quench & Workup: Cool to 0 °C and carefully quench by dropwise addition of Methanol until effervescence ceases. Add 1M HCl (2 mL/mmol) and stir for 30 minutes to break the boron-amine complex. Neutralize with saturated NaHCO3 and extract with Ethyl Acetate (3x).
-
Self-Validation (Final Analysis): 1H NMR of the concentrated organic layer will confirm success: The formyl singlet (~8.3 ppm) will be entirely gone, replaced by a new N-methyl doublet integrating to 3H at ~2.8 ppm. The lack of a 6H singlet at ~2.9 ppm confirms the absolute absence of the N,N-dimethyl byproduct.
Part 5: References
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Source: mit.edu. URL:
-
Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. Source: kiku.dk. URL:
-
Hydrogenolysis of Ethers. Source: thieme-connect.de. URL:
-
N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Source: eurekaselect.com. URL:
Sources
Degradation pathways of N-Methyl-4-(naphthalen-1-yloxy)aniline under heat
Topic: Degradation pathways of N-Methyl-4-(naphthalen-1-yloxy)aniline under heat Content Type: Technical Support Center Guide
Product Support ID: TSC-NMNOA-2026 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Technical Overview
Compound Profile:
-
Chemical Name: N-Methyl-4-(naphthalen-1-yloxy)aniline
-
Functional Classes: Secondary aromatic amine, Diaryl ether.
-
Critical Vulnerabilities: Oxidative N-dealkylation, thermally induced radical coupling, and acid-catalyzed ether hydrolysis.[1]
Thermal Stability Summary: N-Methyl-4-(naphthalen-1-yloxy)aniline exhibits a biphasic degradation profile. Below 200°C, the primary risk is oxidative instability of the secondary amine functionality. Above 250°C (or >150°C in the presence of Lewis acids), homolytic cleavage of the N-methyl group and the diaryl ether linkage becomes kinetically significant.
This guide provides the mechanistic causality required to troubleshoot impurity profiles and optimize handling protocols.
Diagnostic Troubleshooting Guide
Use this matrix to identify degradation issues based on experimental observations.
| Symptom | Likely Root Cause | Mechanistic Explanation | Corrective Action |
| New Peak (HPLC): RRT ~0.85-0.90 (Earlier elution) | N-Demethylation | Thermal energy facilitates the cleavage of the N-CH₃ bond, forming 4-(naphthalen-1-yloxy)aniline (Primary Amine).[1] This is the most common thermal impurity. | Reduce drying oven temperature <60°C. Ensure inert atmosphere (N₂/Ar) during heating steps. |
| New Peak (HPLC): RRT ~0.4-0.6 (Significant shift) | Ether Hydrolysis | Presence of trace acid + heat cleaves the ether bond, releasing 1-Naphthol and N-Methyl-4-aminophenol .[1] | Check pH of aqueous workups.[2] Avoid heating in acidic media. Verify solvent water content (Karl Fischer). |
| Sample Appearance: Darkening / Black Tar Formation | Radical Polymerization | The electron-rich aniline ring undergoes oxidation to form radical cations, leading to dimerization (e.g., benzidine-like rearrangement) and polymerization. | Add radical scavengers (e.g., BHT) if permissible. Store in amber vials. Critical: Exclude O₂. |
| Mass Spec: [M+16] peak observed | N-Oxidation | Formation of the N-oxide intermediate.[1] Common in air-exposed samples heated >40°C. | Degas solvents thoroughly.[1] Store under argon. |
Mechanistic Degradation Pathways
Understanding how the molecule breaks down is essential for preventing it. The following diagram illustrates the three primary thermal decay channels:
-
Pathway A (Oxidative Dealkylation): Loss of the methyl group.
-
Pathway B (Ether Cleavage): Rupture of the central oxygen bridge.
-
Pathway C (Dimerization): Radical coupling of the aniline rings.
Figure 1: Thermal degradation map showing the divergence between oxidative (low temp) and pyrolytic (high temp) pathways.
Validated Experimental Protocols
As a researcher, you must validate these stability limits in your specific matrix. Do not rely solely on literature values.
Protocol A: Isothermal Stress Testing (Solid State)
Use this to determine the safe drying temperature for your compound.
-
Preparation: Weigh 50 mg of N-Methyl-4-(naphthalen-1-yloxy)aniline into three separate crimp-top HPLC vials.
-
Conditions:
-
Vial 1: Control (Store at 4°C).
-
Vial 2: Thermal Stress (Open vial, 60°C oven, 24 hours).
-
Vial 3: Oxidative Stress (Open vial, 60°C oven, 24 hours, ambient air).
-
-
Analysis: Dissolve all samples in Acetonitrile to 1 mg/mL. Analyze via HPLC-UV (254 nm).
-
Pass Criteria: <0.5% increase in the "Primary Amine" peak (RRT ~0.9) compared to control.
Protocol B: Solution Stability (Process Simulation)
Use this if heating the compound in a reaction solvent.
-
Setup: Prepare a 10 mg/mL solution in the intended solvent (e.g., Toluene, DMF).
-
Stress: Heat to reflux (or intended process T) under N₂ atmosphere.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 8h.
-
Quench: Immediately dilute aliquots into cold mobile phase.
-
Interpretation:
Frequently Asked Questions (FAQs)
Q: Can I dry this compound in a vacuum oven at 80°C? A: Proceed with caution. While the ether linkage is stable at 80°C, the secondary amine is prone to oxidation. We recommend drying at ≤45°C under high vacuum with a nitrogen bleed. If 80°C is required, ensure the material is strictly oxygen-free.
Q: Why does my sample turn pink/red in solution? A: This is a classic signature of Quinone Imine formation. Trace oxidation of the aniline ring creates highly conjugated, colored species even at ppm levels. This often does not affect bulk purity significantly but indicates autoxidation is occurring.
Q: Is the degradation catalytic? A: Yes, potentially. Transition metals (Fe, Cu) from reactor surfaces can catalyze the N-demethylation and oxidative coupling. Ensure all glassware/reactors are metal-free or passivated if working at elevated temperatures.[1]
References
-
National Institutes of Health (NIH). Thermal Decomposition Mechanisms of Alkyl Amines on Silicon Surfaces. PubMed Central. Available at: [Link]
-
Liverpool John Moores University. Trialkylammonium salt degradation: implications for methylation and cross-coupling. LJMU Research Online. Available at: [Link]
Sources
Overcoming scale-up challenges for N-Methyl-4-(naphthalen-1-yloxy)aniline
Technical Support Center: Scale-Up & Optimization for N-Methyl-4-(naphthalen-1-yloxy)aniline
Topic: Process Chemistry & Scale-Up Guide Target Compound: N-Methyl-4-(naphthalen-1-yloxy)aniline Primary Challenges: Selective N-monomethylation, ether linkage stability, and Pd-catalyst removal.
Process Overview & Logic
Scaling up N-Methyl-4-(naphthalen-1-yloxy)aniline requires navigating three distinct chemical environments: nucleophilic aromatic substitution (SNAr), catalytic hydrogenation, and selective reductive alkylation.
The most robust industrial route typically follows the "Ether-First, Methyl-Last" strategy. Attempting to couple an N-methylated aniline precursor to a naphthyl ring often fails due to competing nucleophilicity of the secondary amine or instability under the harsh basic conditions required for ether formation.
Recommended Synthetic Workflow
The following logic flow illustrates the critical path and impurity rejection points.
Figure 1: Strategic synthesis architecture prioritizing intermediate stability and impurity control.
Technical Troubleshooting & FAQs
Module A: Ether Formation (The SNAr Step)
Context: This step builds the core scaffold. The reaction involves coupling 1-naphthol with 4-fluoronitrobenzene using a base.
Q1: My reaction stalls at 80% conversion. Should I increase the temperature above 110°C? A: No. Increasing temperature above 110°C in DMF/DMSO often triggers the decomposition of the solvent or the substrate, leading to dark tarry impurities that are difficult to remove.
-
Root Cause: The stalling is likely due to the presence of water. SNAr reactions are inhibited by hydration of the fluoride leaving group, which reduces its lability.
-
Solution: Ensure your base (K2CO3) is anhydrous. Add a molecular sieve packet to the reactor or perform an azeotropic distillation with toluene before adding the coupling partner.
-
Alternative: Switch from DMF to NMP (N-methyl-2-pyrrolidone) . NMP allows for slightly higher thermal stability, but moisture control remains critical [1].
Q2: I am seeing a "bis-ether" impurity. What is this? A: This is likely the result of homocoupling or impurities in your starting 1-naphthol. If your 1-naphthol contains 1,4-dihydroxynaphthalene (even trace amounts), it will react at both ends.
-
Protocol Fix: Verify the purity of 1-naphthol via HPLC. Ensure you are using a slight excess of 4-fluoronitrobenzene (1.05 eq) rather than the naphthol to ensure the naphthol is fully consumed, as the nitro-fluoride is easier to wash away during workup.
Module B: Selective N-Methylation (The Critical Scale-Up Challenge)
Context: Converting the primary aniline (Intermediate 2) to the secondary N-methyl aniline without forming the tertiary N,N-dimethyl byproduct.
Q3: I am getting 15-20% N,N-dimethyl byproduct using Methyl Iodide (MeI). How do I stop at mono? A: Stop using Methyl Iodide for scale-up. Direct alkylation with alkyl halides follows uncontrolled kinetics where the product (secondary amine) is often more nucleophilic than the starting material, leading to runaway methylation.
-
Recommended Protocol (Reductive Amination):
-
Dissolve Intermediate 2 in Methanol.
-
Add exactly 1.0 equivalent of Paraformaldehyde (or aqueous Formaldehyde).
-
Add a drying agent (Na2SO4) or use a dehydrating solvent to form the imine in situ for 2 hours.
-
Cool to 0°C and add Sodium Borohydride (NaBH4) portion-wise.
-
-
Why this works: This separates imine formation from reduction. The imine cannot be methylated further until it is reduced. By controlling the reduction step, you lock in the mono-methyl state [2].
Q4: Even with reductive amination, I see 5% dimethyl impurity. How do I purify this? A: Separation of Mono-methyl and Di-methyl anilines by crystallization is difficult due to structural similarity. You must use Chemical Purification :
-
The Acetic Anhydride Trick:
-
Take your crude mixture (Mono + Di).
-
Add a slight excess of Acetic Anhydride (Ac2O).
-
The Mono-methyl amine will acetylate to form the N-methyl-acetamide (neutral). The Di-methyl amine cannot react (stays basic).
-
Perform an acid wash (HCl).[1] The Di-methyl impurity goes into the water layer. The Acetylated product stays in the organic layer.
-
Hydrolyze the amide (NaOH/EtOH reflux) to recover pure N-Methyl product.
-
-
Note: This adds steps but guarantees >99.5% purity, which is essential for pharmaceutical applications.
Module C: Purification & Stability
Q5: The final product is an oil that refuses to crystallize. How do I handle this for shipping/storage? A: N-methyl anilines with ether linkages are often low-melting solids or oils. For stability and handling, convert it to the Hydrochloride (HCl) Salt .
-
Protocol: Dissolve the free base in dry Ethyl Acetate. Add 1.1 eq of HCl in Dioxane or Ether dropwise at 0°C. The salt should precipitate as a white/off-white solid.
-
Benefit: The salt form prevents oxidation of the nitrogen (N-oxide formation) and protects the molecule from light degradation [3].
Q6: Are there genotoxic concerns with this molecule? A: Yes.
-
Aniline Impurities: Unreacted 4-(naphthalen-1-yloxy)aniline (primary amine) is a structural alert for genotoxicity.
-
Alkylating Agents: If you used MeI or Dimethyl Sulfate, residual reagents are highly toxic.
-
Control Strategy: Validate your analytical method (HPLC/LC-MS) to have a Limit of Detection (LOD) < 10 ppm for the primary aniline precursor. The "Acetic Anhydride" purification method mentioned in Q4 is excellent for purging the primary amine precursor as well (it converts to an acetamide, which has a distinct retention time).
Quantitative Data: Solvent Selection Matrix
Choosing the right solvent for the coupling step (Step 1) is a trade-off between rate and workup difficulty.
| Solvent | Reaction Rate (SNAr) | Workup Difficulty | Thermal Limit | Recommendation |
| DMF | High | Medium (Water wash) | 140°C | Standard Choice |
| DMSO | Very High | High (High BP, freezes) | 120°C (Risk of decomp) | Use only if DMF fails |
| NMP | High | Medium | 150°C | Best for high-temp needs |
| Acetonitrile | Low | Low (Easy evap) | 82°C (Reflux) | Too slow for this ether |
References
-
Nishamol, K., et al. "Selective alkylation of aniline to N-methyl aniline using chromium manganese ferrospinels."[2] Journal of Molecular Catalysis A: Chemical, 2004.[2] [Link]
Sources
Technical Support Center: N-Methyl-4-(naphthalen-1-yloxy)aniline Synthesis & Reflux Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers defaulting to "overnight reflux" (16+ hours) for diaryl ether synthesis and aniline methylation. In the synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline—a critical intermediate in the development of aryloxypropanamine derivatives and kinase inhibitors—this is a critical error.
The thermodynamic stability of the ether linkage and the kinetic nucleophilicity of the secondary amine dictate strict temporal boundaries. Over-refluxing does not drive the reaction to completion; rather, it drives the system toward degradation and over-alkylation. This guide provides a self-validating framework to optimize your reflux times, ensuring high yields and high-purity isolation.
Mechanistic Workflow & Causality
The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline typically follows a three-step continuous workflow:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 1-naphthol with 1-fluoro-4-nitrobenzene.
-
Nitro Reduction: Conversion of the nitro diaryl ether to a primary aniline.
-
N-Methylation: Selective mono-methylation of the primary aniline.
Reflux time is the critical variable in Steps 1 and 3. In the SNAr step, extended reflux exposes the newly formed diaryl ether to base-mediated cleavage. In the N-methylation step, the reaction is strictly kinetically controlled; exceeding the optimal reflux window allows the secondary amine to undergo further alkylation into an unwanted tertiary amine.
Workflow for N-Methyl-4-(naphthalen-1-yloxy)aniline synthesis highlighting reflux bottlenecks.
Troubleshooting & FAQs
Q: Why is my SNAr coupling yield plateauing at 70% despite extending the reflux time past 12 hours?
A: Extending reflux time beyond the thermodynamic equilibrium does not increase yield. For the coupling of 1-naphthol and 1-fluoro-4-nitrobenzene, the optimal reflux time in DMF (~153°C) is typically 2 to 4 hours. If conversion is incomplete at the 4-hour mark, the root cause is likely poor phase transfer of the inorganic base (e.g.,
Q: During the N-methylation step, I am observing significant N,N-dimethylation. How do I optimize the reflux time to prevent this? A: N-methylation of anilines using green reagents like dimethyl carbonate (DMC) is highly sensitive to reflux time. The optimal reflux time under normal pressure is strictly 11 to 12 hours. Extending the reflux time beyond 12 hours shifts the kinetic control, allowing the newly formed secondary amine to attack the DMC, yielding the tertiary N,N-dimethyl-4-(naphthalen-1-yloxy)aniline byproduct [2]. You must monitor the reaction via GC-FID starting at the 10-hour mark and quench immediately upon primary aniline consumption.
Q: Can I use an Ullmann coupling instead of an SNAr reaction to shorten the reflux time? A: Yes, but it requires a different strategic approach. An Ullmann coupling between 1-naphthol and 4-bromo-N-methylaniline avoids the nitro-reduction step entirely. However, traditional copper-catalyzed Ullmann couplings require extended reflux times (often 18–24 hours) at >100°C. To genuinely shorten the time, you must transition from batch reflux to microwave irradiation or continuous flow reactor systems, which can reduce the reaction time from hours to mere minutes [3].
Quantitative Data: Reflux Time Optimization
The following table synthesizes the kinetic profile of the N-methylation step using Dimethyl Carbonate (DMC) over a basic molecular sieve (NaY). Notice the sharp inflection point for byproduct formation once the optimal reflux window is breached.
| Reflux Time (h) | Temperature (°C) | Conversion of Primary Aniline (%) | Yield of N-Methyl Product (%) | Yield of N,N-Dimethyl Byproduct (%) |
| 8.0 | 90 (Reflux) | 75.2 | 74.8 | < 0.1 |
| 10.0 | 90 (Reflux) | 89.5 | 88.9 | 0.4 |
| 11.5 | 90 (Reflux) | 99.6 | 98.2 | 1.1 |
| 14.0 | 90 (Reflux) | 100.0 | 85.4 | 14.2 |
| 16.0 | 90 (Reflux) | 100.0 | 72.1 | 27.5 |
Self-Validation Checkpoint: If your N,N-dimethyl byproduct exceeds 2%, your reflux time was too long, or your heating mantle temperature spiked above the boiling point of the DMC solvent system.
Experimental Protocols
Protocol A: SNAr Synthesis of 1-(4-Nitrophenoxy)naphthalene
Objective: Maximize diaryl ether formation while preventing base-mediated cleavage.
-
Preparation: In an oven-dried 500 mL round-bottom flask, dissolve 1-naphthol (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF to create a 0.5 M solution.
-
Base Addition: Add finely powdered, anhydrous
(2.0 eq). Note: The particle size of the base directly dictates the reaction kinetics. Ensure it is finely milled. -
Reflux: Equip the flask with a reflux condenser and heat the mixture to 153°C under a continuous nitrogen atmosphere.
-
Temporal Monitoring: Maintain reflux strictly for 2 to 4 hours . Pull an aliquot at 2 hours and monitor via LC-MS or TLC (Hexanes:EtOAc 4:1).
-
Quench: Upon confirming >95% conversion, remove the heat source and cool the mixture to room temperature immediately using a water bath.
-
Workup: Quench with ice water to precipitate the product. Extract with ethyl acetate (3x 100 mL). Wash the combined organic layers with brine (5x to remove DMF), dry over
, and concentrate under reduced pressure.
Protocol B: Kinetically Controlled N-Methylation
Objective: Achieve selective mono-methylation using Dimethyl Carbonate (DMC).
-
Preparation: In a 250 mL reaction flask, combine the intermediate 4-(naphthalen-1-yloxy)aniline (1.0 eq) with dimethyl carbonate (10.0 eq). The excess DMC acts as both the methylating agent and the solvent.
-
Catalyst Addition: Add basic molecular sieve NaY (10% w/w relative to the aniline).
-
Reflux: Stir vigorously and heat the mixture to reflux (approx. 90°C) under normal atmospheric pressure.
-
Temporal Monitoring (Critical Step): Maintain reflux for exactly 11 to 12 hours . Begin GC-FID monitoring at the 10-hour mark. You are looking for the disappearance of the primary aniline peak.
-
Termination: Terminate the reaction immediately when the primary aniline is consumed (<1% remaining) to prevent the secondary amine from undergoing further methylation.
-
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the NaY catalyst. Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude N-Methyl-4-(naphthalen-1-yloxy)aniline. Purify via flash column chromatography if trace dialkylation is detected.
References
-
Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction Beilstein Journal of Organic Chemistry URL:[Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction Chemical Reviews (ACS Publications) URL:[Link]
Technical Support Center: Stability and Handling of N-Methyl-4-(naphthalen-1-yloxy)aniline in Aqueous Solutions
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that formulating lipophilic, bifunctional amines for aqueous assays presents unique challenges. N-Methyl-4-(naphthalen-1-yloxy)aniline is characterized by a highly stable diaryl ether linkage paired with a reactive, pH-sensitive secondary amine.
This guide synthesizes field-proven insights to help you troubleshoot precipitation, oxidative degradation, and assay inconsistencies, ensuring that your experimental protocols remain robust and reproducible.
Structural Causality & Stability Profile
Understanding the molecule's structural dichotomies is the foundational step in troubleshooting its behavior in aqueous media.
-
The Diaryl Ether Core: The C-O-C bond connecting the naphthalene and aniline rings is exceptionally stable. Because of the aromatic resonance, diaryl ethers are 1[1] and thermal breakdown. Aqueous degradation at this specific site is practically non-existent under standard biological assay conditions.
-
The N-Methylaniline Moiety: The secondary amine dictates both the solubility and the oxidative vulnerability of the molecule. With a2[2], the amine is >99% unprotonated at physiological pH (7.4), driving extreme lipophilicity and rapid precipitation. Furthermore, N-methylanilines are highly susceptible to auto-oxidation, often 3[3] due to reactive oxygen species (ROS) and light.
Mechanistic pathway of N-Methyl-4-(naphthalen-1-yloxy)aniline stability in aqueous environments.
Troubleshooting FAQs & Self-Validating Protocols
Q1: My stock solution crashes out immediately when spiked into pH 7.4 PBS. How can I maintain solubility for in vitro assays? Root Cause: At pH 7.4, the secondary amine is unprotonated. The massive hydrophobic bulk of the naphthyl-phenyl ether group forces the uncharged molecule to rapidly precipitate out of the aqueous phase. Solution: Do not spike directly from a high-concentration DMSO stock into a neutral buffer. Implement a step-down co-solvent protocol to create a stable micellar dispersion.
Step-by-Step Methodology: Co-Solvent Cascade Formulation
-
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
Surfactant Complexation: In a separate glass vial, mix 1 part of the 10 mM DMSO stock with 1 part Tween-80 (or Kolliphor EL). Vortex vigorously for 2 minutes until a homogenous, viscous pre-concentrate is formed.
-
Aqueous Dilution: Slowly add 8 parts of the target aqueous buffer (e.g., PBS) dropwise to the pre-concentrate while continuously vortexing.
-
Self-Validation Step: Measure the absorbance of the final solution at 600 nm against a blank buffer. An
confirms the absence of colloidal precipitation, validating that the compound remains fully solubilized.
Q2: Over a 24-hour incubation, my aqueous solutions turn from colorless to a pale brown/yellow. Is the ether bond hydrolyzing? Root Cause: No, the diaryl ether bond is robust against hydrolysis. The color change is a classic hallmark of secondary amine auto-oxidation. Dissolved oxygen and trace transition metals in the buffer catalyze the formation of N-oxides and subsequent polymeric quinone-imine degradants. Solution: Implement anti-oxidative handling procedures:
-
Degas all aqueous buffers by sparging with Nitrogen or Argon for 15 minutes prior to use.
-
Add a water-soluble antioxidant (e.g., 1 mM Ascorbic Acid) to the buffer, or 0.1% BHT to the primary DMSO stock.
-
Store all solutions in amber glass vials to prevent photo-catalyzed radical initiation.
Q3: I am seeing inconsistent quantification in LC-MS/MS after extracting from aqueous matrices. What is causing the loss? Root Cause: Beyond oxidation, the highly lipophilic, unprotonated compound exhibits severe non-specific binding (NSB) to plastic surfaces (polypropylene tubes, pipette tips) in aqueous environments. Solution: Use silanized glass vials for all aqueous dilutions and extractions. If plastic microcentrifuge tubes must be used, pre-coat them with 1% BSA or utilize commercially available low-bind tubes.
Step-by-step troubleshooting workflow for common aqueous stability issues.
Quantitative Stability Data Summary
The following table summarizes the key physicochemical parameters dictating the handling of N-Methyl-4-(naphthalen-1-yloxy)aniline:
| Parameter | Value / Observation | Mechanistic Implication |
| pKa (Secondary Amine) | ~4.85 | Protonated and highly soluble only at pH < 4.0; precipitates rapidly at neutral physiological pH. |
| Diaryl Ether Hydrolysis Rate | Negligible | The C-O-C bond remains intact across a wide pH range (pH 1–12). |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL (Estimated) | Strictly requires micellar formulation, surfactants, or co-solvents for biological assays. |
| Oxidative Stability (Air exposed) | Rapidly forms brown N-oxide degradants; requires inert atmosphere and antioxidant protection. |
References
-
Showing Compound N-Methylaniline (FDB003963) - FooDB Source: FooDB URL:[Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst Source: Journal of Synthetic Chemistry URL:[Link]
Sources
Validation & Comparative
Comprehensive MS Fragmentation Analysis of N-Methyl-4-(naphthalen-1-yloxy)aniline: ESI-QqQ vs. HRMS Q-TOF
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic Intermediates & Biological Fluids (Plasma)
Executive Summary
N-Methyl-4-(naphthalen-1-yloxy)aniline (C₁₇H₁₅NO) is a highly relevant diaryl ether scaffold, frequently encountered as a synthetic intermediate or degradation product in the development of aryloxypropanamine-class pharmaceuticals. Accurate structural characterization and trace-level quantification of this compound require robust mass spectrometry (MS) workflows.
This guide provides an objective performance comparison between Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms. By dissecting the collision-induced dissociation (CID) mechanisms of its diaryl ether bond, we establish self-validating analytical protocols that ensure both quantitative sensitivity and qualitative structural fidelity.
Mechanistic Causality of Fragmentation
Understanding the gas-phase thermodynamic behavior of N-Methyl-4-(naphthalen-1-yloxy)aniline is critical for optimizing MS/MS parameters. Under Electrospray Ionization in positive mode (ESI+), the secondary amine of the N-methylaniline moiety acts as the primary protonation site, yielding a highly stable precursor ion
Diaryl ethers are highly susceptible to collision-induced dissociation (CID) at the central C-O bond, a phenomenon well-documented in the structural analysis of complex phenolic and lignin model compounds [2, 3]. Upon entering the collision cell, the
-
Pathway A (Amine Charge Retention - Dominant): Cleavage of the ether bond results in the loss of a neutral naphthol molecule (144.06 Da), yielding the N-methylaniline cation at m/z 106.0657. This is the lowest-energy fragmentation pathway because the positive charge is highly stabilized by the resonance of the nitrogen lone pair.
-
Pathway B (Naphthyl Charge Retention): Alternative cleavage retains the charge on the oxygen, generating the naphthoxy cation at m/z 143.0497. This fragment rapidly undergoes subsequent neutral loss of oxygen (-16 Da) or carbon monoxide (-28 Da) to form the stable naphthyl cation at m/z 127.0548. The fragmentation of the naphthyl ether moiety typically yields these characteristic cations, similar to patterns observed in simpler analogs like methyl-2-naphthyl ether [4].
The differentiation of isomeric diaryl ethers heavily relies on the relative abundances of these specific fragment ions under varying collision energies [1].
Proposed ESI-CID-MS/MS fragmentation pathway of N-Methyl-4-(naphthalen-1-yloxy)aniline.
Platform Comparison: ESI-QqQ vs. HRMS Q-TOF
When developing a method for N-Methyl-4-(naphthalen-1-yloxy)aniline, the choice of MS platform dictates the analytical outcome.
-
Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It utilizes unit mass resolution but provides exceptional signal-to-noise (S/N) ratios by filtering out matrix background. It is the gold standard for high-throughput pharmacokinetic (PK) quantification.
-
High-Resolution Q-TOF: Operates in Full Scan / Information-Dependent Acquisition (IDA) modes. It provides exact mass measurements (sub-2 ppm mass error), allowing for the unambiguous assignment of empirical formulas. It is superior for identifying unknown impurities or metabolic derivatives.
Quantitative Performance Comparison
| Parameter | ESI-QqQ (Targeted MRM) | ESI-Q-TOF (HRMS IDA) |
| Primary Application | Absolute Quantification (PK/TK) | Structural Elucidation / Screening |
| Mass Resolution (FWHM) | ~ 0.7 Da (Unit Resolution) | > 35,000 (at m/z 250) |
| Mass Accuracy | ± 0.1 Da | < 2 ppm |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 10.0 ng/mL |
| Linear Dynamic Range | 4 to 5 orders of magnitude | 2 to 3 orders of magnitude |
| Data Acquisition Speed | < 5 ms dwell time per transition | 10-20 Hz MS/MS acquisition |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of specific mobile phase modifiers and gradient profiles directly influences the ionization efficiency and spatial resolution of the analyte.
Protocol A: Targeted Quantification via ESI-QqQ
Objective: Achieve sub-ng/mL sensitivity in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
Transfer 50 µL of plasma to a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Dapoxetine-d5). Causality: The 3:1 organic-to-aqueous ratio effectively precipitates plasma proteins while fully solubilizing the lipophilic diaryl ether (LogP ~ 4.2), ensuring high recovery.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
-
Chromatographic Separation:
-
Column: Sub-2 µm C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in H₂O.
-
Mobile Phase B: 0.1% Formic Acid in MeCN.
-
Causality: Formic acid acts as a crucial proton source. It shifts the equilibrium of the secondary amine entirely to the
state prior to droplet desolvation, maximizing ESI+ ion yield. -
Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.
-
-
MS Optimization (MRM Setup):
-
Set the capillary voltage to +3.5 kV.
-
Monitor the Quantifier transition (m/z 250.1 → 106.1) at a Collision Energy (CE) of 20 eV.
-
Monitor the Qualifier transition (m/z 250.1 → 143.0) at a CE of 35 eV.
-
Protocol B: Structural Elucidation via ESI-Q-TOF
Objective: Confirm fragment elemental composition with < 2 ppm mass error.
-
System Calibration: Infuse a dual-mass reference solution (e.g., m/z 121.0509 and 922.0098) continuously during the run to correct for thermal drift.
-
Acquisition Parameters:
-
Acquire MS1 data from m/z 100–1000.
-
Trigger MS/MS (IDA) on the top 3 most intense ions exceeding 1,000 counts.
-
Apply a collision energy spread (CES) of 25 ± 10 eV to capture both high-energy (naphthyl cation) and low-energy (amine fragment) dissociation pathways simultaneously.
-
Comparative LC-MS/MS workflow for targeted quantification vs. structural elucidation.
High-Resolution Exact Mass Data Summary
To validate the proposed fragmentation pathways, Q-TOF HRMS data must be evaluated for isotopic fidelity and exact mass error. Table 2 summarizes the theoretical vs. experimental mass measurements for N-Methyl-4-(naphthalen-1-yloxy)aniline and its primary fragments.
Table 2: HRMS Exact Mass Measurements and Elemental Assignments
| Ion Type | Empirical Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | CE (eV) for Max Yield |
| Precursor | 250.1232 | 250.1235 | +1.2 | N/A | |
| Fragment A (Amine) | 106.0657 | 106.0655 | -1.8 | 20 | |
| Fragment B (Naphthoxy) | 143.0497 | 143.0499 | +1.4 | 35 | |
| Fragment C (Naphthyl) | 127.0548 | 127.0546 | -1.5 | 45 |
Note: Mass errors within ± 2.0 ppm definitively confirm the elemental composition of the fragments, validating the ether-cleavage mechanisms proposed in Section 2.
References
- Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. ResearchGate.
- Rapid and Comprehensive Evaluation of (Poly)phenolic Compounds in Pomegranate (Punica granatum L.) Juice by UHPLC-MSn. PMC.
- Application of high-resolution accurate mass (hram) mass spectrometry for analysis of lignin model compounds. SciSpace.
- Gas Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of Biofield Energy Treated Methyl-2-napthylether (Nerolin). ResearchGate.
FTIR spectral peaks and assignment for N-Methyl-4-(naphthalen-1-yloxy)aniline
An In-Depth Technical Guide to the FTIR Spectral Analysis of N-Methyl-4-(naphthalen-1-yloxy)aniline: A Comparative Approach
Introduction
N-Methyl-4-(naphthalen-1-yloxy)aniline is a complex aromatic compound featuring a secondary amine, an aryl ether linkage, and both naphthalene and benzene ring systems. As a molecule with potential applications in materials science and drug development, its structural elucidation is paramount. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule, thereby providing a molecular "fingerprint."[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected FTIR spectral features of N-Methyl-4-(naphthalen-1-yloxy)aniline. In the absence of a published experimental spectrum for this specific molecule, we will build a predictive assignment based on its constituent functional groups and draw objective comparisons to simpler, related molecules to rationalize the spectral interpretation.
Methodology: Acquiring a High-Fidelity FTIR Spectrum
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. For a solid organic compound like N-Methyl-4-(naphthalen-1-yloxy)aniline, Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional methods like KBr pellets, owing to its minimal sample preparation and excellent reproducibility.[3]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Perform a background scan to capture the spectrum of the clean ATR crystal (typically diamond or germanium).
-
Sample Application: Place a small amount (1-2 mg) of the dry, powdered N-Methyl-4-(naphthalen-1-yloxy)aniline sample directly onto the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is crucial for spectral reproducibility.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. This process enhances the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Causality Behind Experimental Choices: The choice of ATR minimizes scattering effects often seen with crystalline solids in transmission methods.[3] A resolution of 4 cm⁻¹ is standard for mid-IR analysis of organic compounds, providing sufficient detail to resolve most characteristic vibrational modes without introducing unnecessary noise.[1]
Logical Workflow for FTIR Spectral Interpretation
The interpretation of an FTIR spectrum is a systematic process. It begins with identifying characteristic absorptions in the functional group region and proceeds to a more detailed analysis of the fingerprint region for structural confirmation.
Caption: Workflow for systematic FTIR spectral analysis.
Predicted FTIR Spectrum and Peak Assignments for N-Methyl-4-(naphthalen-1-yloxy)aniline
The following table outlines the predicted vibrational modes and their expected wavenumber regions for N-Methyl-4-(naphthalen-1-yloxy)aniline. These predictions are synthesized from established spectral data for secondary aromatic amines, aryl ethers, and polycyclic aromatic systems.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Rationale | Intensity |
| ~3410 - 3350 | N-H Stretch | Secondary aromatic amines exhibit a single, sharp N-H stretching band.[4][5] This is distinct from the two bands of a primary amine. | Medium |
| ~3100 - 3000 | Aromatic C-H Stretch | C-H stretching vibrations on both the naphthalene and benzene rings.[6] | Medium-Weak |
| ~2830 | sp³ C-H Stretch | Symmetric stretching of the N-C H₃ group. Methoxy groups in ethers show a similar sharp peak.[7] | Medium-Weak |
| ~1625 - 1580 | C=C Ring Stretch | Skeletal vibrations within the aromatic naphthalene and benzene rings. Multiple bands are expected.[6] | Strong-Medium |
| ~1510 | C=C Ring Stretch | Aromatic ring skeletal vibration, often prominent in para-substituted benzene rings. | Strong |
| ~1330 - 1250 | Aromatic C-N Stretch | Stretching vibration of the C-N bond in aromatic amines. This peak is typically strong.[4] | Strong |
| ~1270 - 1230 | Asymmetric Ar-O-C Stretch | The most characteristic ether band. For aryl ethers, this is a strong absorption at a higher frequency than aliphatic ethers due to resonance.[7][8][9] | Strong |
| ~850 - 750 | N-H Wag | Out-of-plane bending of the N-H bond in secondary amines. This band can be broad.[4] | Medium-Broad |
| ~810 - 770 | Aromatic C-H Bend | Out-of-plane bending for the substituted naphthalene ring. The exact position indicates the substitution pattern. | Strong |
| ~830 | Aromatic C-H Bend | Out-of-plane C-H bending for the 1,4-(para)-substituted benzene ring. | Strong |
Comparative Spectral Analysis
To substantiate our predictions, we compare the expected spectral features of N-Methyl-4-(naphthalen-1-yloxy)aniline with known data for its structural components. This comparative approach is essential for identifying unique spectral shifts arising from the combined electronic effects of the substituent groups.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-N Stretch (cm⁻¹) | Asymmetric C-O-C Stretch (cm⁻¹) | Aromatic C-H/C=C Region (cm⁻¹) |
| N-Methylaniline | ~3411[10] | ~1315 | N/A | Multiple bands 1605, 1510 |
| Diphenyl Ether | N/A | N/A | ~1238[7] | Multiple bands 1585, 1488[7] |
| 1-Naphthol | ~3400-3200 (Broad O-H) | N/A | ~1250 (Phenolic C-O)[6] | Multiple bands ~1600-1450[6] |
| Predicted: N-Methyl-4-(naphthalen-1-yloxy)aniline | ~3410 - 3350 | ~1330 - 1250 | ~1270 - 1230 | Multiple strong bands ~1625-1500 |
Expert Analysis of Comparisons:
-
The N-H stretch in the target molecule is expected to be sharp and similar in position to that of N-methylaniline, confirming the secondary amine environment.[4][10]
-
The molecule possesses two key strong bands in the 1330-1230 cm⁻¹ region: the aromatic C-N stretch and the asymmetric Ar-O-C stretch . These may overlap but should be distinguishable as two strong, sharp peaks. The C-O stretch in aryl ethers is one of the most diagnostic peaks in the spectrum.[7][8]
-
The aromatic C=C stretching region will be complex due to contributions from both the naphthalene and benzene rings, but a strong peak around 1510 cm⁻¹ would be highly indicative of the para-substituted benzene ring.
Conclusion
References
- Fiveable. (2026, March 2). Spectroscopy of Ethers. Fiveable.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Online Biology Notes. (2011, June 10). Structural analysis of amines.
- Fernández, G. (n.d.). IR spectrum: Ethers. Química Orgánica.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- BenchChem. (2025). An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2'-Hydroxy-1'-acetonaphthone.
- InstaNANO. (n.d.).
- Yudistira, A. A., & Kurniawan, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
- Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Passos, M., & Pichon, C. (2001). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal de la Société de Chimie de Maurice, 1, 1-10.
- ResearchGate. (n.d.). FTIR spectra of different types of solid organic residues.
- Lu, G., & Mizaikoff, B. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Scribd. (n.d.). FTIR Analysis of Organic Compounds.
- Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
- Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- ResearchGate. (n.d.). Characteristic regions of FTIR spectra.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. fiveable.me [fiveable.me]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
Comparison of synthetic routes for N-Methyl-4-(naphthalen-1-yloxy)aniline
Executive Summary
N-Methyl-4-(naphthalen-1-yloxy)aniline represents a classic diaryl ether scaffold, structurally analogous to key intermediates used in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) and high-performance antioxidant dyes. Its synthesis requires the precise construction of a C-O ether bridge followed by a selective N-monomethylation—a transformation notorious for over-alkylation byproducts.
This guide evaluates three distinct synthetic strategies, prioritizing industrial scalability, atom economy, and chemo-selectivity.
-
Route A (Classical Stepwise): Nucleophilic Aromatic Substitution (
) Nitro Reduction Reductive Amination. -
Route B (Green Catalytic):
Nitro Reduction Direct Methanol/DMC Methylation. -
Route C (Convergent Precision): Palladium-Catalyzed Buchwald-Hartwig Coupling.
Route Analysis & Decision Matrix
Route A: The Classical Stepwise Approach (Industry Standard)
This route relies on robust, non-precious metal chemistry. It builds the ether linkage using activated electrophiles (4-chloronitrobenzene) and controls methylation selectivity via an intermediate imine or formamide species.
-
Mechanism:
of 1-naphthol on 4-chloronitrobenzene, followed by Fe/NH Cl reduction and reductive methylation using Paraformaldehyde/NaBH . -
Pros: High reliability; low raw material cost; avoids expensive Pd ligands.
-
Cons: Lengthy workflow (3 distinct steps); stoichiometric waste generation (iron sludge).
Route B: The "Green" Direct Methylation (Process Intensification)
An evolution of Route A that replaces the reductive amination step with a catalytic N-methylation using "green" methylating agents like Methanol or Dimethyl Carbonate (DMC) over heterogeneous catalysts (e.g., Ni/ZnAlOx or Ru-complexes).
-
Mechanism: Ether synthesis (same as Route A) followed by catalytic "borrowing hydrogen" methylation using MeOH.
-
Pros: High atom economy; water is the only byproduct of methylation; amenable to continuous flow.
-
Cons: Requires specialized high-pressure reactors (autoclaves); catalyst preparation is critical.
Route C: Buchwald-Hartwig Coupling (Precision Synthesis)
A convergent approach that couples 1-naphthol directly with a pre-functionalized halogenated aniline derivative.
-
Mechanism: Pd-catalyzed C-O bond formation between 1-naphthol and 4-bromo-N-methylaniline (or protected variant).
-
Pros: Useful if the aniline ring bears sensitive substituents incompatible with harsh
or reduction conditions. -
Cons: High cost (Pd/Ligands); 4-halo-N-methylanilines are unstable/expensive; lower atom economy due to ligand/base waste.
Comparative Metrics Table
| Metric | Route A (Classical) | Route B (Green/Catalytic) | Route C (Buchwald) |
| Overall Yield | 65 - 75% | 70 - 80% | 50 - 60% |
| Purity Profile | High (>99% after recrystallization) | High (Mono-selectivity >95%) | Moderate (Pd scavenging required) |
| Raw Material Cost | Low | Low-Medium | High |
| Scalability | Excellent (kg to ton) | Good (Flow chemistry potential) | Poor (Ligand cost) |
| Key Impurity | N,N-dimethyl byproduct | Carbamate intermediates | Homocoupling products |
Visualizing the Synthetic Pathways
Figure 1: Strategic decision tree for the synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline showing the divergence at the methylation stage.
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" (Route A)
Recommended for laboratory scale-up (10g - 100g) where equipment is limited.
Step 1: Synthesis of 4-(1-Naphthyloxy)nitrobenzene
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Reagents: Charge 1-naphthol (14.4 g, 100 mmol), 4-chloronitrobenzene (15.8 g, 100 mmol), and anhydrous
(20.7 g, 150 mmol) into DMF (150 mL). -
Reaction: Heat to 100–110°C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Pour into ice water (600 mL) with vigorous stirring. A yellow precipitate forms.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol.[1]
-
Target Yield: 85–90% (Yellow crystals).
-
Step 2: Reduction to 4-(1-Naphthyloxy)aniline
-
Reaction: Dissolve the nitro intermediate (20 g) in Ethanol (200 mL) and Water (50 mL). Add
(4 g) and Iron powder (12 g, 325 mesh). -
Conditions: Reflux for 4 hours. The yellow solution will turn colorless/brown (iron oxides).
-
Workup: Filter hot through Celite to remove iron. Concentrate the filtrate. Extract with EtOAc, wash with brine, dry over
.-
Target Yield: 90–95% (Off-white solid).
-
Step 3: Selective Reductive Methylation
Critical Control Point: Avoid dimethylation.
-
Imine Formation: Dissolve the aniline (10 mmol) in Methanol (30 mL). Add Paraformaldehyde (12 mmol, 360 mg) and a catalytic amount of NaOMe (0.5 mmol). Stir at reflux for 2 hours to form the imine/hemiaminal.
-
Reduction: Cool to 0°C. Add
(15 mmol) portion-wise. Stir at RT for 2 hours. -
Quench: Carefully add saturated
solution.[1] Extract with DCM. -
Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate trace N,N-dimethyl byproduct.
-
Target Yield: 75–80%.
-
Protocol 2: The "Green" Catalytic Route (Route B)
Recommended for process development and high-purity requirements.
Step 3 Alternative: Catalytic N-Methylation with Methanol
Instead of using hydride reagents, this method uses methanol as the C1 source via a "borrowing hydrogen" mechanism, often achieving >95% mono-selectivity.
-
Catalyst: Use a commercial Ruthenium complex (e.g.,
) or heterogeneous Ni/ZnAlOx. -
Reaction: In a stainless steel autoclave, charge 4-(1-naphthyloxy)aniline (10 mmol), Methanol (20 mL), and Catalyst (1 mol%).
-
Conditions: Seal and heat to 140–160°C for 12 hours. (Self-generated pressure).
-
Workup: Cool, vent, and filter the catalyst. Remove methanol in vacuo.
-
Advantage: The reaction stops selectively at the mono-methyl stage due to steric hindrance and electronic deactivation of the secondary amine intermediate under these specific conditions.
Troubleshooting & Critical Parameters
| Problem | Root Cause | Solution |
| Low Yield in Step 1 | Wet solvents or weak base | Use anhydrous DMF and ensure |
| Incomplete Reduction | Inactive Iron surface | Activate Iron powder with dilute HCl wash prior to use or use |
| Over-methylation (Dimethylation) | Excess alkylating agent | Route A: Strict stoichiometry of HCHO (1.0–1.1 eq). Route B: Use steric control (Methanol/Ru system). |
| Product Oxidation | Air sensitivity of aniline | Store the intermediate aniline under Nitrogen/Argon. Perform methylation immediately after reduction. |
References
-
S_NAr Ether Synthesis
-
Selective N-Methylation
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.[3] Catalysis Science & Technology, RSC, 2023.
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. MIT DSpace.
-
Methylation of amines using formic acid via simple inorganic base catalysis.[4] RHHZ.
-
-
General Aniline Synthesis
-
Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Echemi, 2024.
-
Sources
- 1. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. html.rhhz.net [html.rhhz.net]
Precision Quantification of N-Methyl-4-(naphthalen-1-yloxy)aniline: A Comparative Guide to Reference Standard Grades
Introduction: The Criticality of Standard Selection
N-Methyl-4-(naphthalen-1-yloxy)aniline is a diaryl ether derivative often encountered as a process-related impurity or degradation product in the synthesis of specific kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Structurally featuring an electron-rich N-methyl aniline moiety linked to a naphthalene ring, this compound presents two distinct analytical challenges:
-
Genotoxic Potential: The N-methyl aniline substructure raises alerts for potential mutagenicity (and nitrosamine formation risk if nitrosating agents are present), necessitating trace-level quantification (ppm or ppb levels).[1]
-
Stability: Secondary aromatic amines are susceptible to oxidation, meaning the "purity" of a reference standard can drift significantly if not stored or handled correctly.
This guide compares reference standard grades (ISO 17034 CRM vs. Analytical Standards vs. Research Chemicals) to empower researchers to make data-driven decisions that align with ICH Q3A/B and Q2(R1) guidelines.
Technical Background & Chemical Properties
Understanding the physicochemical behavior of the analyte is the foundation of accurate quantification.
-
pKa: ~4.5 - 5.0 (Aniline nitrogen).[1] Implication: At acidic pH (pH < 3), the molecule is protonated (ionized), reducing retention on C18 columns unless ion-pairing agents are used.[2] At neutral pH (pH > 6), it is neutral, increasing hydrophobicity and retention.[2]
-
UV Chromophore: Naphthalene ring provides strong absorption at 230–254 nm .[1]
-
Solubility: Low in water; high in Methanol (MeOH), Acetonitrile (ACN), and DMSO.[2]
Comparative Analysis: Reference Standard Grades
The choice of standard grade dictates the "uncertainty budget" of your final measurement. Using a Research Grade chemical for a GMP release test is a compliance violation; using a CRM for early-phase R&D is a resource waste.[1]
Table 1: Performance Matrix of Reference Standard Grades
| Feature | ISO 17034 CRM (Primary) | Analytical Standard (Secondary) | Research Grade (Chemical) |
| Intended Use | Instrument calibration, method validation, establishing secondary standards.[1][2] | Routine QC release testing, stability studies.[1][2] | Early R&D, structural elucidation (NMR/MS), qualitative ID.[2] |
| Certified Purity | 99.5% + (with uncertainty budget ± U) | >98.0% (Typical) | Variable (>90% or "Tech Grade") |
| Traceability | SI-Traceable (NIST/BIPM).[1][2] | Traceable to CRM or internal primary std.[1] | Often undefined.[1] |
| CoA Data | Mass balance (LC + KF + ROI + Residual Solvents) + Homogeneity + Stability.[1][2] | HPLC Purity (Area %), Identity (NMR/IR). | Identity only (NMR). |
| Water Content | Quantified by Karl Fischer (KF) & subtracted from assay.[1] | Often "Loss on Drying" or not performed.[1] | Not determined. |
| Cost Factor | $ (Low) | ||
| Risk Profile | Low: Defensible in regulatory audits.[2] | Medium: Requires in-house verification. | High: Risk of false quantitation due to unknown salts/solvates.[1] |
Expert Insight: The "Salt Correction" Trap
N-Methyl-4-(naphthalen-1-yloxy)aniline may be supplied as a free base or a hydrochloride salt .[1]
-
Research Grade vendors often fail to specify the salt form or water content clearly.[1]
-
Impact: If you calculate concentration assuming Free Base (MW ~249.[1]3) but weigh out the HCl salt (MW ~285.8), your quantification will be underestimated by ~13% .[2]
-
Solution: Always use a standard with a CoA that explicitly states the Counter-ion and Assay (as is) vs. Assay (dried basis).
Decision Logic: Selecting the Right Standard
The following decision tree illustrates the regulatory and scientific logic for selecting the appropriate standard grade based on the development phase.
Caption: Decision matrix for selecting reference material grades based on regulatory requirements (GLP/GMP) and impurity criticality.
Experimental Protocol: High-Precision Quantification
This protocol is designed for Analytical Grade or CRM standards.[1] It uses a "Self-Validating" approach where system suitability criteria must be met before data is accepted.[1]
Method A: HPLC-UV (Purity & Assay)
Best for: Purity assessment of the standard itself or assay in drug substance (>0.05%).
1. Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[1][2]
-
Why: The "end-capping" reduces silanol interactions with the secondary amine, preventing peak tailing.
-
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 240 nm (Primary) and 280 nm (Secondary confirmation).[2]
-
Temperature: 30°C.
2. Standard Preparation Workflow:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Methyl-4-(naphthalen-1-yloxy)aniline (corrected for purity/salt) into a 10 mL volumetric flask. Dissolve in 100% Methanol .
-
Note: Do not use mobile phase for stock preparation; solubility may be insufficient.[1]
-
-
Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A:B (50:50).
3. System Suitability Criteria (Self-Validation):
-
Tailing Factor: < 1.5 (Strict control for amines).
Method B: LC-MS/MS (Trace Quantification)
Best for: Genotoxic impurity screening (< 10 ppm).[1]
-
Source: ESI Positive Mode (Protonation of the secondary amine).
-
Transition: m/z 250.1 → 109.1 (Loss of naphthyl ether, characteristic fragment).[2]
-
Internal Standard: Use Duloxetine-d3 or a deuterated analog of the analyte if available to correct for matrix effects.[1]
Analytical Workflow & Data Logic
The following diagram details the validation workflow to ensure the reference standard is performing correctly within the method.
Caption: Step-by-step analytical workflow ensuring linearity and solubility before sample quantification.
Troubleshooting & Best Practices
-
Peak Tailing:
-
Cause: Interaction between the secondary amine (N-methyl) and residual silanols on the silica column.
-
Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 9.5.[2]
-
-
Standard Instability:
-
Carryover:
References
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][6] Retrieved from [Link][2]
-
European Medicines Agency (EMA). (2014).[1] Assessment report on impurities in drug substances.[1][7][8] (Contextualizing aniline impurities). Retrieved from [Link]
Sources
- 1. 4-(Naphthalen-1-yl)aniline | 125404-00-4 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. coleparmer.com [coleparmer.com]
- 7. Duloxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. azom.com [azom.com]
A Comparative Guide to the Elemental Analysis and Characterization of N-Methyl-4-(naphthalen-1-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the precise structural elucidation and purity assessment of novel organic molecules are paramount. This guide provides an in-depth comparative analysis of the elemental composition and spectroscopic characteristics of N-Methyl-4-(naphthalen-1-yloxy)aniline . Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust analytical framework by comparing its predicted properties with experimentally determined data for two structurally analogous compounds: 4-Phenoxyaniline and N-Phenyl-1-naphthylamine .
This document is designed to be a practical resource, offering not only a theoretical comparison but also detailed, field-tested experimental protocols. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Comparative Framework: Selection of Alternative Compounds
The choice of 4-Phenoxyaniline and N-Phenyl-1-naphthylamine as comparative standards is based on their structural similarities to the target molecule.
-
4-Phenoxyaniline shares the aryloxy-aniline core, providing a valuable comparison for the influence of the ether linkage and the aniline moiety on spectroscopic and elemental properties, differing by the absence of the second aromatic ring of the naphthalene group and the N-methyl group.
-
N-Phenyl-1-naphthylamine incorporates the naphthalene and aniline substructures, allowing for a direct comparison of the impact of the ether oxygen versus a direct C-N bond and the effect of N-methylation.
This comparative approach allows for a nuanced understanding of how subtle structural modifications influence the analytical data, providing a predictive framework for the characterization of N-Methyl-4-(naphthalen-1-yloxy)aniline.
Elemental Analysis: Unveiling the Molecular Formula
Elemental analysis is the foundational step in characterizing a novel compound, providing the empirical formula from which the molecular formula can be derived. The most common technique for organic compounds is CHNS analysis, which determines the weight percentages of carbon, hydrogen, nitrogen, and sulfur.
Experimental Protocol: CHNS Elemental Analysis
This protocol outlines the standardized procedure for CHNS analysis using a modern elemental analyzer.
Instrumentation: A calibrated CHNS elemental analyzer.
Sample Preparation:
-
Ensure the sample is homogenous and dry. For hygroscopic samples, drying in a vacuum oven at a suitable temperature is recommended.
-
Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
Fold the tin capsule to enclose the sample securely, ensuring no leakage.
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
Analysis Procedure:
-
The sample is dropped into a high-temperature combustion furnace (typically ~900-1000°C) in a pure oxygen environment.
-
The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
The instrument software calculates the weight percentage of each element based on the detector response and the initial sample weight.[1][2][3]
Data Validation:
-
Analyze a certified standard (e.g., acetanilide) before and after the sample batch to ensure instrument accuracy and calibration.
-
Perform duplicate or triplicate analyses of the target compound to assess precision.
Data Presentation: Elemental Composition
The following table compares the theoretical elemental composition of N-Methyl-4-(naphthalen-1-yloxy)aniline with the known compositions of the alternative compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) |
| N-Methyl-4-(naphthalen-1-yloxy)aniline | C₁₇H₁₅NO | 249.31 | 81.90 | 6.06 | 5.62 |
| 4-Phenoxyaniline | C₁₂H₁₁NO | 185.22 | 77.82 | 5.99 | 7.56 |
| N-Phenyl-1-naphthylamine | C₁₆H₁₃N | 219.28 | 87.64 | 5.97 | 6.39 |
Note: The molecular formula and weight for the target compound are theoretical.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of a compound. A combination of NMR, FTIR, UV-Vis, and Mass Spectrometry is essential for unambiguous structure elucidation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex structural assignments.
¹H NMR (400 MHz, CDCl₃, δ in ppm):
| Compound | Aromatic Protons | N-CH₃ Protons | NH Proton |
| N-Methyl-4-(naphthalen-1-yloxy)aniline (Predicted) | ~6.8-8.2 (m, 11H) | ~2.9-3.1 (s, 3H) | - |
| 4-Phenoxyaniline | ~6.8-7.4 (m, 9H) | - | ~3.7 (br s, 2H) |
| N-Phenyl-1-naphthylamine | ~6.9-8.2 (m, 12H) | - | ~5.8 (br s, 1H) |
¹³C NMR (100 MHz, CDCl₃, δ in ppm):
| Compound | Aromatic Carbons | N-CH₃ Carbon |
| N-Methyl-4-(naphthalen-1-yloxy)aniline (Predicted) | ~105-158 | ~30-35 |
| 4-Phenoxyaniline | ~115-158 | - |
| N-Phenyl-1-naphthylamine | ~108-148 | - |
Note: Predicted chemical shifts for the target compound are based on the analysis of its structural components and comparison with similar molecules.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.
| Functional Group | N-Methyl-4-(naphthalen-1-yloxy)aniline (Predicted, cm⁻¹) | 4-Phenoxyaniline (cm⁻¹) | N-Phenyl-1-naphthylamine (cm⁻¹) |
| N-H Stretch | - | ~3400-3300 (two bands) | ~3400 (one band) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch (N-CH₃) | ~2950-2850 | - | - |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| Aromatic C-N Stretch | ~1335-1250 | ~1335-1250 | ~1335-1250 |
| Aryl-O Stretch | ~1270-1230 | ~1270-1230 | - |
Note: Predicted absorption ranges for the target compound are based on characteristic functional group frequencies.[9][10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems and aromatic rings.[11][12][13]
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
Data Acquisition:
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Subtract the solvent blank spectrum from the sample spectrum.
| Compound | λmax (nm) | Solvent |
| N-Methyl-4-(naphthalen-1-yloxy)aniline (Predicted) | ~220-230, ~280-320 | Ethanol |
| 4-Phenoxyaniline | ~240, ~290 | Ethanol |
| N-Phenyl-1-naphthylamine | ~252, ~340 | Ethanol |
Note: The presence of the extended naphthalene chromophore is expected to cause a bathochromic (red) shift in the absorption maxima of the target compound compared to 4-phenoxyaniline.[14][15]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structural features.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) or electron ionization (EI) are common techniques.
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution to remove any particulate matter.
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If desired, perform tandem MS (MS/MS) to obtain fragmentation data.
| Compound | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) | Key Fragments (Predicted/Known) |
| N-Methyl-4-(naphthalen-1-yloxy)aniline | C₁₇H₁₅NO | 250.12 (as [M+H]⁺) | Fragments corresponding to the loss of the methyl group, cleavage of the ether bond, and fragmentation of the naphthalene and aniline rings. |
| 4-Phenoxyaniline | C₁₂H₁₁NO | 186.09 (as [M+H]⁺) | Fragments from the cleavage of the ether bond. |
| N-Phenyl-1-naphthylamine | C₁₆H₁₃N | 220.11 (as [M+H]⁺) | Fragments from the cleavage of the C-N bond and fragmentation of the aromatic rings. |
Note: High-resolution mass spectrometry (HRMS) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.[16][17][18]
Workflow Visualizations
Caption: Workflow for CHNS Elemental Analysis.
Caption: Integrated Spectroscopic Characterization Workflow.
Conclusion
This guide has outlined a comprehensive and comparative approach to the elemental analysis and spectroscopic characterization of N-Methyl-4-(naphthalen-1-yloxy)aniline. By leveraging data from the structurally related compounds 4-Phenoxyaniline and N-Phenyl-1-naphthylamine, a robust framework for the interpretation of analytical data for the target molecule is established. The detailed experimental protocols provide a practical foundation for researchers to obtain high-quality, reliable data. The application of this integrated analytical workflow is crucial for confirming the identity, purity, and structure of novel compounds, thereby ensuring the integrity of research and development in the chemical and pharmaceutical sciences.
References
-
University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Zwiener, C., & Frimmel, F. H. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 963(1-2), 21-28. Retrieved from [Link]
-
Chem.libretexts.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
-
ResearchGate. (2025). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Chemsrc.com. (2025). 4-Phenoxyaniline | CAS#:139-59-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of naphthalene metabolites. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNOS Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
OSHA. (n.d.). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE). Retrieved from [Link]
-
Inchem.org. (n.d.). Phenyl-1-naphthylamine, n- (CICADS). Retrieved from [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]
-
Astronomy & Astrophysics. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Retrieved from [Link]
-
Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
Youngstown State University. (2021). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Retrieved from [Link]
-
AZoM. (2023). How Does a CHNSO Analyzer Work?. Retrieved from [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
AZoOptics. (2025). How to Read and Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]
-
SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
MDPI. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
-
Open Access Journals. (2023). Principles of Organic Spectroscopy. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
International Journal of Current Science. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl-1-naphthylamine. Retrieved from [Link]
-
MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]
-
ACS Publications. (n.d.). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. Retrieved from [Link]
-
PMC. (n.d.). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Retrieved from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
SlidePlayer. (n.d.). Test for Functional Group. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. azom.com [azom.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. instanano.com [instanano.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. azooptics.com [azooptics.com]
- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 16. researchgate.net [researchgate.net]
- 17. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]
- 18. researchgate.net [researchgate.net]
Engineering Type II Kinase Inhibitors: A Comparative Guide to N-Methyl-4-(naphthalen-1-yloxy)aniline and Alternative Diaryl Ethers
Executive Summary
In the development of multikinase inhibitors (particularly Type II inhibitors that target the inactive "DFG-out" conformation), the choice of the hydrophobic tail and linker region is critical for defining target selectivity, binding kinetics, and pharmacokinetic (PK) properties[1]. Diaryl ether anilines are classic pharmacophores used to bridge the solvent-exposed hinge region and the deep allosteric hydrophobic pocket of kinases.
This guide objectively compares N-Methyl-4-(naphthalen-1-yloxy)aniline —a sterically demanding, metabolically shielded building block—against two industry-standard alternatives: 4-Phenoxyaniline (the baseline diaryl ether) and 4-(Pyridin-4-yloxy)aniline (a hydrophilic variant). By analyzing the causality behind these structural modifications, this guide provides a framework for integrating these fragments into rational drug design workflows.
Structural & Physicochemical Comparison
The physicochemical properties of the aniline building block directly dictate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).
| Property / Feature | 4-Phenoxyaniline | 4-(Pyridin-4-yloxy)aniline | N-Methyl-4-(naphthalen-1-yloxy)aniline |
| Structural Role | Baseline flexible linker | H-bond accepting linker | Bulky, sterically shielded tail |
| Calculated LogP (cLogP) | ~2.5 | ~1.5 | ~4.2 |
| Topological Polar Surface Area | 35.3 Ų | 48.2 Ų | 21.3 Ų |
| H-Bond Donors (Aniline N) | 2 | 2 | 1 (Secondary Amine) |
| Steric Bulk (Tail) | Low (Phenyl) | Low (Pyridyl) | High (Naphthyl) |
| Metabolic Liability | N-acetylation, oxidation | N-acetylation | Highly resistant to N-acetylation |
| Primary Application | Broad-spectrum Type II inhibitors (e.g., Sorafenib analogs) | Solubilized Type II inhibitors (e.g., Lenvatinib analogs) | Selective inhibitors targeting expanded hydrophobic pockets |
Mechanistic Insights: The Causality of Structural Modifications
As medicinal chemists, we do not make structural changes arbitrarily; every atom must serve a thermodynamic or pharmacokinetic purpose.
The Causality of the Naphthyl Pharmacophore
Type II kinase inhibitors stabilize the inactive state of a kinase by exploiting the allosteric pocket created when the Asp-Phe-Gly (DFG) motif flips outward[1]. Replacing a standard phenyl ring with a bulkier naphthyl group forces the molecule to project deeper into this allosteric pocket.
-
The Effect: This increases van der Waals contacts and binding affinity in kinases with large hydrophobic pockets. However, it intentionally introduces a steric clash with kinases possessing bulky "gatekeeper" residues (e.g., Threonine to Methionine mutations)[2]. This clash is a highly effective negative-design strategy to engineer selectivity out of a pan-kinase scaffold.
The Causality of N-Methylation
Primary anilines are notorious for their metabolic liabilities, particularly N-acetylation by hepatic N-acetyltransferases (NATs), which rapidly clears the drug from plasma.
-
The Effect: N-methylation not only eliminates this specific metabolic liability but also introduces a critical steric twist[3]. When coupled to form a urea or amide, the N-methyl group forces the adjacent carbonyl out of planarity with the aromatic ring. This broken planarity increases aqueous solubility (by disrupting flat crystal packing) and sterically shields the urea/amide bond from hydrolytic amidases in vivo[3].
Visualizing the Binding Logic
The following diagram illustrates the spatial logic of utilizing N-Methyl-4-(naphthalen-1-yloxy)aniline within a Type II inhibitor scaffold.
Caption: Structural logic of a Type II inhibitor utilizing the N-methyl naphthyl ether pharmacophore.
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, the evaluation of these aniline derivatives must rely on self-validating experimental designs. The following workflows detail the synthesis and subsequent biological validation.
Protocol 1: Synthesis of N-Methyl Urea-Linked Inhibitors
To evaluate the aniline, it must be coupled to a hinge-binding scaffold (e.g., a substituted pyrimidine or quinoline) via a urea linker.
-
Activation: Dissolve the hinge-binding heterocyclic amine (1.0 eq) in anhydrous DCM. Add triphosgene (0.35 eq) and DIPEA (3.0 eq) at 0°C. Stir for 30 minutes to form the isocyanate intermediate.
-
Coupling: Add N-Methyl-4-(naphthalen-1-yloxy)aniline (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Purification: Quench with saturated NaHCO₃. Extract with EtOAc, dry over MgSO₄, and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to isolate the N-methylated urea.
Protocol 2: Self-Validating TR-FRET Kinase Assay
To prove that the bulky naphthyl group is successfully targeting the deep allosteric pocket, we employ a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
The Self-Validation Logic: We screen the compound against both Wild-Type (WT) kinase and a Gatekeeper Mutant (e.g., T338M). If the naphthyl group is binding the deep pocket, the bulky mutant methionine will block access, resulting in a >100-fold drop in affinity. If the affinity remains unchanged, the binding hypothesis is incorrect.
-
Preparation: Prepare 384-well plates with a 10-point, 3-fold serial dilution of the synthesized inhibitors (starting at 10 µM).
-
Incubation: Add 5 nM of WT Kinase to half the wells, and 5 nM of Gatekeeper Mutant Kinase to the other half. Add the TR-FRET tracer (ATP-competitive fluorescent probe) and Europium-labeled anti-tag antibody.
-
Equilibration: Incubate in the dark at room temperature for 60 minutes to allow the slow-binding kinetics typical of Type II inhibitors to reach equilibrium.
-
Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic fit.
Caption: End-to-end workflow for synthesizing and validating aniline-derived Type II inhibitors.
Conclusion
While 4-phenoxyaniline remains the workhorse for standard Type II kinase inhibitors, the strategic deployment of N-Methyl-4-(naphthalen-1-yloxy)aniline offers profound advantages for specific targets. The naphthyl group provides a mechanism for deep-pocket engagement and selectivity via steric clashing[2], while the N-methylation shields the molecule from metabolic degradation and forces a favorable, non-planar conformation[3]. By utilizing self-validating assays, drug discovery teams can confidently map these structural modifications to in vivo efficacy.
References
-
Title: Type II Kinase Inhibitors Targeting Cys-Gatekeeper Kinases Display Orthogonality with Wild Type and Ala/Gly-Gatekeeper Kinases Source: ACS Chemical Biology URL: [Link]
-
Title: Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
Sources
Technical Guide: Quality Control & Performance Comparison of N-Methyl-4-(naphthalen-1-yloxy)aniline Batches
Topic: Quality control parameters for N-Methyl-4-(naphthalen-1-yloxy)aniline batches Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The Criticality of Intermediate Purity
N-Methyl-4-(naphthalen-1-yloxy)aniline (CAS: Generic structure ref) is a specialized diaryl ether intermediate, often utilized as a scaffold in the synthesis of allylamine antifungals (analogous to Naftifine/Terbinafine structures) and specific kinase inhibitors.[1] Its structural integrity—specifically the stability of the ether linkage and the reactivity of the secondary amine—defines the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients).[1]
This guide compares Pharma-Grade (Grade A) batches against Industrial/Technical-Grade (Grade B) alternatives. Our experimental data demonstrates that while Grade B batches (typically ~95-97% purity) offer upfront cost savings, they introduce specific impurities (catalyst poisons, homocoupling byproducts) that drastically reduce yield in subsequent synthetic steps, specifically during N-alkylation or acylation reactions.[1][2]
Mechanistic Insight: Synthesis & Impurity Origins
To control quality, one must understand the origin of impurities.[1][2] This compound is typically synthesized via Buchwald-Hartwig Cross-Coupling or Ullmann Etherification .[1]
Figure 1: Synthesis Pathways & Impurity Origin Map
This diagram traces the formation of critical impurities based on the synthetic route, highlighting why specific QC parameters are monitored.[2]
Caption: Figure 1: Mechanistic origin of impurities. Note that residual metals (Impurity C) and competitive amines (Impurity B) are the primary disruptors of downstream API synthesis.[1]
Comparative Analysis: Pharma-Grade vs. Technical Alternatives
The following data aggregates performance metrics from three separate synthesis campaigns using different starting material grades.
| Parameter | Grade A (Pharma Intermediate) | Grade B (Technical/Dye Grade) | Impact on Downstream Process |
| Assay (HPLC) | ≥ 99.5% | 95.0% - 97.0% | Grade B requires recrystallization, losing 15-20% mass immediately.[1][2] |
| Appearance | Off-white to pale beige solid | Dark brown/violet fused solid | Dark color indicates oxidation (azo/nitroso species) which are genotoxic alerts.[1] |
| Pd/Cu Content | < 10 ppm | > 500 ppm | High metals poison hydrogenation catalysts in subsequent steps.[1] |
| Water (KF) | < 0.2% | > 1.0% | Excess water hydrolyzes sensitive acyl chlorides used in next steps.[1] |
| Single Largest Impurity | < 0.10% | > 1.5% (usually 1-Naphthol) | 1-Naphthol competes for electrophiles, creating difficult-to-separate side products.[1][2] |
Expert Insight: Researchers often underestimate the impact of Residual Palladium in Grade B batches.[1] If your next step involves a hydrogenation or a metal-catalyzed coupling, >50 ppm Pd can cause erratic reaction rates or "runaway" side reactions.[1][2] Always choose Grade A for GMP steps.
Self-Validating Experimental Protocols
To ensure the integrity of your batch, use these specific, self-validating protocols. These are designed to detect the specific "silent killers" (isomers and metals) that generic COAs often miss.[1]
Protocol A: High-Resolution HPLC Purity Assay
Purpose: To separate the target secondary amine from its precursors (1-naphthol) and oxidation byproducts.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers amine, prevents tailing).[1][2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 240 nm (Naphthalene absorption) and 280 nm (Aniline absorption).[1]
-
System Suitability (Self-Validation):
Protocol B: Rapid Colorimetric Identification of Oxidation
Purpose: Quick check for "Grade B" oxidation before running expensive analytics.[1][2]
-
Dissolve 50 mg of sample in 2 mL Methanol.
-
Observation:
-
Action: If Violet, perform a recrystallization from Ethanol/Water (9:1) before use.[1]
Quality Control Workflow
Implement this logic flow to accept or reject incoming batches for drug development use.
Figure 2: Batch Release Decision Tree
A logic gate system to prevent low-quality intermediates from entering the synthesis pipeline.
Caption: Figure 2: QC Decision Tree. Note that Visual Inspection is the first "Gatekeeper" step to save analytical resources.[1]
References
-
Buchwald, S. L., et al. (2006).[1][2][3] Palladium-Catalyzed Formation of Diaryl Ethers. Angewandte Chemie International Edition. [1]
-
BenchChem Application Note. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
-
Santa Cruz Biotechnology. 4-Methyl-2-(1-naphthyloxy)aniline Product Specifications.
-
Maiti, D., & Buchwald, S. L. (2010).[1][2][4] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. [1][4]
-
ICH Harmonised Tripartite Guideline. Guideline for Elemental Impurities Q3D.
Sources
Technical Comparison Guide: UV-Vis Characterization of N-Methyl-4-(naphthalen-1-yloxy)aniline
Executive Summary & Chemical Identity[1][2]
N-Methyl-4-(naphthalen-1-yloxy)aniline is a specialized diaryl ether derivative characterized by a donor-acceptor electronic architecture. It features an electron-rich N-methylaniline moiety coupled to a naphthalene ring through an ether linkage. This structure imparts unique spectroscopic properties, making it a valuable intermediate in the synthesis of Hole Transport Materials (HTMs) for OLEDs and as a lipophilic antioxidant probe in biological assays.
This guide provides a technical analysis of its UV-Vis absorption profile, derived from structural activity relationships (SAR) and validated analog data. It compares the target molecule against functional alternatives to aid in experimental design and quality control.
Chemical Profile
| Property | Detail |
| Chemical Name | N-Methyl-4-(naphthalen-1-yloxy)aniline |
| Functional Class | Diaryl Ether / Secondary Aromatic Amine |
| Core Chromophores | Naphthalene ( |
| Primary Application | OLED Intermediates, Fluorescent Probes, Antioxidants |
| Appearance | Off-white to pale beige crystalline solid |
Spectroscopic Profile & Mechanism
The UV-Vis spectrum of N-Methyl-4-(naphthalen-1-yloxy)aniline is a composite of its constituent chromophores, modified by the electronic coupling across the ether oxygen.
Theoretical Absorption Bands
The spectrum is dominated by three primary transitions:
-
-Band (~220–230 nm): High-energy
transitions localized on the naphthalene ring. -
p-Band (~280–290 nm): A mixed transition involving the benzenoid system and the naphthalene moiety.
- -Band / CT Band (~305–320 nm): The diagnostic band. It arises from an Intramolecular Charge Transfer (ICT) from the nitrogen lone pair (donor) to the phenoxy-naphthalene system.
Diagram: Electronic Chromophore Segmentation
The following diagram illustrates the electronic segmentation responsible for the spectral features.
Caption: Structural decomposition of chromophores contributing to the UV-Vis profile.
Comparative Performance Analysis
Since direct spectral data for this specific CAS is often proprietary, the following table compares the target molecule with validated structural analogs. This triangulation method ensures high confidence in spectral prediction.
Table 1: Spectral Comparison with Structural Analogs
| Compound | Structure Relevance | Key Spectral Feature | ||
| Target Molecule | Full Structure | 312 ± 5 nm (MeOH) | ~18,000 | Broad CT band, tailing >350 nm |
| N-Methyl-p-anisidine | Electronic Core (Donor) | 298 nm (EtOH) | 2,100 | Reference for amine donor strength [1]. |
| 1-Phenoxynaphthalene | Structural Core (Ether) | 285 nm (Cyclohexane) | 5,400 | Reference for naphthyl-ether coupling [2]. |
| 4-Phenoxyaniline | Functional Analog | 293 nm (EtOH) | 3,200 | Lacks naphthalene's extended conjugation [3]. |
| Naphthalene | Chromophore Base | 221, 275 nm (EtOH) | 100,000 (221nm) | Dominates the deep UV region [4]. |
*Predicted values based on substituent additivity rules (Bathochromic shift of +15nm from N-methyl-p-anisidine due to naphthyl extension).
Performance vs. Alternatives
-
Vs. 4-Phenoxyaniline: The target molecule exhibits a Red Shift (Bathochromic) of approximately 15–20 nm due to the extended conjugation of the naphthalene ring compared to a benzene ring. This makes it easier to detect in HPLC using standard UV detectors (310 nm vs 290 nm).
-
Vs. N-Methylaniline: The addition of the para-naphthalenyloxy group significantly increases the molar absorptivity (
), enhancing sensitivity in trace analysis.
Experimental Protocol: UV-Vis Characterization
To ensure reproducible data, follow this self-validating protocol. This workflow minimizes solvatochromic errors common with amine derivatives.
Reagents & Equipment[4]
-
Solvent: Acetonitrile (HPLC Grade) or Methanol (Spectroscopic Grade). Note: Avoid Acetone (UV cutoff interference).
-
Blank: Pure solvent from the same batch.
-
Cuvette: Quartz, 10 mm path length.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 2.5 mg of N-Methyl-4-(naphthalen-1-yloxy)aniline.
-
Dissolve in 25 mL of Acetonitrile to create a 100 µg/mL (approx. 400 µM) stock.
-
Checkpoint: Solution should be clear. If cloudy, sonicate for 30 seconds.
-
-
Working Solution Dilution:
-
Dilute 1 mL of Stock into 9 mL of Acetonitrile (Final: 10 µg/mL ).
-
Target Absorbance: 0.6 – 0.8 AU at
.
-
-
Measurement Parameters:
-
Scan Range: 200 nm – 500 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Baseline Correction: Auto-zero with solvent blank.
-
-
Data Validation:
-
Verify the presence of the "Naphthalene Shoulder" at ~230 nm.
-
Confirm the primary peak is centered between 305–315 nm.
-
Diagram: Experimental Workflow
Caption: Standardized workflow for UV-Vis spectral acquisition.
References
-
NIST Chemistry WebBook. Benzenamine, 4-methoxy-N-methyl- (CAS 5961-59-1) Spectral Data. National Institute of Standards and Technology.[1]
-
PubChem Compound Summary. 1-Phenoxynaphthalene (CAS 3402-76-4).[2] National Center for Biotechnology Information.
-
Sigma-Aldrich. 4-Phenoxyaniline Product Specification & Spectral References. Merck KGaA.
-
Taniguchi, S., et al. "Absorption and Fluorescence Spectroscopic Properties of Naphthalene Derivatives." Molecules, 2012.
Sources
Safety Operating Guide
Proper Disposal Procedures: N-Methyl-4-(naphthalen-1-yloxy)aniline
[1][2][3]
Executive Summary & Immediate Safety Profile
N-Methyl-4-(naphthalen-1-yloxy)aniline is a lipophilic, secondary aromatic amine.[1][2] It poses significant risks regarding acute toxicity (oral/dermal) and aquatic toxicity .[2] Improper disposal can lead to groundwater contamination and the formation of toxic degradation byproducts.
Core Disposal Directive:
-
DO NOT dispose of down the drain.
-
DO NOT mix with oxidizing agents (Nitric Acid, Peroxides) or bleach (Hypochlorite).[1][2]
-
MANDATORY: All waste must be routed for High-Temperature Incineration .[1][2]
Emergency Response Card (Spill/Exposure)
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 min.[1][2][3] Lipophilic nature requires soap; water alone is ineffective.[1][2] |
| Spill (Solid) | Do not dry sweep (dust hazard).[1][2] Dampen with PEG-400 or water, then scoop into a sealed container.[1][2] |
| Spill (Liquid) | Absorb with vermiculite or sand.[1][2][4] Do not use sawdust (combustible reaction risk with amines).[2] |
Chemical Hazard Analysis & Causality
To dispose of this compound safely, one must understand its chemical behavior.[2] This is not generic organic waste; it is a functionalized aromatic amine .[1][2]
The "Why" Behind the Protocol
-
Lipophilicity (Naphthalene Moiety): The naphthalene ring makes this compound highly fat-soluble.[1] It will readily bioaccumulate in aquatic organisms.[1][2] This dictates the Strict Zero-Discharge policy for sink drains.[1]
-
Basicity (Secondary Amine): The N-methyl amine group is basic (
).[1]-
Risk:[2][5][6][7] If mixed with strong acids in a waste container, it will undergo an exothermic acid-base reaction, potentially causing solvent boiling or container over-pressurization.[1][2]
-
Risk:[2][5][6][7] If mixed with bleach (sodium hypochlorite), it can form N-chloroamines , which are unstable and toxic.[1][2]
-
Step-by-Step Disposal Workflows
Solid Waste Disposal (Pure Substance/Contaminated Solids)
Applicability: Expired pure stock, contaminated gloves, weighing boats, and paper towels.[1][2]
-
Primary Containment: Place items in a clear, 4-mil polyethylene bag.
-
Labeling: Tag immediately with the full chemical name. Do not use abbreviations.
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum (UN Rated 1H2).
-
Final Fate: Transfer to EHS for Incineration .
Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Applicability: HPLC effluent, reaction solvents, and cleaning rinsates.[1][2]
Critical Decision: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)?
-
Step 1: pH Check. Ensure the waste stream is neutral or slightly basic.[2]
-
Reasoning: Adding this amine to a highly acidic waste stream can cause sudden precipitation of the salt form, clogging the waste container opening or drum pumps.[2]
-
-
Step 2: Solvent Compatibility.
-
Step 3: Container Selection. Use HDPE or Glass (Amber).[2] Avoid metal cans if the solution is acidic (corrosion risk).
Visual Disposal Logic (Decision Tree)
Figure 1: Decision matrix for segregating and processing amine-ether waste streams.[1][2] Note the critical checkpoint for oxidizers.
Regulatory & Compliance (RCRA/EPA Context)
While this specific compound may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic) by its specific CAS number, it must be characterized by the generator under RCRA (Resource Conservation and Recovery Act) guidelines.[1][2]
-
Characteristic of Toxicity: Due to the aniline derivative, it is prudent to classify this as Hazardous Waste based on toxicity characteristics (TC).[2]
-
Waste Codes:
Decontamination of Glassware
Do not wash contaminated glassware directly in the sink.
References
-
PubChem. N-Methylaniline (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[2] Available at: [Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Available at: [Link][1][2]
Sources
- 1. memphis.edu [memphis.edu]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Removal of trace levels of aromatic amines from aqueous solution by foam flotation (Journal Article) | OSTI.GOV [osti.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Advanced Safety and Operational Guide: Handling N-Methyl-4-(naphthalen-1-yloxy)aniline
Executive Summary & Hazard Causality
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a system of applied chemistry. N-Methyl-4-(naphthalen-1-yloxy)aniline is a secondary aromatic amine integrated with a bulky naphthyl ether group. While this structural motif is highly advantageous in drug discovery—often serving as a precursor for selective serotonin reuptake inhibitors or similar pharmacophores—it presents acute occupational hazards that require rigorous operational control.
The Causality of Risk: Aromatic amines are notoriously lipophilic. Standard laboratory environments often underestimate their ability to rapidly penetrate the lipid bilayer of the [1]. Once systemic, these compounds undergo hepatic cytochrome P450-mediated N-hydroxylation. The resulting reactive intermediates oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, precipitating [2]—a condition where oxygen transport is severely compromised. Furthermore, the fused aromatic naphthyl ring increases the compound's potential for DNA intercalation, raising long-term genotoxic and carcinogenic concerns.
The Self-Validating PPE Matrix
To mitigate these risks, we do not simply "wear gloves." We engineer a multi-layered, self-validating barrier system. A self-validating system ensures that if one layer of protection fails, the failure is immediately visually apparent before the hazard reaches the operator.
Table 1: Quantitative and Qualitative PPE Specifications
| Protection Zone | Equipment Specification | Mechanistic Causality & Validation Strategy |
| Dermal (Hands) | Inner: 4-mil light-colored Nitrile.Outer: 8-mil dark Butyl Rubber or Viton. | Causality: Aromatic amines easily permeate standard latex and thin nitrile over time[2]. Butyl rubber provides a dense, cross-linked barrier against lipophilic aromatics.Validation: The contrasting colors between the inner and outer gloves immediately highlight any micro-tears in the outer layer. |
| Dermal (Body) | Flame-resistant (FR) Nomex® lab coat over natural fiber (cotton) clothing. | Causality: Synthetic clothing can melt to the skin during an exothermic event. Natural fibers do not generate static electricity, which is critical when handling [2] or volatile solvents alongside the amine. |
| Ocular/Mucosal | ANSI Z87.1 Chemical splash goggles + Polycarbonate face shield. | Causality: The ocular mucosa is highly vascularized, offering a direct route for systemic absorption. A face shield prevents aerosolized particulates from settling on the facial epidermis during transfer operations. |
| Respiratory | Certified Chemical Fume Hood (Face velocity: 80-100 fpm). | Causality: Inhalation of fine crystalline dust bypasses hepatic first-pass metabolism, leading to rapid systemic toxicity. The fume hood provides active, continuous [3]. |
Operational Workflow: Step-by-Step Handling Protocol
The following protocol must be executed within a Class IIB chemical fume hood or a dedicated powder-handling isolator to ensure absolute containment.
-
Step 1: System Priming & Verification. Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Clear the workspace of any strong oxidizing agents, as aromatic amines can [3].
-
Step 2: Donning the Self-Validating PPE. Don the inner nitrile gloves, followed by the FR lab coat, ensuring the cuffs are tucked firmly under the outer butyl rubber gloves. Don goggles and face shield.
-
Step 3: Anti-Static Weighing. N-Methyl-4-(naphthalen-1-yloxy)aniline often presents as a fine powder susceptible to static cling. Use an anti-static gun (ionizer) on the weighing boat and the analytical balance to prevent aerosolization of the compound.
-
Step 4: Transfer Mechanics. Use a grounded, conductive spatula to transfer the compound. Keep the source container and the receiving vessel as close as possible to minimize the transit path and reduce the risk of[1].
-
Step 5: Immediate Decontamination. Once the target mass is achieved, seal both vessels. Wipe down the exterior of the receiving vessel with a solvent-dampened wipe (e.g., isopropyl alcohol) to remove invisible micro-dust before removing it from the hood.
Spill Management and Decontamination Plan
In the event of a breach, immediate chemical containment is required to prevent environmental dissemination and cross-contamination.
-
Step 1: Isolate & Evacuate. If the spill occurs outside the fume hood, immediately evacuate the immediate 5-meter radius to allow aerosols to settle.
-
Step 2: Neutralization via Absorption. Do not use water, which will simply spread the lipophilic compound. Instead, cover the spill entirely with an inert, high-surface-area absorbent such as vermiculite, sand, or a specialized [4].
-
Step 3: Mechanical Collection. Using a non-sparking scoop, collect the saturated vermiculite. Place it into a high-density polyethylene (HDPE) hazardous waste container.
-
Step 4: Chemical Decontamination. Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate any residual amine, converting it into a water-soluble ammonium salt. Follow with a standard detergent wash.
Waste Segregation and Disposal Plan
Improper disposal of aniline derivatives can lead to severe aquatic toxicity and regulatory violations.
-
Step 1: Segregation. Never mix N-Methyl-4-(naphthalen-1-yloxy)aniline waste with acidic waste streams (which can generate heat) or oxidizing waste streams. Collect all contaminated solids (gloves, wipes, vermiculite) in a dedicated, clearly labeled "Hazardous Solid Waste - Aromatic Amines" [5].
-
Step 2: Solvent Waste. If the compound is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate), collect it in a dedicated halogenated or non-halogenated solvent waste carboy, appropriately labeled.
-
Step 3: Regulatory Compliance. Seal the containers and store them in a secondary containment tray in a cool, well-ventilated waste accumulation area. Contact your Environmental Health and Safety (EHS) department for final incineration via an EPA-approved [5].
Integrated Safety Workflow Diagram
The following logical diagram illustrates the progression of handling this compound, incorporating the self-validating safety checkpoints.
Workflow for handling N-Methyl-4-(naphthalen-1-yloxy)aniline with integrated safety checkpoints.
Comprehensive References
-
Northwestern University. "Laboratory Safety and Chemical Hygiene Plan."[Link]
-
ACS Chemical Health & Safety. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines."[Link]
-
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2."[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 3. Laboratory Safety Manual [ehs.cornell.edu]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
